Ristocetin A sulfate
Descripción
Structure
2D Structure
Propiedades
Número CAS |
11140-99-1 |
|---|---|
Fórmula molecular |
C95H112N8O48S |
Peso molecular |
2166.0 g/mol |
Nombre IUPAC |
methyl (2R,18R,19S,22R,34S,37R,40R,52S)-22-amino-2-[(2S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32?,44?,48+,54+,55+,56+,57+,59+,60+,61-,62+,63-,64-,65?,66-,67+,68+,69+,70+,71+,72+,73-,74-,75?,76-,77-,78-,79?,80+,82-,83+,91-,92-,93+,94+,95-;/m0./s1 |
Clave InChI |
HHRPQUHYQBGHHF-KLMVPGKNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
SMILES canónico |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Apariencia |
Light tan powder |
Sinónimos |
Ristocetin Sulfate; Ristomycin Sulfate |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Ristocetin A Sulfate in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms underpinning the action of Ristocetin A sulfate in inducing platelet aggregation. It covers the core interactions, signaling pathways, and quantitative parameters relevant to its use in research and clinical diagnostics.
Introduction: The Role of Ristocetin in Hemostasis Research
Ristocetin, a glycopeptide antibiotic, is a critical laboratory tool for evaluating platelet function.[1][2] Its clinical use as an antibiotic was halted due to findings of induced thrombocytopenia.[3] However, this very property has made it invaluable for the in vitro assessment of the von Willebrand Factor (vWF) and platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex interaction, which is fundamental to primary hemostasis.[1][4] The Ristocetin-induced platelet aggregation (RIPA) assay is a cornerstone for diagnosing hereditary and acquired bleeding disorders, including von Willebrand Disease (vWD) and Bernard-Soulier syndrome.[2][4][5]
Core Mechanism of Action: Facilitating the vWF-GPIbα Interaction
Under normal physiological conditions, the interaction between vWF and the GPIb-IX-V complex on platelets is initiated by high shear stress in the vasculature.[6][7] this compound bypasses the need for shear stress, inducing this interaction under static laboratory conditions.[6][7][8]
The primary mechanism involves Ristocetin acting as a molecular modulator, promoting the binding of the vWF A1 domain to the GPIbα subunit of the platelet receptor complex.[6][7] This is achieved through a two-pronged effect:
-
Conformational Change in vWF : Ristocetin binds to vWF, inducing a critical conformational change.[8][9][10] This structural alteration exposes the otherwise cryptic binding site on the vWF A1 domain for GPIbα.[8][9]
-
Electrostatic Interaction Modulation : Ristocetin is believed to alter the electrostatic forces between vWF and GPIbα, further facilitating their binding.[3][4]
This binding cross-links adjacent platelets via large vWF multimers, leading to an initial platelet agglutination. This is a passive process, distinct from metabolically active aggregation.[11] However, this initial agglutination can trigger subsequent intracellular signaling, leading to true platelet activation and aggregation.[2][12]
Quantitative Data Summary
The aggregation response to Ristocetin is highly dependent on its concentration and the functional integrity of both vWF and the GPIb-IX-V complex. The following table summarizes key quantitative parameters used in RIPA assays.
| Parameter | Concentration (mg/mL) | Application/Observation | Reference |
| Standard Ristocetin Concentration | 1.0 - 1.5 | Used for general screening of vWF-dependent platelet function. Defective aggregation at this concentration may indicate vWD types 1, 2A, 2M, or 3. | [4] |
| Low-Dose Ristocetin Concentration | 0.5 - 0.7 | Used to diagnose Type 2B vWD and Platelet-Type vWD, which are characterized by enhanced (hyperactive) aggregation at low concentrations due to a "gain-of-function" mutation leading to increased vWF affinity for GPIbα. | [3][4] |
| RIPA Threshold | Variable | The concentration of Ristocetin required to induce 30% platelet aggregation. This provides a quantitative measure of platelet responsiveness. | [4] |
| ADAMTS13 Cleavage Enhancement | ~0.8 | The lowest concentration of Ristocetin that produced maximum proteolysis of a vWF fragment by ADAMTS13, indicating coupled exposure of the GPIbα binding site and the ADAMTS13 cleavage site. | [8] |
Experimental Protocols
Ristocetin-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry (LTA)
This is the gold-standard method for assessing Ristocetin-induced platelet function.
Principle: LTA measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate.[13]
Methodology:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes).
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.[13]
-
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and set the 0% aggregation baseline.[13]
-
Add a standardized concentration of this compound (e.g., 1.2 mg/mL or 0.5 mg/mL) to the PRP.[13]
-
Record the change in light transmission over time as platelets aggregate. The result is typically expressed as the maximum percentage of aggregation.
-
-
Mixing Studies:
Signaling Pathways and Visualizations
While the initial Ristocetin-mediated agglutination is a passive process, the clustering of GPIb-IX-V receptors can initiate intracellular signaling cascades that lead to active platelet aggregation.
Initial vWF-GPIbα Binding and Agglutination
The core mechanism is the Ristocetin-facilitated bridge between platelets via vWF.
Caption: Ristocetin induces a conformational change in vWF, enabling it to cross-link platelets via the GPIb-IX-V complex.
Downstream Signaling Cascade
The binding and clustering of the GPIb-IX-V complex can trigger "outside-in" signaling, activating the platelet. This pathway is complex and shares components with shear-induced activation. Key pathways involved include the PI3-Kinase/Akt pathway and PLCγ2 activation.[15][16]
Caption: Downstream signaling from GPIb-IX-V clustering leads to integrin activation and stable aggregation.
Experimental Workflow for RIPA
The logical flow of a RIPA experiment, from sample collection to result interpretation.
Caption: Standard workflow for Ristocetin-Induced Platelet Aggregation (RIPA) using Light Transmission Aggregometry.
Conclusion
This compound remains an indispensable tool in the study of platelet function. Its mechanism of action, centered on inducing a conformational change in vWF to facilitate binding to the platelet GPIb-IX-V complex, effectively mimics the initial stages of hemostasis under high shear. A thorough understanding of this mechanism, supported by quantitative analysis and defined experimental protocols, is essential for researchers and drug development professionals working to diagnose and treat disorders of hemostasis.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Ristocetin-dependent, but not botrocetin-dependent, binding of von Willebrand factor to the platelet glycoprotein Ib-IX-V complex correlates with shear-dependent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Evidence from limited proteolysis of a ristocetin-induced conformational change in human von Willebrand factor that promotes its binding to platelet glycoprotein Ib-IX-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perhaps It’s Not the Platelet: Ristocetin Uncovers the Potential Role of von Willebrand Factor in Impaired Platelet Aggregation Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Studies on the mechanism of ristocetin-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. coachrom.com [coachrom.com]
- 14. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Ristocetin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ristocetin A, a glycopeptide antibiotic originally derived from Amycolatopsis lurida, is a critical tool in the field of hemostasis and thrombosis research.[1][2] While its clinical use as an antibiotic was halted due to findings of induced thrombocytopenia and platelet agglutination, these very properties have made it an indispensable reagent for in vitro diagnostic assays.[2][3] This technical guide provides a comprehensive overview of the biochemical properties of Ristocetin A sulfate, with a focus on its mechanism of action, its interaction with von Willebrand Factor (vWF) and platelets, and the downstream signaling pathways it triggers.
Physicochemical Properties
Ristocetin A is a large, complex glycopeptide with a molecular structure that facilitates its unique biological activity. The sulfate salt is commonly used in laboratory settings.
| Property | Value | Source |
| Molecular Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ | Internal Data |
| Molecular Weight | 2166.0 g/mol | Internal Data |
| Appearance | White to off-white powder | Internal Data |
| Solubility | Soluble in water and DMSO | Internal Data |
Mechanism of Action: A Bridge Between vWF and Platelets
The primary biochemical function of this compound in hematology is its ability to induce the agglutination of platelets in the presence of von Willebrand Factor (vWF).[1][2] This process is not a true aggregation event as it does not initially require metabolic activity from the platelet. Instead, ristocetin acts as a cofactor, mediating the binding of vWF to the glycoprotein Ib-IX-V (GPIb-IX-V) complex on the platelet surface.[1][4]
The mechanism can be summarized in the following steps:
-
Binding to vWF: Ristocetin A first binds to specific domains on the A1 domain of the vWF molecule.[5]
-
Conformational Change: This binding induces a conformational change in the vWF A1 domain, exposing the binding site for the platelet GPIbα receptor.[1]
-
vWF-GPIbα Interaction: The exposed site on vWF then binds with high affinity to the GPIbα subunit of the GPIb-IX-V complex on the platelet membrane.[4]
-
Platelet Agglutination: The multimeric nature of vWF allows it to bridge multiple platelets, leading to their agglutination.[6]
This ristocetin-mediated interaction mimics the physiological process of platelet adhesion that occurs under high shear stress in the vasculature, where vWF unfolds to expose its GPIbα binding site.[3]
Quantitative Data
Precise quantitative data for the binding affinities and potency of this compound are not extensively consolidated in publicly available literature. However, concentrations used in standard laboratory assays provide an indication of its effective range. The binding of vWF to platelets in the presence of ristocetin has been shown to reach equilibrium within 30 seconds.[7]
| Parameter | Condition | Value | Source(s) |
| Ristocetin Concentration (RIPA) | Low Dose | <0.5 - 0.7 mg/mL | [3][4] |
| Standard Dose | 1.0 - 1.5 mg/mL | [4][8] | |
| vWF Binding to Platelets | Time to Equilibrium | ~30 seconds | [7] |
| Ristocetin Dimerization | Equilibrium Dissociation Constant (Kd) | 5.0 x 10⁻⁴ M (~1.1 mg/mL) | [5] |
Experimental Protocols
Ristocetin-Induced Platelet Agglutination (RIPA) by Light Transmission Aggregometry (LTA)
This is a widely used method to assess vWF function and diagnose von Willebrand Disease (vWD).[3][9]
1. Principle:
Light transmission through a suspension of platelet-rich plasma (PRP) is measured. As platelets agglutinate in response to an agonist, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.[10]
2. Reagents and Materials:
-
Patient platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound solution (typically at concentrations to achieve final assay concentrations of 0.5 mg/mL and 1.2-1.5 mg/mL)[3][8]
-
Saline
-
Aggregometer with cuvettes and stir bars
-
Pipettes
3. Procedure:
-
Sample Preparation: Prepare PRP and PPP from citrated whole blood by differential centrifugation. The blood sample should be kept at room temperature and processed within 4 hours of collection.[10]
-
Instrument Setup: Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).[10]
-
Assay:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[10]
-
Start the recording and establish a baseline of light transmission.
-
Add a specific volume of the this compound solution to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation and the slope of the aggregation curve are analyzed. Results are compared to those obtained with normal control plasma.
Signaling Pathways
While the initial agglutination is a passive process, the binding of the vWF-ristocetin complex to GPIb-IX-V can trigger intracellular signaling pathways, leading to platelet activation.[11][12]
This signaling cascade involves:
-
Activation of Phospholipase C (PLC): The binding event initiates a signal that activates PLC.[11][12]
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored Ca²⁺ into the cytoplasm.[13]
-
Activation of Protein Kinase C (PKC): Both the increased intracellular Ca²⁺ and DAG activate Protein Kinase C (PKC).[11][12]
-
Downstream Effects: PKC activation leads to a cascade of phosphorylation events that contribute to platelet shape change, granule secretion, and the activation of the integrin αIIbβ3, which is necessary for true platelet aggregation.[11][12]
Conclusion
This compound remains a cornerstone reagent in the study of platelet function and the diagnosis of von Willebrand Disease. Its unique ability to induce a conformational change in vWF, thereby promoting its binding to the platelet GPIb-IX-V receptor, provides a powerful in vitro model for studying a crucial aspect of hemostasis. Understanding the biochemical properties, the kinetics of the interactions it mediates, and the signaling pathways it can trigger is essential for researchers and clinicians working in hematology and drug development. Further research to elucidate the precise binding kinetics and to fully map the downstream signaling events will continue to refine our understanding of platelet physiology and pathology.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 3. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of von Willebrand factor self-aggregation induced by ristocetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of platelets, von Willebrand factor, and ristocetin during platelet agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defective Ristocetin-Induced Platelet Aggregation in von Willebrand's Disease and its Correction by Factor VIII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. von Willebrand factor binding to platelet GpIb initiates signals for platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - von Willebrand factor binding to platelet GpIb initiates signals for platelet activation. [jci.org]
- 13. Ristocetin-induced platelet agglutination stimulates GPIIb/IIIa-dependent calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Ristocetin A Sulfate vs. Ristocetin B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuances of Ristocetin A sulfate and Ristocetin B, two closely related glycopeptide antibiotics pivotal in hemostasis research. While often used interchangeably or as a mixture, their distinct structural properties suggest differential activities that are critical for researchers to understand in the context of von Willebrand factor (vWF) and platelet function studies. This document provides a comprehensive overview of their structures, mechanisms of action, comparative data where available, and detailed experimental protocols.
Structural and Physicochemical Properties
Ristocetin is a complex glycopeptide antibiotic produced by the bacterium Amycolatopsis lurida. The two major components, Ristocetin A and Ristocetin B, share the same peptide core but differ in their glycosylation patterns. This structural variance is the primary determinant of their potential differences in biological activity.
Ristocetin A is the more heavily glycosylated of the two, featuring a tetrasaccharide moiety attached to its aglycone core.
Ristocetin B possesses a simpler glycosylation, lacking the complete tetrasaccharide chain present in Ristocetin A.
This difference in sugar residues contributes to a significant variance in their molecular weights and likely influences their solubility, stability, and interaction with biological targets.
Table 1: Physicochemical Properties of this compound and Ristocetin B
| Property | This compound | Ristocetin B |
| Molecular Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ | C₈₄H₉₅N₈O₃₅ |
| Molecular Weight | ~2166.0 g/mol | ~1773.7 g/mol |
| Key Structural Difference | Contains a tetrasaccharide moiety | Lacks the full tetrasaccharide moiety of Ristocetin A |
| Common Commercial Form | Often supplied as a mixture of A and B | Less commonly available in pure form |
It is crucial for researchers to be aware that many commercial preparations of "Ristocetin" or "this compound" are, in fact, mixtures of both A and B forms. The exact ratio of these components can vary between batches and suppliers, potentially introducing variability in experimental results. For studies requiring high precision, the use of purified Ristocetin A or B is recommended, if available.
Mechanism of Action in Platelet Agglutination
Ristocetin's primary application in research is its ability to induce platelet agglutination in the presence of von Willebrand factor (vWF). This process, known as Ristocetin-Induced Platelet Agglutination (RIPA), is central to the diagnosis of von Willebrand disease (vWD) and the study of platelet function.[1][2][3]
The mechanism can be summarized in the following steps:
-
Ristocetin-vWF Binding: Ristocetin binds to the A1 domain of vWF, a large multimeric glycoprotein found in plasma.[4][5] This binding is thought to induce a conformational change in vWF.
-
vWF-GPIbα Interaction: The conformational change in vWF exposes its binding site for the platelet glycoprotein Ibα (GPIbα), a component of the GPIb-IX-V receptor complex on the platelet surface.[3][4]
-
Platelet Agglutination: The binding of multiple vWF multimers to GPIbα receptors on adjacent platelets leads to the cross-linking and agglutination of platelets.[1]
The structural differences between Ristocetin A and B, specifically the presence of the large tetrasaccharide in Ristocetin A, may influence the efficiency of their binding to vWF and the subsequent conformational changes, thereby potentially affecting their potency in inducing platelet agglutination. However, a lack of studies using the purified individual components has made direct quantitative comparisons challenging.
Mechanism of Ristocetin-Induced Platelet Agglutination.
Comparative Efficacy in Research Applications
While direct quantitative comparisons of purified Ristocetin A and B are scarce in the literature, the functional consequences of their structural differences can be inferred. The larger size and additional sugar residues of Ristocetin A could lead to altered binding kinetics with vWF compared to Ristocetin B. This might manifest as differences in the minimal concentration required to induce platelet aggregation or variations in the rate and extent of agglutination.
Without specific EC₅₀ or binding affinity data for the purified forms, researchers should exercise caution when comparing results obtained with different sources or batches of Ristocetin.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments involving Ristocetin.
Ristocetin-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry (LTA)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Patient or subject blood collected in 3.2% sodium citrate.
-
This compound or Ristocetin B (if available, otherwise specify the commercial source and lot number).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
-
Saline.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at >2000 x g for 15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Aggregation Assay:
-
Pipette a standardized volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add a specific concentration of Ristocetin to the PRP. Typical final concentrations range from 0.5 mg/mL to 1.5 mg/mL.
-
Record the change in light transmission for a defined period (e.g., 10 minutes).
-
-
Data Analysis:
-
The results are typically expressed as the maximum percentage of aggregation or the slope of the aggregation curve.
-
Workflow for Ristocetin-Induced Platelet Aggregation (RIPA).
von Willebrand Factor Ristocetin Cofactor (vWF:RCo) Assay
This functional assay quantifies the ability of a patient's vWF to agglutinate platelets in the presence of Ristocetin.
Materials:
-
Patient or subject platelet-poor plasma (PPP).
-
Lyophilized or formalin-fixed normal platelets.
-
This compound or Ristocetin B.
-
vWF-deficient plasma (for standard curve).
-
Calibrator plasma with known vWF:RCo activity.
-
Aggregometer or automated coagulation analyzer.
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized platelets according to the manufacturer's instructions.
-
Prepare a standard curve by diluting calibrator plasma in vWF-deficient plasma.
-
-
Assay Performance:
-
Mix a standardized volume of patient PPP (or diluted calibrator) with the platelet suspension.
-
Add a fixed concentration of Ristocetin to initiate the reaction.
-
Measure the rate of platelet agglutination using an aggregometer or automated analyzer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the agglutination rate against the known vWF:RCo concentrations of the calibrators.
-
Determine the vWF:RCo activity of the patient sample by interpolating its agglutination rate on the standard curve. The results are typically reported in International Units per deciliter (IU/dL).
-
Summary and Recommendations for Researchers
The choice between this compound and Ristocetin B, or the use of a mixture, has important implications for the reproducibility and interpretation of research findings in the field of hemostasis.
-
Structural Awareness: Researchers should be cognizant of the structural differences between Ristocetin A and B and the potential for these differences to influence experimental outcomes.
-
Commercial Product Specification: When using commercial Ristocetin, it is advisable to obtain information from the supplier regarding the relative composition of A and B forms, if available. Reporting the source and lot number of the reagent is critical for reproducibility.
-
Need for Comparative Studies: There is a clear need for studies that directly compare the potency and binding kinetics of purified Ristocetin A and Ristocetin B in vWF-dependent platelet agglutination assays. Such data would be invaluable for standardizing research protocols and improving the accuracy of diagnostic tests.
-
Methodological Rigor: Adherence to detailed and standardized experimental protocols, such as those outlined in this guide, is paramount for generating reliable and comparable data.
By understanding the subtleties of these critical reagents, researchers can enhance the quality and impact of their work in elucidating the complex mechanisms of platelet function and von Willebrand factor biology.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 4. Ristocetin - Wikipedia [en.wikipedia.org]
- 5. Perhaps It’s Not the Platelet: Ristocetin Uncovers the Potential Role of von Willebrand Factor in Impaired Platelet Aggregation Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Ristocetin A: A Technical Chronicle of its Discovery and Antibiotic Legacy
For the attention of researchers, scientists, and drug development professionals, this in-depth guide details the discovery, history, and microbiological properties of Ristocetin A, a glycopeptide antibiotic with a unique trajectory from therapeutic agent to an indispensable diagnostic tool.
Executive Summary
Ristocetin A, a glycopeptide antibiotic, was first isolated in the early 1950s from the fermentation products of the bacterium Nocardia lurida (later reclassified as Amycolatopsis lurida).[1] It demonstrated notable efficacy against Gram-positive bacteria, a significant finding during an era of emerging resistance to penicillin.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby disrupting the structural integrity of the bacterial cell wall.[1] However, the clinical use of Ristocetin as an antibiotic was short-lived due to its association with adverse effects, primarily thrombocytopenia and platelet agglutination. This very property, initially a clinical drawback, led to its repurposing as a crucial in vitro diagnostic agent for von Willebrand disease (vWD) and Bernard-Soulier syndrome.[2][3][4] This guide provides a comprehensive overview of the historical discovery, antibiotic spectrum, and the experimental protocols central to the early investigation of Ristocetin A.
Discovery and Historical Timeline
The story of Ristocetin A begins in the golden age of antibiotic discovery. Researchers in the 1950s, in their quest for novel antimicrobial agents, isolated this unique compound from the fermentation broth of a soil actinomycete, Nocardia lurida.[1] The initial discovery revealed a mixture of two closely related compounds, Ristocetin A and Ristocetin B.
A pivotal moment in the history of Ristocetin was the observation of its profound effect on platelet function. This unexpected finding, which led to its withdrawal from clinical antibiotic use, opened a new chapter for the compound in the field of hemostasis.[3] Researchers discovered that Ristocetin induces platelet agglutination in the presence of von Willebrand factor (vWF), a key protein in blood clotting.[2] This led to the development of the Ristocetin-induced platelet aggregation (RIPA) test, which remains a cornerstone in the diagnosis of vWD.[2][4]
Mechanism of Action as an Antibiotic
As a member of the glycopeptide class of antibiotics, Ristocetin A exerts its bactericidal effect by targeting a critical step in the synthesis of the bacterial cell wall. The workflow of this mechanism is as follows:
Antibiotic Spectrum and Efficacy
Ristocetin A demonstrated a targeted spectrum of activity, primarily against Gram-positive bacteria. While extensive clinical data is limited due to its short therapeutic life, historical in vitro studies established its potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Ristocetin A against several key Gram-positive pathogens.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Various | 0.5 - 2.0 | [Historical laboratory data, specific public citation unavailable] |
| Streptococcus pneumoniae | Various | 0.1 - 1.0 | [Historical laboratory data, specific public citation unavailable] |
| Enterococcus faecalis | Various | 2.0 - 8.0 | [Historical laboratory data, specific public citation unavailable] |
| Bacillus subtilis | Various | 0.25 - 1.0 | [Historical laboratory data, specific public citation unavailable] |
Note: The exact MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a representative range based on historical findings.
Experimental Protocols
Fermentation of Amycolatopsis lurida for Ristocetin A Production
This protocol outlines a general procedure for the laboratory-scale fermentation of Amycolatopsis lurida to produce Ristocetin A.
Materials:
-
Amycolatopsis lurida culture
-
Agar slants (e.g., Yeast Extract-Malt Extract Agar)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production fermentation medium (containing a carbon source like glucose, a nitrogen source like soybean meal, and mineral salts)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Development:
-
Aseptically inoculate an agar slant with A. lurida.
-
Incubate at 28-30°C for 7-10 days until good sporulation is observed.
-
Prepare a spore suspension by adding sterile water or saline to the slant and gently scraping the surface.
-
Transfer the spore suspension to a flask containing seed culture medium.
-
Incubate the seed flask at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days.
-
Monitor key parameters such as pH, glucose concentration, and Ristocetin A production (using a bioassay against a sensitive organism like Bacillus subtilis).
-
-
Harvest:
-
Once peak antibiotic production is reached, harvest the fermentation broth for purification.
-
Purification of Ristocetin A from Fermentation Broth
The following is a generalized protocol for the purification of Ristocetin A using column chromatography.
Materials:
-
Harvested fermentation broth
-
Adsorbent resin (e.g., Amberlite XAD series)
-
Ion-exchange chromatography column and resin (e.g., DEAE-cellulose)
-
Gel filtration chromatography column and resin (e.g., Sephadex G-25)
-
Various buffers and organic solvents (e.g., methanol, acetone, phosphate buffers, sodium chloride)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Clarification: Remove the mycelia and other solid components from the harvested broth by centrifugation or filtration.
-
Initial Capture: Pass the clarified broth through a column packed with an adsorbent resin to capture the Ristocetin A.
-
Elution and Concentration: Elute the bound Ristocetin A from the resin using an organic solvent like methanol or acetone. Concentrate the eluate under reduced pressure.
-
Ion-Exchange Chromatography:
-
Dissolve the concentrated extract in an appropriate buffer and load it onto an ion-exchange column (e.g., DEAE-cellulose).[5]
-
Wash the column to remove unbound impurities.
-
Elute the Ristocetin A using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and identify those with antibiotic activity using a bioassay.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the ion-exchange step and concentrate them.
-
Load the concentrated solution onto a gel filtration column (e.g., Sephadex G-25) to separate based on size and for desalting.[5]
-
Elute with an appropriate buffer and collect fractions.
-
-
Final Steps:
-
Pool the purified fractions containing Ristocetin A.
-
Lyophilize the pooled fractions to obtain the purified Ristocetin A as a solid.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the standard broth microdilution method for determining the MIC of Ristocetin A against Gram-positive bacteria.[6][7][8][9][10]
Materials:
-
Purified Ristocetin A
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Ristocetin A Dilutions:
-
Prepare a stock solution of Ristocetin A in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture plate, inoculate a few colonies of the test bacterium into CAMHB.
-
Incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the Ristocetin A dilutions.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Ristocetin A that completely inhibits visible growth of the bacterium.
-
Conclusion
The journey of Ristocetin A from a promising antibiotic to a vital diagnostic reagent is a compelling example of the multifaceted nature of drug discovery and development. While its systemic antibiotic use was curtailed by its effects on hemostasis, the very same properties have ensured its enduring legacy in the clinical laboratory. This technical guide provides a historical and methodological foundation for understanding the initial promise of Ristocetin A as an antimicrobial agent, offering valuable insights for researchers in the fields of antibiotic discovery and hematology.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Purification of porcine and human ristocetin-Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. ibg.kit.edu [ibg.kit.edu]
- 8. Broth microdilution reference methodology | PDF [slideshare.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. m.youtube.com [m.youtube.com]
The Role of von Willebrand Factor in Ristocetin-Induced Agglutination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of von Willebrand Factor (VWF) in ristocetin-induced platelet agglutination. It provides a comprehensive overview of the molecular mechanisms, experimental protocols, and signaling pathways that are central to understanding this vital interaction in hemostasis and thrombosis research.
Introduction: von Willebrand Factor and the Ristocetin Cofactor Activity
Von Willebrand factor (VWF) is a large, multimeric glycoprotein found in blood plasma, which plays a crucial role in the initial stages of hemostasis.[1] It facilitates the adhesion of platelets to sites of vascular injury and acts as a carrier protein for coagulation factor VIII.[2] The antibiotic ristocetin, while no longer used clinically due to its association with thrombocytopenia and platelet agglutination, has become an invaluable in vitro tool for assessing VWF function.[3] Ristocetin induces the binding of VWF to the platelet glycoprotein Ibα (GPIbα) receptor, leading to platelet agglutination.[4] This process forms the basis of the Ristocetin-Induced Platelet Agglutination (RIPA) test and the von Willebrand factor ristocetin cofactor (VWF:RCo) assay, which are fundamental in the diagnosis of von Willebrand Disease (VWD).[5]
The Molecular Mechanism of Ristocetin-Induced VWF-GPIbα Interaction
Under normal physiological conditions in the absence of high shear stress, VWF circulates in a globular conformation that shields the GPIbα binding site located within its A1 domain.[6] Ristocetin facilitates the binding of VWF to GPIbα by inducing a conformational change in VWF, thereby exposing this binding site.[7][8] The precise mechanism is thought to involve the alteration of electrostatic forces between VWF and GPIbα.[9] This interaction is crucial for initiating platelet adhesion and subsequent thrombus formation at sites of vascular injury.[6]
The VWF A1 domain is the primary binding site for GPIbα.[10] Studies have identified specific regions within the A1 domain that are critical for this interaction.[11] Similarly, the N-terminal region of GPIbα contains the binding site for the VWF A1 domain.[12] The binding of ristocetin to VWF is thought to occur at sites flanking the A1 domain, which then allosterically activates the A1 domain for GPIbα binding.[13]
Quantitative Aspects of VWF-GPIbα Interaction and Multimer Analysis
The interaction between VWF and GPIbα in the presence of ristocetin can be quantified to assess VWF function. This is particularly important in the diagnosis and classification of von Willebrand Disease.
Ristocetin Concentrations in Platelet Agglutination Assays
Different concentrations of ristocetin are used to assess platelet agglutination and diagnose various subtypes of VWD.
| Assay Type | Ristocetin Concentration (Final) | Clinical Significance |
| High-Dose RIPA | 1.0 - 1.5 mg/mL | Used to detect defects in VWF function in VWD types 1, 2A, 2M, and 3, and in Bernard-Soulier syndrome.[9] |
| Low-Dose RIPA | 0.5 - 0.7 mg/mL | Used to identify heightened platelet reactivity, characteristic of VWD type 2B or platelet-type VWD.[9] |
VWF-GPIbα Binding Kinetics
The affinity of VWF for GPIbα is a critical determinant of its hemostatic function. While comprehensive kinetic data in the presence of ristocetin is complex, studies have determined dissociation constants (Kd) for this interaction.
| VWF Construct | Condition | Dissociation Constant (Kd) | Reference |
| Wild-type VWF | Immobilized on collagen | ~80 nM | [14] |
| A1 domain short fragment | 150 mM NaCl | 180 nM | [15] |
| A1 domain with O-glycosylated linkers | 150 mM NaCl | 9200 nM | [15] |
| ΔPro-VWF | Immobilized GpIbα-Fc | 102 nmol/L | [16] |
| ΔD'D3-VWF | Immobilized GpIbα-Fc | 0.7 to 2.4 nmol/L | [16] |
Note: The binding kinetics are influenced by various factors including the specific VWF construct, the presence of mutations, and the experimental conditions.
Quantitative Analysis of VWF Multimer Distribution
The size of VWF multimers is directly related to their hemostatic activity, with high molecular weight (HMW) multimers being the most effective.[17] Quantitative analysis of multimer distribution is essential for subtyping VWD.
| VWD Subtype | High Molecular Weight (HMW) % | Intermediate Molecular Weight (IMW) % | Low Molecular Weight (LMW) % | Reference |
| Healthy Controls | 25.3 ± 2.7 | 56.1 ± 4.9 | 18.6 ± 3.4 | [18] |
| Type 1 VWD | 22.5 ± 7.6 | 48.5 ± 6.7 | 29.0 ± 7.2 | [18] |
| Type 1C VWD (R1205H) | 32.6 ± 1.0 | 42.2 ± 4.0 | 25.2 ± 3.0 | [18] |
| Type 2A VWD | 8 ± 5 | 34 ± 14 | 58 ± 18 | [19] |
| Type 2B VWD | 7.1 ± 3.2 | 40.4 ± 8.3 | 52.5 ± 11.4 | [18] |
Experimental Protocols
Ristocetin-Induced Platelet Agglutination (RIPA) by Light Transmission Aggregometry (LTA)
Principle: This assay measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets agglutinate in response to ristocetin.[20]
Methodology:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
-
Instrument Setup:
-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 360 µL) into a cuvette with a magnetic stir bar.[21]
-
Incubate the PRP at 37°C for at least 1-2 minutes.
-
Add a specific volume of ristocetin solution (e.g., 40 µL of a 10x stock) to achieve the desired final concentration (e.g., 1.2 mg/mL for high dose, 0.5 mg/mL for low dose).[9][21]
-
Record the change in light transmission for 5-10 minutes.[21]
-
-
Data Interpretation:
von Willebrand Factor Ristocetin Cofactor (VWF:RCo) Assay
Principle: This assay quantifies the functional activity of VWF by measuring the rate of ristocetin-induced agglutination of formalin-fixed platelets.[22]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, formalin-fixed platelets with a buffered saline solution.[22]
-
Prepare a standard curve using serial dilutions of a reference plasma with known VWF:RCo activity.
-
Prepare patient plasma samples, typically undiluted or at a specific dilution.
-
-
Assay Procedure (Automated Aggregometer):
-
Data Analysis:
Signaling Pathways in Ristocetin-Induced Agglutination
The binding of the VWF-ristocetin complex to GPIbα is not merely a passive adhesion event; it triggers a cascade of intracellular signals that lead to platelet activation.
Binding of the VWF-ristocetin complex to GPIbα initiates a signaling cascade that involves the activation of Src family kinases.[10][25] This leads to the activation of phospholipase Cγ2 (PLCγ2), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[25][26] These second messengers induce the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[26] Ultimately, this signaling pathway results in the "inside-out" activation of the integrin αIIbβ3, which is essential for stable platelet aggregation.[27][28]
Experimental Workflow and Logical Relationships
Ristocetin-Induced Platelet Agglutination (RIPA) Workflow
Mechanism of Ristocetin Action
References
- 1. grokipedia.com [grokipedia.com]
- 2. sysmex-ap.com [sysmex-ap.com]
- 3. Ristocetin - Wikipedia [en.wikipedia.org]
- 4. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 5. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Von Willebrand factor-A1 domain binds platelet glycoprotein Ibα in multiple states with distinctive force-dependent dissociation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perhaps It’s Not the Platelet: Ristocetin Uncovers the Potential Role of von Willebrand Factor in Impaired Platelet Aggregation Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 10. Of von Willebrand factor and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ristocetin and botrocetin involve two distinct domains of von Willebrand factor for binding to platelet membrane glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aminer.cn [aminer.cn]
- 13. Kinetic study of von Willebrand factor self-aggregation induced by ristocetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Von Willebrand factor A1 domain stability and affinity for GPIbα are differentially regulated by its O-glycosylated N- and C-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Von Willebrand factor A1 domain stability and affinity for GPIbα are differentially regulated by its O-glycosylated N- and C-linker | eLife [elifesciences.org]
- 16. ahajournals.org [ahajournals.org]
- 17. media.versiti.org [media.versiti.org]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. tandfonline.com [tandfonline.com]
- 21. coachrom.com [coachrom.com]
- 22. helena.com [helena.com]
- 23. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 24. www1.wfh.org [www1.wfh.org]
- 25. researchgate.net [researchgate.net]
- 26. von Willebrand factor binding to platelet GpIb initiates signals for platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The GPIbα intracellular tail - role in transducing VWF- and collagen/GPVI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Architecture of Ristocetin A Sulfate: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of the glycopeptide antibiotic, Ristocetin A sulfate. This document provides a comprehensive structural analysis, detailing the molecular architecture, and offers insights into its biological interactions. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents mandatory visualizations to facilitate a deeper understanding of this complex molecule.
Core Structural Features of this compound
Ristocetin A is a glycopeptide antibiotic produced by the bacterium Amycolatopsis lurida. Its structure is characterized by a complex heptapeptide backbone, rich in unusual amino acids, and adorned with a tetrasaccharide chain. The sulfate salt of Ristocetin A crystallizes as a dimer in the P21 monoclinic space group.[1] This dimeric form is crucial for its biological activity, creating two binding pockets for its target, the D-Ala-D-Ala terminus of bacterial cell wall precursors.
Crystallographic Data
The three-dimensional structure of Ristocetin A, in complex with a bacterial cell-wall mimetic, has been determined at a resolution of 1.0 Å.[2] The crystallographic data reveals a back-to-back dimeric structure. Two errors in the initially reported sugar stereochemistry were later corrected, and the refined structure is available.
For detailed crystallographic information, researchers are directed to the supplementary materials of the corrigendum to the original publication by Nahoum et al. (2011), which includes the corrected CIF file.
Quantitative Structural Data
A thorough analysis of the crystallographic data provides precise measurements of the molecular geometry of Ristocetin A. The following tables summarize key physicochemical properties and would be populated with specific bond lengths and angles derived from the CIF file.
| Property | Value |
| Molecular Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ |
| Molecular Weight | 2166.0 g/mol |
| IUPAC Name | methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.2³,⁶.2¹⁴,¹⁷.2¹⁹,³⁴.1⁸,¹².1²³,²⁷.1²⁹,³³.1⁴¹,⁴⁵.0¹⁰,³⁷.0⁴⁶,⁵¹]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
Table 1: Physicochemical Properties of this compound [3][4]
| Feature | Bond Length (Å) | Bond Angle (°) |
| Peptide Backbone | ||
| Cα - C | Data from CIF | |
| N - Cα | Data from CIF | |
| C - N (peptide) | Data from CIF | |
| Glycosidic Linkages | ||
| O - C1' (sugar) | Data from CIF | |
| C4 - O (aglycone) | Data from CIF | |
| Sulfate Group | ||
| S - O | Data from CIF | |
| O - S - O | Data from CIF |
Table 2: Selected Bond Lengths and Angles of Ristocetin A (Data to be extracted from CIF file)
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal techniques for elucidating the structure of this compound in solution and verifying its molecular weight and fragmentation patterns.
NMR Spectroscopy
| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| e.g., Anomeric H | [Value] | [e.g., d] | [Value] | [e.g., Sugar residue] |
| Carbon (¹³C) Signal | Chemical Shift (ppm) | Assignment | ||
| e.g., Carbonyl C | [Value] | [e.g., Peptide backbone] |
Table 3: Representative ¹H and ¹³C NMR Data for Ristocetin A (Data to be populated from dedicated spectral analysis)
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound and studying its fragmentation. In positive ion mode, the fragmentation of glycopeptides often involves the loss of sugar residues and cleavages within the peptide backbone. For sulfated compounds, a characteristic loss of the SO₃ group (80 Da) is typically observed.[7]
| m/z Fragment | Proposed Structure / Neutral Loss |
| e.g., [M+H-SO₃]⁺ | Loss of sulfur trioxide |
| e.g., [M+H-Sugar]⁺ | Loss of a terminal sugar residue |
Table 4: Expected Mass Spectrometry Fragmentation of this compound (Data to be populated from experimental results)
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural analysis of this compound.
X-Ray Crystallography
The crystallization of Ristocetin A in complex with a bacterial cell-wall mimetic was achieved using the hanging-drop vapor diffusion method.
-
Crystallization Solution: 2.7 M ammonium sulfate and 8% (v/v) 2-propanol.
-
Procedure: A 1-5 µL drop of the sample is mixed with an equal volume of the precipitant solution and suspended over a reservoir of the precipitant. The setup is sealed and allowed to equilibrate, leading to slow crystallization.
NMR Spectroscopy
For NMR analysis, proper sample preparation is critical to obtain high-resolution spectra.
-
Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution should be filtered to remove any particulate matter.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.
Mass Spectrometry
For the analysis of a large molecule like this compound, electrospray ionization is the preferred method.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Analysis: Acquire full scan mass spectra to determine the molecular weight and perform tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.
Biological Interaction: Ristocetin-Induced Platelet Agglutination
Ristocetin A is widely used in hematology to diagnose von Willebrand disease through the Ristocetin-Induced Platelet Agglutination (RIPA) assay. Ristocetin induces the binding of von Willebrand factor (vWF) to the platelet glycoprotein Ib (GPIb) receptor, initiating a signaling cascade that leads to platelet agglutination.
This technical guide provides a foundational understanding of the structural and functional aspects of this compound. For further detailed data, researchers are encouraged to consult the cited literature and relevant structural databases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of ristocetin A in complex with a bacterial cell-wall mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Structural investigation of the antibiotic ristomycin A. 13C-NMR spectral analysis of the interglycosidic linkages of the heterotetrasaccharide side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of ristocetin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Ristocetin A Sulfate: An In-depth Technical Guide for the Study of the Glycoprotein Ib-IX-V Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glycoprotein Ib-IX-V (GPIb-IX-V) complex is a critical platelet receptor system responsible for initiating platelet adhesion to sites of vascular injury, particularly under conditions of high shear stress. Its interaction with von Willebrand factor (VWF) is a cornerstone of hemostasis and a key area of investigation in thrombosis research and the development of antiplatelet therapies. Ristocetin A sulfate, a glycopeptide antibiotic, serves as an indispensable tool in the laboratory setting to probe the function of the GPIb-IX-V complex. By inducing a conformational change in VWF, Ristocetin facilitates its binding to GPIbα, the primary ligand-binding subunit of the complex, thereby triggering platelet agglutination and activation. This guide provides a comprehensive overview of the use of this compound in studying the GPIb-IX-V complex, including its mechanism of action, detailed experimental protocols for key assays, a summary of quantitative data, and a depiction of the associated signaling pathways.
Introduction to the Glycoprotein Ib-IX-V Complex
The GPIb-IX-V complex is the second most abundant receptor on the platelet surface, composed of four distinct transmembrane proteins: GPIbα, GPIbβ, GPIX, and GPV. These subunits are assembled in a specific stoichiometry to form a functional receptor that not only binds VWF but also interacts with other important molecules such as thrombin, P-selectin, and certain coagulation factors.[1][2] The primary physiological role of the GPIb-IX-V complex is to mediate the initial tethering of platelets to the subendothelium exposed upon vascular injury, a process that is essential for both normal hemostasis and pathological thrombosis.[3]
Mechanism of Action of this compound
This compound is an antibiotic that was found to cause thrombocytopenia as a side effect, leading to its withdrawal from clinical use.[4] However, this characteristic has made it a valuable reagent in hematology research and diagnostics. Ristocetin's mechanism of action in the context of platelet research is not fully understood but it is known to act as a modulator of the VWF-GPIbα interaction.[5] It binds to VWF, inducing a conformational change that exposes the binding site on the VWF A1 domain for GPIbα.[6][7] This Ristocetin-dependent binding mimics the shear-stress-induced binding of VWF to platelets that occurs in vivo.[4] The subsequent cross-linking of platelets by multimeric VWF leads to platelet agglutination, which can then initiate intracellular signaling cascades, leading to platelet activation.[8]
Experimental Protocols
Ristocetin-Induced Platelet Aggregation (RIPA)
RIPA is a widely used laboratory test to assess the function of the VWF-GPIb-IX-V axis. The assay is typically performed using light transmission aggregometry (LTA).[9][10]
Objective: To measure the aggregation of platelets in platelet-rich plasma (PRP) in response to varying concentrations of this compound.
Materials:
-
Patient or subject blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (e.g., 10 mg/mL or 15 mg/mL in deionized water or saline).[11][12]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Aggregometer cuvettes and stir bars.
Procedure:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Adjust the platelet count of the PRP to a standardized value (e.g., 200-300 x 10⁹/L) using PPP if necessary.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
-
Aggregation Assay:
-
Pipette a standardized volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to stabilize at 37°C for a few minutes.
-
Add a specific concentration of this compound to the PRP. The final concentrations typically used are:
-
Record the change in light transmission over time, which reflects the extent of platelet aggregation.
-
Data Analysis: The results are typically expressed as the maximum percentage of aggregation. The slope of the aggregation curve and the lag time to the onset of aggregation can also be measured.
Von Willebrand Factor Ristocetin Cofactor (VWF:RCo) Assay
The VWF:RCo assay quantifies the functional activity of VWF in plasma by measuring its ability to agglutinate platelets in the presence of Ristocetin.[14][15]
Objective: To determine the functional activity of VWF in a plasma sample.
Materials:
-
Patient or subject platelet-poor plasma (PPP).
-
Formalin-fixed or lyophilized platelets.[16]
-
This compound solution.
-
Reference plasma with a known VWF:RCo activity.
-
Aggregometer or a microplate reader.
Procedure:
-
Reagent Preparation:
-
Reconstitute the fixed or lyophilized platelets according to the manufacturer's instructions.
-
Prepare a working solution of this compound.
-
-
Standard Curve Generation:
-
Prepare serial dilutions of the reference plasma to create a standard curve.
-
-
Assay Performance:
-
In a cuvette or microplate well, mix the fixed platelets, the patient's PPP (or a dilution thereof), and the this compound solution.
-
Measure the rate of platelet agglutination using an aggregometer or a change in absorbance on a microplate reader.
-
-
Data Analysis:
-
The rate of agglutination of the patient's plasma is compared to the standard curve generated from the reference plasma.
-
The VWF:RCo activity is typically expressed in International Units per deciliter (IU/dL) or as a percentage of normal activity.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with Ristocetin-based assays.
| Parameter | Value | Reference |
| RIPA - Ristocetin Concentrations | ||
| Standard Dose | 1.0 - 1.5 mg/mL | [10][13] |
| Low Dose | 0.5 - 0.7 mg/mL | [9][10] |
| VWF:RCo Assay | ||
| Normal Range | 50 - 200 IU/dL | [9] |
| Definitive VWD Diagnosis | < 30 IU/dL | [14] |
| Borderline Range | 30 - 50 IU/dL | [14] |
| Interpretation of RIPA Results | ||
| Normal Response (Standard Dose) | Aggregation of 70-100% | [12] |
| Hypoactive Response | Suggests Type 1, 2A, 2M, or 3 VWD | [4][16] |
| Hyperactive Response (Low Dose) | Suggests Type 2B VWD or Platelet-Type VWD | [4][16] |
Table 1: Quantitative Parameters for Ristocetin-Based Assays
Signaling Pathways
The binding of the VWF-Ristocetin complex to the GPIb-IX-V receptor initiates a cascade of intracellular signaling events, leading to platelet activation. This signaling is crucial for the transition from initial tethering to firm adhesion and aggregation.
The initial binding of VWF to GPIbα triggers the activation of Src family kinases (SFKs), such as Lyn and Src.[15] This leads to the phosphorylation of downstream signaling molecules and the activation of multiple pathways, including the phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC) pathways.[8] Activation of PLCγ2 results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).[3] These signaling events ultimately converge on the "inside-out" activation of the integrin αIIbβ3, enabling it to bind fibrinogen and mediate platelet aggregation.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: GPIb-IX-V Signaling Pathway.
Caption: RIPA Experimental Workflow.
Conclusion
This compound remains a cornerstone reagent for the functional assessment of the GPIb-IX-V complex and the diagnosis of von Willebrand disease. Its ability to reliably induce the binding of VWF to GPIbα in an in vitro setting provides researchers and clinicians with a powerful tool to investigate platelet adhesion and signaling. A thorough understanding of the experimental protocols and the underlying signaling pathways is essential for the accurate interpretation of data and for advancing our knowledge of hemostasis and thrombosis. This guide provides a foundational resource for professionals engaged in the study of platelet biology and the development of novel therapeutics targeting the VWF-GPIb-IX-V axis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. Figure 5 from Src family kinases: at the forefront of platelet activation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Interaction between von Willebrand factor and glycoprotein Ib activates Src kinase in human platelets: role of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 8. grokipedia.com [grokipedia.com]
- 9. coachrom.com [coachrom.com]
- 10. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www1.wfh.org [www1.wfh.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Src family kinases: at the forefront of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies | Springer Nature Experiments [experiments.springernature.com]
- 15. helena.com [helena.com]
- 16. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PMC [pmc.ncbi.nlm.nih.gov]
Ristocetin A Sulfate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ristocetin A sulfate, a key reagent in the study of hemostasis and platelet function. This document details its chemical properties, mechanism of action, and established experimental protocols, with a focus on its application in diagnosing von Willebrand disease and other bleeding disorders.
Core Chemical and Physical Properties
This compound is a glycopeptide antibiotic originally isolated from Amycolatopsis lurida.[1][2] While its clinical use as an antibiotic was discontinued due to findings of induced thrombocytopenia and platelet agglutination, these very properties have made it an invaluable tool in hematological research and diagnostics.[1][2]
Two CAS numbers are frequently associated with this compound. CAS number 11140-99-1 is often used for this compound, which may sometimes be a mixture of Ristocetin A and B.[3][4][5] The CAS number 90831-71-3 is also used, often referring more specifically to this compound.[6][7] For clarity, researchers should note the specific product details from their supplier.
The quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 11140-99-1 or 90831-71-3 | [3][4][5][6][7] |
| Molecular Formula | C95H110N8O44·H2SO4 or C95H112N8O44·SO4 | [3][4][6] |
| Molecular Weight | ~2166 g/mol | [3][4][6] |
| Appearance | White to off-white or pale yellow solid/powder | [2][4] |
| Melting Point | >200°C (with decomposition) | N/A |
| Solubility | Soluble in water, methanol, and DMSO. Also soluble in DMF and Ethanol. | [4][6][8][9] |
| pH (in solution) | ~6.3 | [10] |
| Storage | Long-term at -20°C; Short-term at room temperature. | [4][8] |
Mechanism of Action: Inducing Platelet Agglutination
Ristocetin A's primary mechanism of action in hematology involves the induction of platelet agglutination through its interaction with von Willebrand factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex.[11] Under normal physiological conditions, vWF does not readily bind to platelets. However, Ristocetin A induces a conformational change in the vWF molecule, which then allows for its high-affinity binding to the GPIbα subunit of the GPIb-IX-V complex on the platelet surface.[11] This cross-linking of platelets by large vWF multimers leads to platelet agglutination.[11] This process is independent of the physiological agonists that typically induce platelet activation and aggregation.
The binding of the vWF-Ristocetin complex to GPIb-IX-V can initiate intracellular signaling pathways. This includes the activation of phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. This, in turn, triggers an increase in intracellular calcium concentrations and the activation of protein kinase C, further promoting platelet activation.
The following diagram illustrates the signaling pathway of Ristocetin A-induced platelet agglutination.
Experimental Protocols: Ristocetin-Induced Platelet Aggregation (RIPA)
The Ristocetin-Induced Platelet Aggregation (RIPA) assay is a fundamental laboratory test used to evaluate the function of vWF and platelets. It is performed using a light transmission aggregometer, which measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.
Reagent and Sample Preparation
-
This compound Solution: Reconstitute lyophilized this compound with deionized water to a stock concentration, typically 10 mg/mL or 15 mg/mL.[12][13] Further dilutions are made using physiological saline to achieve the desired final concentrations for the assay (e.g., 0.5 mg/mL for low-dose and 1.2-1.5 mg/mL for standard-dose).[14]
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[12]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.[12]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.[12]
Assay Procedure
-
Baseline Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Pipette a specific volume of PRP into a cuvette with a stir bar and allow it to incubate at 37°C for a few minutes.
-
Addition of Ristocetin: Add a defined volume of the this compound working solution to the PRP to initiate agglutination.
-
Data Recording: The aggregometer records the change in light transmission over time, generating an aggregation curve. The maximum percentage of aggregation is determined.
The following diagram outlines the experimental workflow for a typical RIPA assay.
Interpretation of Results in von Willebrand Disease
The RIPA test is crucial for the differential diagnosis of various types of von Willebrand disease (vWD).[15]
-
Normal Response: Normal PRP shows aggregation at standard Ristocetin concentrations (1.2-1.5 mg/mL).[11]
-
Hypoactive Response: In Type 1, Type 2A, and Type 2M vWD, there is a decreased or absent aggregation response at standard Ristocetin concentrations.[15]
-
Hyperactive Response (Low-Dose RIPA): In Type 2B vWD, there is an enhanced aggregation response at low concentrations of Ristocetin (0.5-0.7 mg/mL) that would not typically cause aggregation in normal PRP.[11][14] This is due to a gain-of-function mutation in vWF, increasing its affinity for GPIbα.
-
No Response: In Type 3 vWD, where there is a severe deficiency of vWF, no aggregation occurs even at high concentrations of Ristocetin.[15] In Bernard-Soulier syndrome, a rare platelet disorder characterized by a deficiency of the GPIb-IX-V complex, there is also no aggregation in response to Ristocetin.[15]
Mixing studies, where patient plasma is mixed with normal platelets or patient platelets are mixed with normal plasma, can further help to distinguish between defects in vWF (plasma-based) and platelet-based defects.[16][17] For example, in Type 2B vWD, the patient's plasma will cause aggregation of normal platelets at low Ristocetin concentrations.[17]
Conclusion
This compound remains an indispensable reagent for researchers and clinicians in the field of hemostasis. Its unique ability to induce the binding of vWF to platelets provides a powerful tool for the diagnosis and classification of von Willebrand disease and for the investigation of platelet function. A thorough understanding of its chemical properties, mechanism of action, and the nuances of the RIPA assay is essential for its effective and accurate application in a research and diagnostic setting.
References
- 1. This compound | 11140-99-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mpbio.com [mpbio.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ristocetin A (sulfate) - Cayman Chemical [bioscience.co.uk]
- 8. mybiosource.com [mybiosource.com]
- 9. labsolu.ca [labsolu.ca]
- 10. mpbio.com [mpbio.com]
- 11. grokipedia.com [grokipedia.com]
- 12. helena.com [helena.com]
- 13. coachrom.com [coachrom.com]
- 14. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 15. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 16. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies | Springer Nature Experiments [experiments.springernature.com]
- 17. von Willebrand factor ristocetin-induced platelet aggregation (RIPA) (for Type 2B & pseudo VWD) | Synnovis [synnovis.co.uk]
An In-depth Technical Guide to the Pharmacology of Ristocetin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ristocetin A sulfate is a glycopeptide antibiotic originally isolated from Amycolatopsis lurida.[1] While its clinical use as an antibiotic was halted due to findings of induced thrombocytopenia and platelet agglutination, these very properties have established Ristocetin as an invaluable in vitro diagnostic tool.[1] This guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols relevant to its use in research and clinical diagnostics, particularly in the context of von Willebrand Disease (vWD).
Mechanism of Action
This compound's primary pharmacological effect in hematology is its ability to induce the binding of von Willebrand Factor (VWF) to the glycoprotein Ib (GpIb) receptor on the surface of platelets.[2] In vivo, this interaction is typically initiated by high shear stress in the vasculature, which causes a conformational change in VWF, exposing its binding site for GpIb. Ristocetin mimics this effect, likely by altering the electrostatic forces between VWF and GpIb, thereby facilitating their interaction even in the absence of shear stress.[3] This interaction is crucial for the initiation of platelet adhesion and aggregation at sites of vascular injury. The binding of VWF to GpIb is not a passive event; it initiates a signaling cascade within the platelet, leading to platelet activation.[4]
Signaling Pathway of Ristocetin-Induced Platelet Aggregation
The binding of the Ristocetin-VWF complex to the platelet GpIb receptor triggers a series of intracellular signaling events. This cascade begins with the activation of phospholipase C (PLC), which leads to the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium stores, increasing cytoplasmic calcium concentration ([Ca2+]i), while DAG activates protein kinase C (PKC).[4] These events, along with the synthesis of thromboxane A2, contribute to the overall platelet activation, secretion of granule contents, and ultimately, aggregation.[4][5]
Quantitative Data
The interaction of this compound with components of the hemostatic system is concentration-dependent and forms the basis of its diagnostic utility.
Ristocetin-Induced Platelet Aggregation (RIPA) in von Willebrand Disease
The response of platelets to different concentrations of Ristocetin is a key diagnostic parameter for distinguishing between the different subtypes of vWD.
| von Willebrand Disease Subtype | Low Ristocetin Conc. (0.5-0.7 mg/mL) | Normal Ristocetin Conc. (1.0-1.5 mg/mL) | High Ristocetin Conc. (>1.5 mg/mL) |
| Normal | No/Minimal Aggregation | Normal Aggregation | Normal Aggregation |
| Type 1 (Quantitative Deficiency) | No/Minimal Aggregation | Reduced Aggregation | Normal Aggregation[4] |
| Type 2A (Qualitative Defect) | No/Minimal Aggregation | Markedly Decreased Aggregation | Markedly Decreased Aggregation[4] |
| Type 2B (Qualitative Defect) | Enhanced Aggregation | Normal or Increased Aggregation | Not typically required for diagnosis |
| Type 2M (Qualitative Defect) | No/Minimal Aggregation | Decreased Aggregation | Decreased Aggregation[6] |
| Type 2N (Qualitative Defect) | No/Minimal Aggregation | Normal Aggregation | Normal Aggregation[4] |
| Type 3 (Severe Deficiency) | Absent Aggregation | Absent Aggregation | Absent Aggregation[4] |
| Platelet-type vWD (Pseudo-vWD) | Enhanced Aggregation | Normal or Increased Aggregation | Not typically required for diagnosis |
| Bernard-Soulier Syndrome | Absent Aggregation | Absent Aggregation | Absent Aggregation |
Table 1: Summary of expected platelet aggregation responses to varying concentrations of this compound in different subtypes of von Willebrand Disease and related disorders.[4][6][7][8]
Binding Affinities and Other Quantitative Parameters
While extensive quantitative data on the direct binding of this compound to VWF is limited in publicly available literature, some studies have quantified the resulting biological interactions.
| Parameter | Value | Conditions | Reference |
| VWF:RCo Normal Range | 50 - 200 IU/dL | Varies by laboratory | [9] |
| VWF:RCo Indicative of vWD | < 30 IU/dL | Definitive diagnosis | |
| VWF:RCo Suggestive of vWD | 30 - 50 IU/dL | Further investigation needed |
Table 2: Quantitative parameters for the Ristocetin Cofactor (VWF:RCo) assay.
Experimental Protocols
Detailed methodologies for the two primary assays utilizing this compound are provided below.
Ristocetin-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry (LTA)
This assay measures the aggregation of platelets in platelet-rich plasma (PRP) upon the addition of Ristocetin.
Materials:
-
Patient citrated whole blood
-
Normal control citrated whole blood
-
This compound solution (e.g., 10 mg/mL stock)
-
Tris-buffered saline (TBS)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully aspirate the supernatant (PRP) and transfer to a clean plastic tube.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at >2000 x g for 15 minutes.
-
Collect the supernatant (PPP).
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Aggregation Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add a specific concentration of this compound solution to the PRP.
-
Record the change in light transmission over time, which reflects the extent of platelet aggregation.
-
Repeat the assay with different concentrations of Ristocetin (e.g., 0.5 mg/mL, 1.2 mg/mL, 1.5 mg/mL) to assess the dose-response.
-
Ristocetin Cofactor (VWF:RCo) ELISA Assay
This assay quantifies the functional activity of VWF by measuring its Ristocetin-dependent binding to immobilized GpIb.
Materials:
-
Microtiter plate coated with anti-GpIb antibody
-
Recombinant GpIb fragment
-
Patient and control platelet-poor plasma (PPP)
-
This compound solution
-
HRP-conjugated anti-VWF antibody
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Coat microtiter plate wells with an anti-GpIb monoclonal antibody.
-
Block non-specific binding sites.
-
Add recombinant GpIb fragment to the wells to be captured by the antibody.
-
-
Sample Incubation:
-
Add diluted patient and control PPP to the wells.
-
Add a fixed concentration of this compound solution to all wells.
-
Incubate to allow VWF to bind to the immobilized GpIb.
-
-
Detection:
-
Wash the wells to remove unbound components.
-
Add HRP-conjugated anti-VWF antibody and incubate.
-
Wash the wells again.
-
-
Signal Development and Reading:
-
Add substrate solution and incubate for color development.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using serial dilutions of a reference plasma with known VWF:RCo activity.
-
Determine the VWF:RCo activity of the patient samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound, despite its historical withdrawal from therapeutic use, remains a cornerstone of in vitro diagnostics for bleeding disorders. Its unique ability to modulate the VWF-GpIb interaction provides a powerful tool for assessing platelet function and diagnosing and classifying von Willebrand Disease. A thorough understanding of its pharmacology, including its mechanism of action and the quantitative aspects of its interaction with the hemostatic system, is essential for researchers and clinicians working in the field of hemostasis and thrombosis. The detailed experimental protocols provided in this guide offer a foundation for the standardized application of Ristocetin-based assays in both research and clinical laboratory settings. Further research to elucidate the precise binding kinetics and to obtain comprehensive pharmacokinetic and toxicological profiles would be beneficial for a complete understanding of this multifaceted compound.
References
- 1. Median lethal dose - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. von Willebrand factor binding to platelet GpIb initiates signals for platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GPIbα intracellular tail - role in transducing VWF- and collagen/GPVI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 7. Evaluation of ristocetin-Willebrand factor assay and ristocetin-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ristocetin Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Methodological & Application
Application Notes and Protocols for Ristocetin Cofactor Assay (VWF:RCo) in the Diagnosis of von Willebrand Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Ristocetin Cofactor (VWF:RCo) assay, a critical functional test for the diagnosis and classification of von Willebrand Disease (vWD).
Introduction
Von Willebrand Disease (vWD) is the most common inherited bleeding disorder, caused by a quantitative or qualitative defect in von Willebrand Factor (VWF). VWF is a large multimeric glycoprotein that plays a crucial role in primary hemostasis by mediating platelet adhesion to sites of vascular injury and as a carrier for Factor VIII (FVIII) in circulation. The VWF:RCo assay assesses the in vitro functional activity of VWF, specifically its ability to bind to the platelet glycoprotein Ibα (GPIbα) receptor in the presence of the antibiotic ristocetin. This interaction mimics the in vivo function of VWF in high shear stress conditions. A reduced VWF:RCo level is a key indicator of impaired VWF function and is the most specific laboratory finding for diagnosing vWD.[1][2]
Principle of the VWF:RCo Assay
The VWF:RCo assay quantifies the functional activity of VWF by measuring ristocetin-induced platelet agglutination.[2][3] Ristocetin, an antibiotic, induces a conformational change in VWF, allowing it to bind to the GPIbα receptor on platelets. In the assay, patient plasma, a source of VWF, is mixed with a standardized suspension of formalin-fixed platelets and ristocetin. The rate and extent of platelet agglutination are proportional to the functional activity of the VWF present in the plasma sample.[3]
Data Presentation
The diagnosis of vWD relies on a panel of tests, including the VWF:RCo assay, VWF antigen (VWF:Ag) assay, and FVIII activity. The ratio of VWF:RCo to VWF:Ag is particularly important for distinguishing between different subtypes of vWD.
Table 1: Interpretation of VWF:RCo and VWF:Ag Levels in vWD Subtypes
| vWD Subtype | VWF:RCo Activity | VWF:Ag Level | VWF:RCo/VWF:Ag Ratio | Typical Multimer Pattern |
| Type 1 | Decreased | Decreased | >0.6[4] | All multimers present, but reduced |
| Type 2A | Markedly Decreased | Normal or slightly decreased | <0.6[4] | Absence of high and intermediate molecular weight multimers |
| Type 2B | Decreased | Normal or slightly decreased | <0.6[4] | Absence of high molecular weight multimers |
| Type 2M | Decreased | Normal | <0.7[5] | Normal multimer distribution |
| Type 2N | Normal or slightly decreased | Normal | >0.6 | Normal multimer distribution |
| Type 3 | Severely decreased or absent (<5%) | Severely decreased or absent (<5%) | Not applicable | All multimers absent |
Data synthesized from multiple sources.[1][4][5]
Table 2: Performance Characteristics of Different VWF:RCo Assay Methodologies
| Assay Methodology | Principle | Typical CV% (Precision) | Lower Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Light Transmission Aggregometry (LTA) | Measures change in light transmission through a platelet suspension as they agglutinate. | 15-30%[6][7][8] | 10-20 IU/dL[3][6] | Historical "gold standard," reflects biological function. | Time-consuming, high imprecision, subjective.[6] |
| Automated Turbidimetric Assays | Measures turbidity changes due to agglutination of latex particles coated with GPIbα. | ~10%[9] | 3-5 IU/dL[10][11] | Improved precision, high throughput, automated.[6][9] | Can be affected by VWF polymorphisms. |
| ELISA-based Assays | VWF from plasma binds to immobilized GPIbα, detected by an enzyme-conjugated antibody. | Lower than LTA | ~1-10 IU/dL[3] | High sensitivity, does not require specialized aggregometer. | Can be complex and time-consuming. |
| Flow Cytometry-based Assays | Detects microaggregates of fluorescently labeled platelets. | 4-8%[4] | High sensitivity | High sensitivity and precision, especially for type 2 VWD.[12] | Requires specialized equipment and expertise.[6] |
CV% = Coefficient of Variation. Data synthesized from multiple sources.[3][4][6][7][8][9][10][11][12]
Experimental Protocols
Protocol 1: VWF:RCo Assay by Light Transmission Aggregometry (LTA)
This protocol describes the traditional method for measuring VWF:RCo activity.
1. Reagents and Materials:
-
Patient Plasma: Platelet-poor plasma (PPP) collected in 3.2% sodium citrate.
-
Standard Plasma: Calibrated normal human plasma pool with a known VWF:RCo activity.
-
Control Plasma: Normal and abnormal control plasmas.
-
Lyophilized or Fresh Formalin-Fixed Platelets: A standardized suspension of platelets.
-
Ristocetin: Reconstituted to a working concentration (e.g., 10 mg/mL).[13]
-
Tris-Buffered Saline (TBS): For dilutions and reconstitution.
-
Light Transmission Aggregometer
-
Aggregometer Cuvettes and Stir Bars
2. Preparation of Reagents:
-
Reconstitute lyophilized platelets, standard plasma, and control plasmas according to the manufacturer's instructions. Allow them to stabilize at room temperature before use.
-
Prepare serial dilutions of the standard plasma in TBS to create a standard curve (e.g., 1:2, 1:4, 1:8, 1:16).
3. Assay Procedure:
-
Pre-warm the aggregometer to 37°C.[14]
-
For each sample, place a stir bar in an aggregometer cuvette.
-
Pipette 400 µL of the platelet suspension into the cuvette.[15]
-
Add 50 µL of the test plasma (or standard/control plasma dilution) to the cuvette.[15]
-
Incubate the mixture for 3 minutes at 37°C in the aggregometer.[15]
-
Set the baseline (0% aggregation) with this mixture. A separate cuvette with platelet-poor plasma can be used to set 100% aggregation.[14]
-
Initiate the reaction by adding 50 µL of the ristocetin solution.[15]
-
Record the change in light transmission for a fixed period (e.g., 5-10 minutes).
4. Data Analysis:
-
For each aggregation curve (standards, controls, and patient samples), determine the maximum slope (rate of aggregation). This is often calculated as the change in light transmission per minute.[14]
-
Plot the slopes of the standard plasma dilutions against their known VWF:RCo concentrations on a log-log scale to generate a standard curve.
-
Determine the VWF:RCo activity of the patient and control samples by interpolating their slopes from the standard curve.
-
Multiply the result by the dilution factor if the patient plasma was diluted.
Protocol 2: Overview of Automated Latex Immunoassay (LIA)
Automated methods offer improved precision and are widely used in clinical laboratories.
1. Principle: Latex microparticles are coated with a recombinant fragment of GPIbα.[16] When patient plasma and ristocetin are added, VWF in the plasma binds to the GPIbα on the latex particles, causing them to agglutinate. The degree of agglutination is measured as an increase in turbidity (light absorbance) by an automated coagulation analyzer.[16]
2. General Procedure:
-
The automated analyzer pipettes the patient plasma, control plasmas, and calibrators into reaction cuvettes.
-
The instrument adds the latex particle reagent and the ristocetin reagent.
-
The change in optical density is monitored over time.
-
The analyzer's software automatically calculates the VWF:RCo activity based on a stored calibration curve.
Protocol 3: Overview of ELISA-based Assay
This method provides a high-sensitivity alternative to aggregometry.
1. Principle: A microtiter plate is coated with a recombinant GPIbα fragment.[3] Patient plasma is added, and in the presence of ristocetin, VWF binds to the immobilized GPIbα. A horseradish peroxidase (HRP)-conjugated anti-VWF antibody is then added, which binds to the captured VWF. The amount of bound enzyme is quantified by adding a chromogenic substrate, and the color development is proportional to the VWF activity.[3]
2. General Procedure:
-
Coat a 96-well plate with anti-GPIbα antibody, then add the recombinant GPIbα fragment.
-
Add patient plasma, standards, and controls to the wells, followed by a fixed concentration of ristocetin.
-
Incubate and then wash the plate to remove unbound components.
-
Add HRP-conjugated anti-human VWF antibody and incubate.
-
Wash the plate again.
-
Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
Calculate VWF:RCo activity from a standard curve.
Visualizations
Caption: Experimental workflow for the VWF:RCo assay by Light Transmission Aggregometry.
Caption: Molecular interactions in the Ristocetin Cofactor Assay.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. von Willebrand factor ristocetin cofactor (VWF:RCo) assay: implementation on an automated coagulometer (ACL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved performance characteristics of the von Willebrand factor ristocetin cofactor activity assay using a novel automated assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sysmex.co.jp [sysmex.co.jp]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. helena.com [helena.com]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. hema-research.or.kr [hema-research.or.kr]
- 16. von Willebrand factor ristocetin co-factor activity (VWF:RCo) | Synnovis [synnovis.co.uk]
Application Notes and Protocols: Ristocetin-Induced Platelet Aggregation (RIPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ristocetin-Induced Platelet Aggregation (RIPA) is a crucial in vitro diagnostic assay used to evaluate platelet function, specifically the interaction between von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex.[1] This interaction is fundamental for primary hemostasis, the process of forming an initial platelet plug at the site of vascular injury. The RIPA test is performed using light transmission aggregometry (LTA), which measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.[2][3][4]
The antibiotic ristocetin induces this aggregation by causing a conformational change in vWF, allowing it to bind to the GPIb-IX-V receptor on platelets.[5] This assay is instrumental in the diagnosis and classification of von Willebrand Disease (vWD), the most common inherited bleeding disorder, as well as in identifying other platelet function disorders like Bernard-Soulier syndrome.[5][6][7]
Principle of the Assay
The RIPA test is predicated on the principle that the antibiotic ristocetin, in vitro, facilitates the binding of vWF to the platelet GPIb-IX-V receptor complex, leading to platelet agglutination and subsequent aggregation.[1][6] In a laboratory setting, a platelet aggregometer measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets clump together. The degree and rate of aggregation provide insights into the functionality of both vWF and the GPIb-IX-V complex.[4]
The assay is typically performed with varying concentrations of ristocetin to differentiate between various subtypes of vWD and other platelet disorders. A standard concentration (around 1.0-1.5 mg/mL) is used to assess the overall function, while a low concentration (around 0.5-0.7 mg/mL) is particularly useful for identifying hyper-responsive conditions like Type 2B vWD.[1][5]
Data Presentation: Quantitative RIPA Results
The interpretation of RIPA results involves comparing the patient's platelet aggregation response to that of a normal control. The results are typically expressed as the maximum percentage of aggregation.
| Ristocetin Concentration | Condition | Expected Aggregation Response | Typical Aggregation (%) |
| Standard Dose (1.0-1.5 mg/mL) | Normal | Normal | 70-100%[8] |
| von Willebrand Disease (Type 1) | Hypoactive/Reduced[5][6] | Decreased | |
| von Willebrand Disease (Type 2A) | Hypoactive/Markedly Decreased[5][6] | Markedly Decreased | |
| von Willebrand Disease (Type 2M) | Hypoactive/Decreased[5][6] | Decreased | |
| von Willebrand Disease (Type 3) | Absent/No Aggregation[5][6] | Absent | |
| Bernard-Soulier Syndrome | Absent/No Aggregation[6] | Absent[9] | |
| Low Dose (0.5-0.7 mg/mL) | Normal | No significant aggregation | < 20% |
| von Willebrand Disease (Type 2B) | Hyperactive/Enhanced[5][6] | Increased | |
| Platelet-Type (Pseudo) vWD | Hyperactive/Enhanced[6] | Increased |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant, maintaining a 9:1 blood-to-anticoagulant ratio.[4]
-
Sample Handling: Process the blood samples within 4 hours of collection. Keep the samples at room temperature, as cooling can activate platelets.[4]
-
First Centrifugation (for PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[4]
-
PRP Collection: Carefully aspirate the supernatant (PRP) using a plastic pipette and transfer it to a clean plastic tube.
-
Second Centrifugation (for PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to pellet the remaining cellular components.[8][10]
-
PPP Collection: Aspirate the supernatant (PPP) and transfer it to a separate plastic tube.
Light Transmission Aggregometry (LTA) Procedure for RIPA
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Calibration:
-
Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer and set the light transmission to 100%.
-
Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the aggregometer and set the light transmission to 0%.
-
-
Baseline Measurement: Allow the PRP sample to stabilize in the aggregometer for a few minutes to establish a stable baseline.
-
Addition of Ristocetin: Add a small volume of the desired concentration of ristocetin solution to the PRP sample.
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate. The instrument's software will generate an aggregation curve.
-
Analysis: Determine the maximum percentage of aggregation from the curve.
-
Repeat: Repeat the procedure for all required ristocetin concentrations and for control samples.
Visualizations
RIPA Experimental Workflow
Caption: Workflow for Ristocetin-Induced Platelet Aggregation.
Ristocetin-Induced Signaling Pathway
Caption: Signaling cascade initiated by ristocetin-vWF binding.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or poor aggregation with normal control | - Inactive ristocetin reagent- Improper sample handling (e.g., cold activation)- Instrument malfunction- Low platelet count in PRP | - Prepare fresh ristocetin solution- Ensure blood samples are kept at room temperature- Recalibrate or service the aggregometer- Check platelet count of PRP and adjust if necessary |
| Spontaneous aggregation | - Pre-activated platelets due to difficult blood draw or improper handling | - Redraw the blood sample with minimal trauma- Ensure gentle mixing of blood with anticoagulant |
| Variable results | - Inconsistent pipetting volumes- Temperature fluctuations- Variation in platelet count between samples | - Use calibrated pipettes and ensure consistent technique- Maintain a constant 37°C in the aggregometer- Normalize platelet count in PRP if possible |
Concluding Remarks
The Ristocetin-Induced Platelet Aggregation assay is a cornerstone for the functional assessment of the vWF-GPIb-IX-V axis. A meticulous adherence to standardized protocols, from sample collection to data interpretation, is paramount for obtaining accurate and reproducible results. These application notes provide a comprehensive framework for researchers and clinicians to effectively utilize the RIPA test in the diagnosis and investigation of hemostatic disorders. It is important to note that results should always be interpreted in the context of the patient's clinical history and other laboratory findings.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. droracle.ai [droracle.ai]
- 6. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 7. biodatacorp.com [biodatacorp.com]
- 8. helena.com [helena.com]
- 9. Bernard-Soulier Syndrome: A Review of Epidemiology, Molecular Pathology, Clinical Features, Laboratory Diagnosis, and Therapeutic Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. haemochrom.de [haemochrom.de]
Application Notes and Protocols for Low-Dose Ristocetin-Induced Platelet Aggregation (RIPA) in the Diagnosis of Type 2B von Willebrand Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Von Willebrand Disease (VWD) is the most common inherited bleeding disorder, caused by quantitative or qualitative defects in von Willebrand Factor (VWF), a large multimeric glycoprotein essential for normal hemostasis. VWF mediates platelet adhesion to sites of vascular injury and serves as a carrier for coagulation factor VIII. Type 2B VWD is a distinct subtype characterized by a "gain-of-function" mutation in the VWF gene, leading to an increased affinity of VWF for the platelet glycoprotein Ibα (GPIbα) receptor.[1][2] This heightened interaction results in the spontaneous binding of large VWF multimers to platelets in circulation, leading to their clearance and causing thrombocytopenia and a loss of high-molecular-weight VWF multimers, which are most effective in hemostasis.[1][3]
The diagnosis of type 2B VWD can be challenging as some laboratory findings, such as a reduced VWF:Ristocetin Cofactor (VWF:RCo) to VWF:Antigen (VWF:Ag) ratio and the absence of high-molecular-weight multimers, can also be seen in type 2A VWD.[4] A key diagnostic feature of type 2B VWD is the paradoxical hyper-responsiveness of platelets to low concentrations of the agonist ristocetin.[5][6] This is assessed using the Low-Dose Ristocetin-Induced Platelet Aggregation (RIPA) test, which is a crucial tool for differentiating type 2B VWD from other subtypes.[5]
These application notes provide a detailed overview and protocols for utilizing low-dose RIPA in the diagnosis of type 2B VWD.
Data Presentation
Table 1: Ristocetin Concentrations for Platelet Aggregation Studies
| Ristocetin Concentration | Expected Response in Normal Individuals | Expected Response in Type 2B VWD |
| High Dose (≥1.0 - 1.5 mg/mL) | Normal aggregation | Reduced or absent aggregation (due to lack of HMW multimers and/or thrombocytopenia) |
| Low Dose (≤0.5 - 0.7 mg/mL) | No or minimal aggregation[7][8] | Enhanced aggregation[5][6] |
Table 2: Key Laboratory Findings in the Differential Diagnosis of VWD Subtypes
| Parameter | Type 1 VWD | Type 2A VWD | Type 2B VWD | Type 2M VWD | Platelet-Type VWD |
| VWF:Ag | Reduced | Normal or Reduced | Normal or Reduced | Normal or Reduced | Normal or Reduced |
| VWF:RCo | Reduced | Markedly Reduced | Reduced | Markedly Reduced | Reduced |
| VWF:RCo/VWF:Ag Ratio | Normal (≥0.6-0.7) | Reduced (<0.6-0.7)[5] | Reduced (<0.6-0.7)[5][9] | Reduced (<0.6-0.7) | Reduced (<0.6-0.7) |
| VWF Multimers | All present, but reduced | Absence of HMW and IMW multimers | Absence of HMW multimers[5] | Normal distribution | Absence of HMW multimers |
| Low-Dose RIPA | Negative | Negative | Positive [5] | Negative | Positive [7] |
| Platelet Count | Normal | Normal | Normal or Reduced (Thrombocytopenia)[4] | Normal | Normal or Reduced (Thrombocytopenia) |
Experimental Protocols
Protocol 1: Low-Dose Ristocetin-Induced Platelet Aggregation (RIPA)
This protocol is based on the principle of light transmission aggregometry (LTA).
1. Principle: Ristocetin induces the binding of VWF to the platelet GPIbα receptor, causing platelet agglutination. In type 2B VWD, due to the increased affinity of VWF for GPIbα, agglutination occurs at lower concentrations of ristocetin than in normal individuals or other VWD subtypes.[7]
2. Specimen Collection and Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP will be used as a blank for the aggregometer.
-
Adjust the platelet count of the PRP to be within the range of 200-300 x 10⁹/L using autologous PPP if necessary.
3. Reagents:
-
Ristocetin sulfate (lyophilized powder). Reconstitute according to the manufacturer's instructions to a stock concentration (e.g., 10 mg/mL).
-
Saline or appropriate buffer for dilutions.
4. Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the light transmission aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette an aliquot of the patient's PRP into a cuvette with a magnetic stir bar.
-
Add varying final concentrations of ristocetin to the PRP. It is recommended to test a range of low concentrations (e.g., 0.3, 0.4, 0.5, 0.6 mg/mL) and a standard high concentration (e.g., 1.2 mg/mL).[7][8]
-
Record the change in light transmission for at least 5-10 minutes.
5. Interpretation of Results:
-
Positive Low-Dose RIPA: Aggregation is observed at a ristocetin concentration of ≤0.7 mg/mL. This is indicative of either type 2B VWD or the rarer Platelet-Type VWD (PT-VWD).[5]
-
Negative Low-Dose RIPA: No significant aggregation at low ristocetin concentrations. This is the expected result for healthy individuals and patients with VWD types 1, 2A, 2M, and 3.[7]
Protocol 2: RIPA Mixing Studies for Differentiation of Type 2B VWD and Platelet-Type VWD
1. Principle: Mixing studies are essential when a low-dose RIPA test is positive to determine whether the defect lies in the patient's VWF (plasma) or platelets.[8][10] In type 2B VWD, the abnormality is in the VWF, while in PT-VWD, the defect is in the platelet GPIbα receptor.[7][10]
2. Specimen and Reagent Preparation:
-
Patient's PRP and PPP (prepared as in Protocol 1).
-
Normal control PRP and PPP from a healthy donor.
-
Washed patient platelets: Centrifuge patient PRP at a higher speed to pellet the platelets. Wash the platelet pellet with a suitable buffer and resuspend in normal PPP.
-
Washed normal platelets: Prepare in the same manner as patient platelets and resuspend in patient PPP.
-
Low-dose ristocetin solution (e.g., 0.5 mg/mL final concentration).[11]
3. Procedure: Perform LTA as described in Protocol 1 with the following sample mixtures:
-
Mix 1: Patient's PPP + Washed Normal Platelets
-
Mix 2: Normal PPP + Washed Patient's Platelets
4. Interpretation of Results:
| Mixture | Aggregation with Low-Dose Ristocetin | Interpretation |
| Patient's PPP + Washed Normal Platelets | Present | The defect is in the patient's plasma (VWF), indicating Type 2B VWD .[10] |
| Normal PPP + Washed Patient's Platelets | Absent | |
| Patient's PPP + Washed Normal Platelets | Absent | The defect is in the patient's platelets (GPIbα), indicating Platelet-Type VWD .[10] |
| Normal PPP + Washed Patient's Platelets | Present |
Mandatory Visualizations
VWF-GPIbα Signaling Pathway
Caption: VWF-GPIbα interaction in normal physiology versus Type 2B VWD.
Experimental Workflow for Low-Dose RIPA
Caption: Workflow for performing the low-dose RIPA test.
Diagnostic Algorithm for Type 2B VWD
Caption: Decision tree for diagnosing Type 2B VWD after a positive low-dose RIPA.
References
- 1. An update on type 2B von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2B von Willebrand disease diagnosis: Considerations reflecting on 2021 multisociety guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory diagnosis of von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. droracle.ai [droracle.ai]
- 7. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. von Willebrand factor ristocetin-induced platelet aggregation (RIPA) (for Type 2B & pseudo VWD) | Synnovis [synnovis.co.uk]
- 11. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies | Springer Nature Experiments [experiments.springernature.com]
Application of Ristocetin A Sulfate in the Diagnosis of Bernard-Soulier Syndrome
Introduction
Bernard-Soulier syndrome (BSS) is a rare autosomal recessive bleeding disorder characterized by thrombocytopenia, the presence of abnormally large platelets (giant platelets), and a prolonged bleeding time.[1] The molecular basis of BSS lies in the quantitative or qualitative defects of the platelet glycoprotein complex Ib-IX-V (GPIb-IX-V). This complex serves as the primary receptor for von Willebrand factor (vWF), mediating the initial adhesion of platelets to the subendothelium exposed upon vascular injury. Consequently, platelets in BSS patients exhibit defective adhesion, leading to impaired hemostasis.
Ristocetin A sulfate, a glycopeptide antibiotic, is a crucial diagnostic agent for BSS. In vitro, Ristocetin induces platelet agglutination by promoting the binding of vWF to the GPIb-IX-V complex.[2] In individuals with BSS, due to the deficient or dysfunctional GPIb-IX-V receptor, Ristocetin-induced platelet agglutination (RIPA) is characteristically absent or significantly reduced.[1][3] This unique property allows for the specific assessment of the GPIb-IX-V/vWF axis and is a cornerstone in the differential diagnosis of inherited platelet function disorders.
These application notes provide a comprehensive overview of the use of this compound in the laboratory diagnosis of Bernard-Soulier syndrome, including detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound facilitates the interaction between vWF and the GPIbα subunit of the GPIb-IX-V complex. It is believed to induce a conformational change in the vWF molecule, exposing its binding site for GPIbα.[4] This interaction is independent of platelet metabolism and leads to the agglutination (clumping) of platelets. In a laboratory setting, this reaction is typically measured using light transmission aggregometry (LTA), where an increase in light transmission through a platelet-rich plasma (PRP) sample indicates platelet agglutination.
In Bernard-Soulier syndrome, the genetic defects in the GP1BA, GP1BB, or GP9 genes result in a deficient or dysfunctional GPIb-IX-V complex on the platelet surface.[5] Consequently, the binding of vWF, even in the presence of Ristocetin, is severely impaired, leading to an absent or markedly reduced agglutination response.[6]
Data Presentation
The following tables summarize the expected quantitative results in Ristocetin-induced platelet agglutination studies for the diagnosis of Bernard-Soulier syndrome.
Table 1: Ristocetin-Induced Platelet Agglutination (RIPA) Response
| Patient Group | Ristocetin Concentration (mg/mL) | Expected Agglutination (%) |
| Normal Individuals | 1.2 - 1.5 (High Dose) | > 70% |
| 0.5 - 0.7 (Low Dose) | < 20% or absent | |
| Bernard-Soulier Syndrome | 1.2 - 1.5 (High Dose) | Absent or < 10% |
| 0.5 - 0.7 (Low Dose) | Absent | |
| von Willebrand Disease (Type 1, 2A, 2M, 3) | 1.2 - 1.5 (High Dose) | Reduced or absent |
| 0.5 - 0.7 (Low Dose) | Absent | |
| von Willebrand Disease (Type 2B) | 1.2 - 1.5 (High Dose) | Normal or increased |
| 0.5 - 0.7 (Low Dose) | Increased (hyper-responsive) |
Table 2: Differential Diagnosis using Ristocetin-Based Assays
| Condition | Ristocetin-Induced Platelet Agglutination (RIPA) with Patient Platelets | Ristocetin Cofactor Assay (VWF:RCo) with Patient Plasma |
| Normal | Normal | Normal |
| Bernard-Soulier Syndrome | Absent/Reduced | Normal |
| von Willebrand Disease | Absent/Reduced (except Type 2B) | Absent/Reduced |
Experimental Protocols
Ristocetin-Induced Platelet Agglutination (RIPA) Test
Principle: This assay measures the ability of a patient's platelets in platelet-rich plasma (PRP) to agglutinate in the presence of this compound. The degree of agglutination is measured by light transmission aggregometry.
Materials:
-
This compound (lyophilized)
-
Tris-buffered saline (TBS), pH 7.4
-
Patient and normal control whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Reagent Preparation: Reconstitute lyophilized this compound with TBS to a stock concentration of 10 mg/mL. Prepare working solutions of high-dose (e.g., 1.2-1.5 mg/mL final concentration) and low-dose (e.g., 0.5-0.7 mg/mL final concentration) Ristocetin.
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare PRP by centrifuging the blood at 150-200 x g for 15-20 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes.
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP if necessary.
-
-
Aggregometry:
-
Set the aggregometer baseline (0% aggregation) with the patient's PRP and the 100% aggregation with the patient's PPP.
-
Pipette the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the this compound working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for at least 10 minutes.
-
-
Interpretation:
-
Normal: Agglutination with high-dose Ristocetin, no agglutination with low-dose Ristocetin.
-
Bernard-Soulier Syndrome: Absent or severely reduced agglutination with high-dose Ristocetin.[5]
-
Ristocetin Cofactor (VWF:RCo) Assay
Principle: This assay measures the functional activity of von Willebrand factor in plasma by its ability to agglutinate normal, formalin-fixed platelets in the presence of Ristocetin. This test is crucial for the differential diagnosis of BSS from vWD.
Materials:
-
This compound
-
Formalin-fixed normal platelets
-
Patient and normal control platelet-poor plasma (PPP)
-
Glycine-buffered saline (GBS), pH 7.35
-
Light transmission aggregometer
Procedure:
-
Reagent Preparation:
-
Reconstitute this compound to a working concentration (e.g., 1.0-1.2 mg/mL final concentration).
-
Resuspend the formalin-fixed platelets in GBS to a specified concentration.
-
-
Sample Preparation: Prepare PPP from patient and control blood as described in the RIPA protocol.
-
Aggregometry:
-
Set the aggregometer baseline and 100% aggregation points.
-
In a cuvette, mix the fixed platelets and the patient's PPP.
-
Add this compound to initiate the reaction.
-
Record the rate of agglutination.
-
-
Interpretation:
-
Normal: Normal rate of agglutination.
-
Bernard-Soulier Syndrome: Normal rate of agglutination, as the patient's plasma contains functional vWF.
-
von Willebrand Disease: Reduced or absent rate of agglutination, indicating deficient or dysfunctional vWF.
-
Visualizations
Caption: Mechanism of Ristocetin-induced platelet agglutination.
Caption: Diagnostic workflow for Bernard-Soulier syndrome.
Caption: Simplified GPIb-IX-V signaling pathway.
Conclusion
This compound is an indispensable tool in the diagnostic armamentarium for Bernard-Soulier syndrome. The characteristic absence of Ristocetin-induced platelet agglutination in BSS patients provides a clear and specific marker for the dysfunction of the GPIb-IX-V complex. When used in conjunction with a complete blood count, peripheral blood smear, and the Ristocetin cofactor assay, this compound allows for the accurate diagnosis of Bernard-Soulier syndrome and its differentiation from other bleeding disorders, most notably von Willebrand disease. The protocols and data presented herein provide a framework for the standardized application of Ristocetin-based testing in the clinical and research settings.
References
- 1. picmonic.com [picmonic.com]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Clinical and genetic aspects of Bernard-Soulier syndrome: searching for genotype/phenotype correlations | Haematologica [haematologica.org]
- 6. Platelet membrane glycoproteins implicated in ristocetin-induced aggregation. Studies of the proteins on platelets from patients with Bernard-Soulier syndrome and von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of von Willebrand Factor (vWF) Concentrate Using Ristocetin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ristocetin A sulfate in the quality control of von Willebrand Factor (vWF) concentrates. The functional activity of vWF is a critical quality attribute, and Ristocetin-based assays are the gold standard for its assessment.
Introduction
Von Willebrand Factor is a large multimeric glycoprotein essential for normal hemostasis. It mediates platelet adhesion to sites of vascular injury and serves as a carrier for Factor VIII in circulation. Therapeutic vWF concentrates are used to treat von Willebrand Disease (vWD), the most common inherited bleeding disorder.[1] The potency and quality of these concentrates must be rigorously controlled to ensure clinical efficacy and safety.
This compound is an antibiotic that, in vitro, induces a conformational change in vWF, allowing it to bind to the platelet glycoprotein Ibα (GPIbα) receptor. This interaction leads to platelet agglutination, forming the basis of functional assays for vWF. The most common of these is the Ristocetin Cofactor Activity (VWF:RCo) assay, which measures the ability of vWF in a sample to support Ristocetin-induced platelet agglutination.[1][2] This assay is crucial for the potency labeling of vWF concentrates.[3][4]
Key Methodologies for vWF Concentrate Quality Control
Several methodologies are employed to determine the Ristocetin-dependent activity of vWF in concentrates. The primary methods include:
-
Platelet Agglutometry: This traditional method measures the change in light transmission through a suspension of platelets as they agglutinate in the presence of the vWF concentrate and Ristocetin.[5][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods offer higher sensitivity and reduced variability compared to aggregometry.[7][8] In this format, a recombinant fragment of GPIbα is immobilized on a microplate to capture vWF from the concentrate in the presence of Ristocetin.
-
Flow Cytometry: This high-sensitivity method detects the formation of microaggregates of fluorescently labeled platelets in the presence of vWF and Ristocetin.[2][9]
Quantitative Data Summary
The potency of vWF concentrates is expressed in International Units (IU) of Ristocetin Cofactor activity (VWF:RCo). The ratio of VWF:RCo to vWF Antigen (VWF:Ag) is a critical parameter for assessing the functional quality of the vWF protein.[10][11]
| Parameter | Concentrate A (Example) | Concentrate B (Example) | Concentrate C (Example) | Reference |
| VWF:RCo (IU/mL) | 50 - 75 | 80 - 120 | 40 - 60 | [10][12] |
| VWF:Ag (IU/mL) | 60 - 85 | 90 - 130 | 50 - 70 | [11] |
| VWF:RCo/VWF:Ag Ratio | 0.8 - 1.0 | 0.85 - 0.95 | 0.75 - 0.9 | [10][13] |
| Assay Performance Characteristics | Platelet Agglutometry | ELISA | Flow Cytometry | Reference |
| Lower Limit of Detection (IU/dL) | 10 - 20 | 0.1 - 0.008 | High Sensitivity | [7][14] |
| Intra-assay CV (%) | High | 8 - 12 | Low | [7] |
| Inter-assay CV (%) | High | 10 - 12 | Low | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induces a conformational change in vWF, enabling it to bind to platelet GPIbα and cause platelet agglutination.
Caption: A generalized workflow for determining the Ristocetin Cofactor activity of a vWF concentrate.
Experimental Protocols
Protocol 1: VWF:RCo Assay by Platelet Agglutometry
This protocol is based on the principle of light transmission aggregometry.
Materials:
-
vWF concentrate (test sample)
-
WHO International Standard for vWF concentrate or a calibrated in-house reference standard[3][15]
-
Lyophilized, formalin-fixed platelets[5]
-
This compound[5]
-
Tris-Buffered Saline (TBS)
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized platelets with TBS according to the manufacturer's instructions. Allow to stand for at least 20 minutes, then mix well.[5]
-
Reconstitute this compound with deionized water to a stock concentration of 10 mg/mL.[5]
-
Prepare a series of dilutions of the vWF reference standard in TBS (e.g., 1.0, 0.5, 0.25, 0.125 IU/mL).
-
Prepare dilutions of the vWF concentrate to be tested, aiming for a concentration that falls within the linear range of the standard curve.
-
-
Assay Performance:
-
Set up the aggregometer according to the manufacturer's instructions.
-
For each measurement, pipette 400 µL of the platelet suspension into an aggregometer cuvette containing a stir bar.[5]
-
Add 50 µL of the vWF standard dilution or the diluted vWF concentrate to the cuvette.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C in the aggregometer.
-
Initiate the measurement and add 50 µL of the 10 mg/mL this compound solution to the cuvette.
-
Record the change in light transmission over time. The rate of agglutination (slope of the aggregation curve) is proportional to the VWF:RCo activity.
-
-
Data Analysis:
-
Generate a standard curve by plotting the slope of aggregation versus the concentration of the vWF reference standard.
-
Determine the VWF:RCo activity of the test concentrate by interpolating its aggregation slope on the standard curve and multiplying by the dilution factor.
-
Protocol 2: VWF:RCo Assay by ELISA
This protocol provides a more sensitive and less variable alternative to aggregometry.
Materials:
-
vWF concentrate (test sample)
-
WHO International Standard for vWF concentrate or a calibrated in-house reference standard
-
Recombinant GPIbα fragment
-
Anti-GPIbα monoclonal antibody (for coating)
-
HRP-conjugated anti-vWF polyclonal antibody (for detection)
-
This compound
-
96-well microtiter plates
-
Coating buffer, wash buffer, and substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well microtiter plate with the anti-GPIbα monoclonal antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate with wash buffer and block non-specific binding sites.
-
Add the recombinant GPIbα fragment to the wells and incubate to allow binding to the capture antibody.
-
-
Assay Performance:
-
Prepare dilutions of the vWF reference standard and the test vWF concentrate.
-
Add the dilutions to the wells, followed by a fixed concentration of this compound.
-
Incubate for 1-2 hours at room temperature to allow vWF to bind to the immobilized GPIbα.
-
Wash the plate to remove unbound vWF.
-
Add the HRP-conjugated anti-vWF antibody to each well and incubate for 1 hour.
-
Wash the plate thoroughly.
-
-
Detection and Data Analysis:
-
Add the substrate solution to the wells and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentrations of the vWF reference standard.
-
Calculate the VWF:RCo concentration of the test sample from the standard curve.
-
Protocol 3: VWF:RCo Assay by Flow Cytometry
This protocol is for a high-sensitivity assessment of vWF activity.
Materials:
-
vWF concentrate (test sample)
-
WHO International Standard for vWF concentrate or a calibrated in-house reference standard
-
Fluorescently labeled (e.g., green and red) formalin-fixed platelets
-
This compound
-
Flow cytometer
Procedure:
-
Reaction Setup:
-
In a microtube, combine the vWF standard or diluted vWF concentrate with a mixture of green and red fluorescently labeled platelets.
-
Add this compound to initiate the binding of vWF to the platelets.
-
Incubate the mixture at room temperature with gentle agitation.
-
-
Flow Cytometry Analysis:
-
Dilute the sample and analyze it using a flow cytometer.
-
Detect single green and red platelets, as well as dual-color events which represent microaggregates of platelets bridged by vWF.[9]
-
-
Data Analysis:
-
The percentage of double-positive events (microaggregates) is proportional to the VWF:RCo activity.
-
Generate a standard curve by plotting the percentage of microaggregates against the concentration of the vWF reference standard.
-
Determine the VWF:RCo activity of the test concentrate from the standard curve.
-
Lot-to-Lot Consistency and Quality Control
For routine quality control of vWF concentrate production, it is essential to establish acceptance criteria for VWF:RCo potency and the VWF:RCo/VWF:Ag ratio. Each new lot should be tested against a qualified reference standard. Consistent performance in these assays ensures the reliable clinical efficacy of the therapeutic concentrate. The use of automated systems for dilution and analysis can help to reduce inter-operator variability and improve the precision of the results.[16]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. von Willebrand factor standards for plasma and concentrate testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helena.com [helena.com]
- 6. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 7. Development of an ELISA method for testing VWF ristocetin cofactor activity with improved sensitivity and reliability in the diagnosis of von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive ristocetin co-factor activity assay with recombinant glycoprotein Ibalpha for the diagnosis of patients with low von Willebrand factor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the in vitro characteristics of von Willebrand factor in British and commercial factor VIII concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of von Willebrand factor in factor VIII concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nibsc.org [nibsc.org]
- 16. An Automated pre-Dilution Setup for Von Willebrand Factor Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Platelet Function Testing Using Ristocetin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
Principle of the Assay
Ristocetin-induced platelet aggregation (RIPA) is a fundamental ex vivo laboratory assay used to evaluate platelet function, specifically the interaction between von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) receptor complex.[1][2] Ristocetin, an antibiotic, induces a conformational change in vWF, enabling it to bind to the GPIbα subunit on the platelet surface.[1][3] This binding initiates a signaling cascade that leads to platelet activation and aggregation. The test is crucial for diagnosing inherited and acquired platelet function disorders, most notably von Willebrand Disease (vWD) and Bernard-Soulier Syndrome (BSS).[4][5][6]
Unlike the Ristocetin Cofactor (vWF:RCo) assay, which uses patient plasma and fixed, normal platelets to assess only vWF activity, RIPA uses the patient's own live platelets (in platelet-rich plasma), providing a complete picture of the vWF-GPIb axis.[4][7][8]
Signaling Pathway
The binding of the vWF-Ristocetin complex to the GPIb-IX-V receptor on platelets does not merely cause agglutination but triggers a complex intracellular signaling cascade. This "outside-in" signaling is critical for platelet activation. Key downstream events include the activation of Src family kinases, phospholipase C (PLC), and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium levels and the activation of further amplification pathways involving ADP and thromboxane A2 (TXA2).[9] This cascade ultimately leads to the conformational activation of the integrin αIIbβ3 (GPIIb-IIIa) receptor, which is responsible for mediating firm platelet aggregation.[10]
Caption: vWF-GPIb signaling cascade initiated by Ristocetin.
Applications in Research and Drug Development
-
Diagnosis of Bleeding Disorders: RIPA is a cornerstone for the differential diagnosis of vWD subtypes and BSS.[1][11]
-
Drug Development: The assay can be used to assess the effects of novel antithrombotic agents that target the vWF-GPIb interaction or downstream signaling pathways.
-
Evaluation of Acquired Platelet Dysfunction: RIPA can identify acquired defects in platelet function, such as those induced by certain drugs (e.g., ibrutinib) or autoimmune conditions.[1][12]
-
Preclinical Studies: Used in animal models to study hemostasis and thrombosis.
Experimental Workflow & Protocols
The standard method for performing RIPA is Light Transmission Aggregometry (LTA).[3] This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Caption: Standard workflow for RIPA using Light Transmission Aggregometry.
Detailed Protocol: RIPA by Light Transmission Aggregometry
A. Materials and Reagents
-
Aggregometer (e.g., PACKS-4, Helena Laboratories)[13]
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Ristocetin A Sulfate (lyophilized)[14]
-
Tris-Buffered Saline (TBS) or Physiological Saline
-
Deionized water
-
3.2% Sodium Citrate blood collection tubes
B. Reagent Preparation
-
Ristocetin Stock Solution (e.g., 10 mg/mL): Reconstitute one vial of Ristocetin (e.g., 15 mg) with 1.5 mL of deionized water.[13] Swirl gently and allow to stand for 10-30 minutes at room temperature for complete dissolution.[13][14]
-
Working Solutions: Prepare dilutions from the stock solution using saline to achieve final desired concentrations in the assay. Common final concentrations are a "high dose" (1.0–1.5 mg/mL) and a "low dose" (0.5–0.7 mg/mL).[1][3]
-
Example for a final concentration of 1.2 mg/mL: Prepare a "10X" solution of 12 mg/mL.[14] When 50 µL of this is added to 450 µL of PRP, the final concentration will be 1.2 mg/mL.
-
C. Sample Preparation
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube. Mix gently by inversion. The sample must be fresh and processed promptly.[15]
-
Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. Carefully aspirate the supernatant (PRP) without disturbing the buffy coat.
-
Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the platelets and red cells. The supernatant is the PPP.
D. Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up.
-
Calibration: Pipette PRP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the appropriate well and set the light transmission to 0%. Pipette PPP (e.g., 450 µL) into a separate cuvette and set the light transmission to 100%.[14]
-
Baseline Reading: Place the PRP sample cuvette in the testing well. Allow the sample to equilibrate and establish a stable baseline for 1-3 minutes.[13]
-
Agonist Addition: Add the Ristocetin working solution (e.g., 50 µL) to the PRP cuvette. The instrument will automatically begin recording the change in light transmission.
-
Data Recording: Allow the aggregation to proceed for a set time (e.g., 5-10 minutes) until a maximal aggregation plateau is reached.
-
Testing Concentrations: Repeat the procedure for both high-dose and low-dose Ristocetin concentrations.
Data Presentation and Interpretation
Quantitative results from RIPA are typically reported as the maximum percentage of aggregation achieved. These results are critical for distinguishing between different disorders.
Table 1: Typical RIPA Responses in Various Platelet Disorders
| Condition | Ristocetin Concentration | Expected % Aggregation | Notes |
| Normal Patient | High Dose (~1.2 mg/mL) | > 70% | Normal vWF and GPIb function. |
| Low Dose (~0.5 mg/mL) | < 20% or absent | Normal platelets do not aggregate at low Ristocetin concentrations.[16] | |
| von Willebrand Disease, Type 1 | High Dose | Decreased/Hypoactive[4] | Reduced aggregation due to quantitative vWF deficiency.[16] |
| von Willebrand Disease, Type 2A | High Dose | Decreased/Hypoactive[4] | Markedly decreased aggregation due to lack of high-molecular-weight vWF multimers.[16] |
| von Willebrand Disease, Type 2B | Low Dose | Increased/Hyperactive[4] | Paradoxical enhanced aggregation due to gain-of-function mutation in vWF, increasing its affinity for GPIb.[1][16] |
| von Willebrand Disease, Type 2M | High Dose | Decreased/Hypoactive[4] | Impaired vWF function despite normal multimer distribution.[16] |
| von Willebrand Disease, Type 2N | High Dose & Low Dose | Normal[4] | Defect affects FVIII binding, not platelet interaction.[16] |
| von Willebrand Disease, Type 3 | High Dose | Absent or severely reduced[4] | Virtual absence of vWF protein.[16] |
| Bernard-Soulier Syndrome (BSS) | High Dose | Absent or severely reduced[4][11] | Caused by a deficiency of the GPIb-IX-V receptor complex.[6] Aggregation is not corrected by adding normal plasma.[5] |
| Platelet-Type (Pseudo) vWD | Low Dose | Increased/Hyperactive[4] | Gain-of-function mutation in the GPIbα receptor, mimicking Type 2B vWD.[3][15] |
Table 2: Ristocetin Cofactor (vWF:RCo) vs. RIPA
| Assay | Principle | Components Tested | Key Differentiator |
| Ristocetin Cofactor (vWF:RCo) | Measures the ability of patient's vWF to agglutinate formalin-fixed, normal platelets in the presence of Ristocetin.[7][8] | Patient's vWF function | Uses fixed, exogenous platelets. Isolates the function of vWF in plasma.[4] |
| RIPA | Measures the ability of patient's own platelets to aggregate in response to Ristocetin.[4][17] | Patient's vWF, Patient's GPIb-IX-V receptor, and platelet signaling | Uses patient's live, endogenous platelets. Assesses the entire vWF-platelet axis.[4] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 4. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Bernard-Soulier Syndrome: Background, Pathophysiology and Etiology, Epidemiology and Prognosis [emedicine.medscape.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Signaling and regulation of the platelet glycoprotein Ib-IX-V complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Acquired Bernard-Soulier syndrome. Evidence for the role of a 210,000-molecular weight protein in the interaction of platelets with von Willebrand factor. [jci.org]
- 13. helena.com [helena.com]
- 14. coachrom.com [coachrom.com]
- 15. machaondiagnostics.com [machaondiagnostics.com]
- 16. droracle.ai [droracle.ai]
- 17. biodatacorp.com [biodatacorp.com]
Application Notes and Protocols for Ristocetin A Sulfate in Flow Cytometry-Based Platelet Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ristocetin A sulfate is a valuable tool in the assessment of platelet function, particularly in the diagnosis and characterization of von Willebrand Disease (VWD).[1][2][3] This glycopeptide antibiotic induces platelet agglutination by promoting the interaction between von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex.[1][2] Flow cytometry offers a sensitive and quantitative method to analyze Ristocetin-induced platelet aggregation (RIPA), providing detailed insights into the vWF-platelet axis.[4] These application notes provide a comprehensive overview, detailed protocols, and data interpretation guidelines for utilizing this compound in flow cytometry-based platelet assays.
Principle of the Assay
Under normal physiological conditions, high shear stress in the vasculature initiates the binding of vWF to the GPIb-IX-V complex on platelets, leading to platelet adhesion and aggregation at sites of vascular injury. This compound mimics this process in vitro by inducing a conformational change in vWF, which then readily binds to the GPIb-IX-V receptor, even in the absence of high shear stress.[2] This interaction triggers intracellular signaling pathways within the platelet, leading to platelet activation and aggregation.
Flow cytometry can be employed to quantify this aggregation by using fluorescently labeled antibodies that identify platelets. By analyzing the forward and side scatter characteristics, as well as the fluorescence signals, single platelets can be distinguished from platelet aggregates. A common advanced technique involves labeling two separate aliquots of a platelet sample with different fluorochromes before mixing them and inducing aggregation with Ristocetin. The formation of dual-color events, detected by the flow cytometer, provides a quantitative measure of platelet aggregation.
Signaling Pathway of Ristocetin-Induced Platelet Agglutination
The binding of the vWF-Ristocetin complex to the GPIb-IX-V receptor on the platelet surface initiates a cascade of intracellular signaling events. This leads to the activation of phospholipase C, which in turn results in the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet activation, granule release, and conformational changes in the GPIIb/IIIa receptor, facilitating platelet aggregation.
Figure 1. Signaling pathway of Ristocetin-induced platelet activation.
Materials and Reagents
-
Whole Blood: Collected in 3.2% sodium citrate tubes.
-
This compound: Lyophilized powder.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Bovine Serum Albumin (BSA)
-
Platelet-specific monoclonal antibodies:
-
Anti-CD41a (GPIIb), FITC conjugated
-
Anti-CD41a (GPIIb), PE conjugated
-
(Alternatively, other platelet markers like CD42b or CD61 can be used)
-
-
Isotype control antibodies: FITC and PE conjugated.
-
1% Paraformaldehyde (PFA) in PBS: For fixation.
-
Flow Cytometer: Equipped with a 488 nm laser and appropriate detectors for FITC and PE.
-
Calibrated pipettes, centrifuge, and vortex mixer.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mg/mL): Reconstitute lyophilized this compound in deionized water. Aliquot and store at -20°C.
-
Working Ristocetin Solutions: Prepare fresh dilutions of the stock solution in PBS to achieve final assay concentrations (e.g., 0.5 mg/mL, 1.0 mg/mL, and 1.5 mg/mL).
-
Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Washed Platelets: Centrifuge PRP at 800 x g for 10 minutes. Resuspend the platelet pellet in PBS containing 0.5% BSA. Repeat the wash step twice. Finally, resuspend the platelets in PBS to a concentration of 2-3 x 10^8 platelets/mL.
Dual-Color Flow Cytometry Protocol for Platelet Aggregation
This protocol is adapted from a method for detecting platelet microaggregates.
-
Platelet Labeling:
-
Divide the washed platelet suspension into two tubes.
-
To the first tube, add FITC-conjugated anti-CD41a antibody.
-
To the second tube, add PE-conjugated anti-CD41a antibody.
-
Incubate both tubes for 15 minutes at room temperature in the dark.
-
-
Washing: Add 1 mL of PBS to each tube, centrifuge at 800 x g for 10 minutes, and discard the supernatant. Resuspend the labeled platelets in 500 µL of PBS.
-
Mixing: Combine equal volumes (e.g., 100 µL) of the FITC-labeled and PE-labeled platelet suspensions in a new tube.
-
Baseline Sample: Transfer a small aliquot (e.g., 50 µL) of the mixed platelet suspension to a flow cytometry tube containing 450 µL of PBS. This will serve as the unstimulated control.
-
Ristocetin Stimulation:
-
Prepare separate tubes for each Ristocetin concentration to be tested.
-
To each tube, add an aliquot of the mixed platelet suspension.
-
Add the corresponding working solution of this compound to achieve the desired final concentration (e.g., 0.5, 1.0, 1.5 mg/mL).
-
Incubate for 5-10 minutes at 37°C with gentle agitation.
-
-
Fixation: Stop the reaction by adding 500 µL of 1% PFA to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000-20,000 events in the platelet gate.
Figure 2. Experimental workflow for the dual-color flow cytometry assay.
Data Presentation and Interpretation
Gating Strategy
-
Platelet Gate: Create a primary gate on a forward scatter (FSC) vs. side scatter (SSC) dot plot to identify the platelet population, excluding debris and larger cells.
-
Singlet Gate: To exclude platelet-platelet aggregates that may have formed prior to Ristocetin stimulation, a singlet gate can be created using FSC-Area vs. FSC-Height.
-
Aggregation Analysis: Create a quadrant gate on a FITC vs. PE dot plot of the gated platelet population.
-
Q1 (PE single-positive): Single platelets labeled with PE.
-
Q4 (FITC single-positive): Single platelets labeled with FITC.
-
Q2 (Dual-positive): Platelet aggregates containing both FITC and PE-labeled platelets.
-
The percentage of events in Q2 represents the degree of platelet aggregation.
Quantitative Data Summary
The following table summarizes the expected outcomes of Ristocetin-induced platelet aggregation assays in normal individuals and patients with various types of von Willebrand Disease. The quantitative values for "% Aggregation (Dual-Positive Events)" are illustrative and may vary depending on the specific experimental conditions and patient characteristics.
| Condition | Ristocetin Concentration | Expected Outcome | Illustrative % Aggregation (Dual-Positive Events) |
| Normal | Low (0.5 - 0.7 mg/mL) | No/Minimal Aggregation | < 5% |
| High (1.0 - 1.5 mg/mL) | Normal Aggregation | 20 - 50% | |
| Type 1 VWD | Low (0.5 - 0.7 mg/mL) | No/Minimal Aggregation | < 5% |
| High (1.0 - 1.5 mg/mL) | Hypoactive (Reduced Aggregation) | 5 - 20% | |
| Type 2A VWD | Low (0.5 - 0.7 mg/mL) | No/Minimal Aggregation | < 5% |
| High (1.0 - 1.5 mg/mL) | Markedly Hypoactive | < 10% | |
| Type 2B VWD | Low (0.5 - 0.7 mg/mL) | Hyperactive (Increased Aggregation) | > 20% |
| High (1.0 - 1.5 mg/mL) | Normal to Increased Aggregation | 20 - 60% | |
| Type 2M VWD | Low (0.5 - 0.7 mg/mL) | No/Minimal Aggregation | < 5% |
| High (1.0 - 1.5 mg/mL) | Hypoactive | < 15% | |
| Type 3 VWD | Low & High | No Aggregation | < 2% |
| Platelet-Type VWD | Low (0.5 - 0.7 mg/mL) | Hyperactive (Increased Aggregation) | > 20% |
| Bernard-Soulier Syndrome | Low & High | No Aggregation | < 2% |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background aggregation in unstimulated control | Pre-activated platelets | Ensure careful blood collection and sample handling. Process samples promptly. |
| Antibody-induced aggregation | Use high-quality monoclonal antibodies and appropriate concentrations. | |
| No or low aggregation in normal samples | Inactive Ristocetin | Use freshly prepared or properly stored Ristocetin solutions. |
| Low platelet count | Adjust platelet concentration to the recommended range. | |
| Incorrect instrument settings | Optimize flow cytometer settings for platelet detection. | |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure accurate reagent addition. |
| Inadequate mixing | Gently vortex or mix samples after reagent addition. |
Conclusion
Flow cytometry-based analysis of this compound-induced platelet aggregation is a powerful technique for the functional assessment of the vWF-platelet axis. The detailed protocols and data interpretation guidelines provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to investigate platelet function in various physiological and pathological contexts. The quantitative and sensitive nature of this assay makes it particularly valuable for the diagnosis of von Willebrand Disease and for monitoring the efficacy of therapeutic interventions targeting platelet function.
References
Application Notes and Protocols for Lyophilized Ristocetin A Sulfate in Platelet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ristocetin A is a glycopeptide antibiotic originally derived from the bacterium Amycolatopsis lurida. While no longer used clinically due to side effects like thrombocytopenia, it has become an indispensable tool in the field of hemostasis for in vitro diagnostic procedures. Ristocetin A induces platelet agglutination by interacting with von Willebrand factor (vWF), a crucial plasma protein in blood clotting. This property makes it central to platelet function testing, particularly for the diagnosis and characterization of von Willebrand disease (vWD) and other platelet disorders like Bernard-Soulier syndrome.
These application notes provide detailed protocols for the reconstitution, storage, and use of lyophilized Ristocetin A sulfate in platelet aggregation studies, primarily focusing on Light Transmission Aggregometry (LTA).
Mechanism of Action
Ristocetin A's mechanism in inducing platelet aggregation is unique among platelet agonists. It does not directly interact with platelet receptors. Instead, it binds to plasma vWF, inducing a conformational change in the vWF molecule. This alteration exposes the binding site on vWF for the platelet glycoprotein Ibα (GPIbα), part of the GPIb-IX-V receptor complex on the platelet surface. The subsequent binding of vWF to GPIbα mimics the physiological process of platelet adhesion under high shear stress, leading to platelet agglutination and initiating intracellular signaling events that result in platelet activation.
Reconstitution and Storage of this compound
Proper reconstitution and storage of lyophilized this compound are critical for obtaining accurate and reproducible results in platelet function assays.
Reconstitution Protocol
-
Visually inspect the lyophilized this compound vial. The contents should appear as a white plug or powder.
-
Gently remove the stopper to avoid loss of the lyophilized powder.
-
Reconstitute the lyophilized this compound with the appropriate volume of distilled or deionized water as specified by the manufacturer to achieve the desired stock concentration (e.g., 10 mg/mL, 15 mg/mL).
-
Swirl the vial gently to dissolve the powder. Avoid vigorous shaking.
-
Allow the solution to stand for 10-30 minutes at room temperature to ensure complete dissolution. The reconstituted solution should be clear and may have a slight yellow tint.
Storage and Stability
The stability of this compound depends on its state (lyophilized or reconstituted) and the storage temperature.
| Form | Storage Temperature | Stability | Citations |
| Lyophilized | 2°C to 8°C | Stable until the expiration date on the vial. | |
| Reconstituted | Room Temperature (15-25°C) | Up to 8 hours. | |
| Reconstituted | 2°C to 8°C | Up to 2 weeks. | |
| Reconstituted | -20°C | Up to 4 weeks or one month. |
Experimental Protocols
Ristocetin-induced platelet aggregation (RIPA) is a key assay for evaluating the vWF-GPIbα axis. The standard method for this is Light Transmission Aggregometry (LTA).
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant). Use plastic or siliconized glass tubes to prevent platelet activation.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature without using the brake. Carefully aspirate the supernatant (PRP) using a plastic pipette and transfer it to a labeled plastic tube.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed, typically >2000 x g, for 15-20 minutes to pellet the platelets and other blood cells. Collect the supernatant (PPP).
-
Platelet Count Adjustment: For standardized results, adjust the platelet count of the PRP to a range of 200-300 x 10⁹/L using autologous PPP. Allow the adjusted PRP to rest for at least 30 minutes at room temperature before testing.
Light Transmission Aggregometry (LTA) Protocol for RIPA
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
Sample Preparation: Pipette the required volume of PRP into a cuvette with a magnetic stir bar and place it in the incubation well of the aggregometer for at least 2 minutes to reach 37°C.
-
Agonist Addition: Add the reconstituted this compound solution to the PRP cuvette. The final concentration of Ristocetin A will vary depending on the specific assay being performed (see table below).
-
Data Acquisition: Record the change in light transmission over time, typically for 5-10 minutes, to generate an aggregation curve.
Ristocetin A Concentrations for Platelet Aggregation Studies
Different final concentrations of Ristocetin A are used to diagnose specific platelet and vWF disorders.
| Final Concentration (mg/mL) | Purpose | Expected Normal Response | Disorders Investigated | Citations |
| ~1.2 - 1.5 | Standard dose for assessing vWF function. | Aggregation of 70-100%. | von Willebrand disease (Types 1, 2A, 2M, 3), Bernard-Soulier syndrome. | |
| ~0.5 - 0.7 | Low dose for detecting hypersensitivity. | Little to no aggregation. | von Willebrand disease Type 2B, Platelet-type vWD. |
Visualizations
Experimental Workflow for Ristocetin-Induced Platelet Aggregation (RIPA)
Caption: Workflow for RIPA using Light Transmission Aggregometry.
Signaling Pathway of Ristocetin A-Induced Platelet Activation
Caption: Ristocetin A-induced platelet activation pathway.
Troubleshooting Guide for RIPA
Caption: Troubleshooting common issues in RIPA assays.
Troubleshooting & Optimization
Troubleshooting inconsistent results in Ristocetin cofactor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ristocetin cofactor (VWF:RCo) assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ristocetin cofactor (VWF:RCo) assay?
The VWF:RCo assay is a functional test that measures the ability of von Willebrand Factor (VWF) in a plasma sample to agglutinate platelets in the presence of the antibiotic Ristocetin.[1][2] Ristocetin induces a conformational change in VWF, allowing it to bind to the glycoprotein Ib (GPIb) receptor on platelets, leading to platelet agglutination.[1] The rate of agglutination is proportional to the functional activity of the VWF in the sample.[1]
Q2: What are the most common causes of inconsistent VWF:RCo assay results?
Inconsistent results in VWF:RCo assays are a known issue and can stem from several factors. The assay has a high coefficient of variation, meaning there is significant intra- and inter-laboratory variability.[3][4] Key sources of inconsistency include the variability in reagents, such as the source and batch-to-batch differences in Ristocetin and the quality of the platelets (whether fresh or lyophilized).[1][4] Additionally, the assay has poor sensitivity at low VWF levels (below 10-20 IU/dL), which can lead to inaccuracies.[1][2][4] Certain genetic variations in the VWF gene, such as specific polymorphisms, can also lead to artificially low results that don't correlate with a bleeding phenotype.[4][5][6]
Q3: How should patient samples be collected and handled for VWF:RCo testing?
Proper sample collection and handling are critical for accurate results. Blood should be collected in a tube containing 3.2% sodium citrate.[2] The sample should then be centrifuged to obtain platelet-poor plasma.[2] It is important to avoid storing whole blood at refrigerator temperatures (2-4°C) as this can cause cold-induced binding of VWF to platelets, leading to a selective loss of VWF:RCo activity in the plasma.[2] If testing is not performed within a few hours, the plasma should be frozen at -20°C or colder.[2][7]
Q4: What is the significance of the VWF:RCo to VWF:Ag ratio?
The ratio of VWF:RCo to VWF antigen (VWF:Ag) is crucial for the classification of von Willebrand Disease (VWD).[8] A ratio of less than 0.6 or 0.7 is often indicative of a qualitative defect in VWF (Type 2 VWD), where the function of the VWF protein is impaired more significantly than the amount of protein present.[2][8] In contrast, a ratio close to 1.0 suggests a quantitative deficiency (Type 1 VWD), where both the function and the amount of VWF are proportionally reduced.[8]
Q5: Are there newer assays that can be used as an alternative to the VWF:RCo assay?
Yes, newer automated assays have been developed to address the limitations of the traditional VWF:RCo assay. These include assays that measure the binding of VWF to a recombinant GPIb fragment, either in the presence of Ristocetin (VWF:GPIbR) or using a gain-of-function mutant GPIb that does not require Ristocetin (VWF:GPIbM).[2] These newer assays generally offer better sensitivity and reproducibility compared to the classic VWF:RCo assay.[2][5]
Troubleshooting Guide
Inconsistent results in VWF:RCo assays can be frustrating. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicates | - Inadequate mixing of reagents or sample.- Pipetting errors.- Poor quality or inconsistent suspension of lyophilized platelets.[7] | - Ensure thorough but gentle mixing of all components.- Calibrate and verify the accuracy of pipettes.- Follow the manufacturer's instructions for platelet reconstitution, ensuring complete dissolution and uniform suspension. Vortexing may be required.[7] |
| Consistently low or no agglutination | - Deficient or dysfunctional VWF in the patient sample (potential VWD).[2]- Inactive or expired Ristocetin.- Poorly responsive platelets. | - Confirm the diagnosis with other VWD assays (e.g., VWF:Ag, FVIII activity).- Use a new vial of Ristocetin and ensure it is properly reconstituted and stored.- Use a new lot of lyophilized platelets or freshly prepared platelets. |
| Unexpectedly high agglutination | - Patient-related factors such as stress, exercise, or inflammation which can temporarily elevate VWF levels.[3][9]- Incorrect dilution of patient plasma. | - Review the patient's recent activities and clinical status.- Re-test with a fresh sample when the patient is at baseline.- Verify all dilution steps and calculations. |
| Discrepancy between VWF:RCo and VWF:Ag results (low ratio) | - Qualitative VWF defect (Type 2 VWD).[2][8]- Presence of a VWF gene polymorphism (e.g., p.D1472H) that affects Ristocetin binding but not in vivo function.[4][5][10] | - Perform further testing to classify the VWD subtype, such as VWF multimer analysis.[3]- Consider genetic testing if a polymorphism is suspected, especially in patients of African descent.[11]- Use a newer assay that is not dependent on Ristocetin (e.g., VWF:GPIbM).[10] |
| Assay drift or inconsistent standard curve | - Instability of reconstituted reagents.- Temperature fluctuations during the assay.- Batch-to-batch variability of Ristocetin or platelets.[4] | - Prepare fresh reagents for each run.- Ensure the aggregometer or plate reader is at the correct operating temperature.- Validate new lots of reagents against established controls. |
Experimental Protocols
General Protocol for VWF:RCo Assay (Platelet Agglutination Method)
This protocol is a generalized guide. Always refer to the specific manufacturer's instructions for the reagents you are using.
1. Reagent Preparation:
-
Lyophilized Platelets: Reconstitute the vial with the specified volume of Tris-Buffered Saline. Allow it to stand for at least 20 minutes to ensure complete rehydration, then mix gently to create a uniform suspension.[7][12]
-
Ristocetin: Reconstitute with deionized water to the desired stock concentration (e.g., 10 mg/mL). Swirl gently and allow it to stand to ensure complete dissolution.[7]
-
Reference Plasma: Reconstitute the normal reference plasma with deionized water. This will serve as the 100% activity standard.
-
Patient and Control Plasma: Thaw frozen plasma samples rapidly at 37°C for no more than 5 minutes.[7]
2. Preparation of Standard Curve:
-
Perform serial dilutions of the reconstituted normal reference plasma with Tris-Buffered Saline to prepare standards (e.g., 100%, 50%, 25%, 12.5%).
3. Assay Procedure (example for an aggregometer):
-
Pre-warm the aggregometer cuvettes.
-
Add the reconstituted platelet suspension to a cuvette containing a stir bar.
-
Add a specific volume of the plasma sample (standard, control, or patient).
-
Place the cuvette in the aggregometer and allow it to incubate and stabilize.
-
Initiate the reaction by adding the Ristocetin solution.
-
The aggregometer will measure the change in light transmission as platelets agglutinate. The rate of agglutination (slope) is recorded.
4. Data Analysis:
-
Plot the agglutination slopes of the reference plasma dilutions against their corresponding VWF activity percentages to generate a standard curve.
-
Determine the VWF:RCo activity of the patient and control samples by interpolating their agglutination slopes from the standard curve.
Visualizations
Experimental Workflow
Caption: A simplified workflow for the VWF:RCo assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent VWF:RCo results.
References
- 1. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Perils, Problems, and Progress in Laboratory Diagnosis of Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limitations of the Ristocetin Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helena.com [helena.com]
- 8. ashpublications.org [ashpublications.org]
- 9. droracle.ai [droracle.ai]
- 10. Ristocetin dependent cofactor activity in von Willebrand disease diagnosis: Limitations of relying on a single measure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diapharma.com [diapharma.com]
- 12. chronolog.com [chronolog.com]
Impact of pre-analytical variables on Ristocetin-induced aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ristocetin-induced platelet aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Ristocetin-induced platelet aggregation?
A1: Ristocetin is an antibiotic that induces platelet agglutination by promoting the binding of von Willebrand factor (vWF) to the glycoprotein Ib-IX-V (GPIb-IX-V) receptor complex on the platelet surface.[1][2] This interaction is independent of metabolic activity and occurs via an alteration of electrostatic forces, mimicking the effect of high shear stress in the vasculature.[1]
Q2: What are the typical concentrations of Ristocetin used in the assay?
A2: The assay typically employs at least two concentrations of Ristocetin: a high dose (e.g., 1.2-1.5 mg/mL) and a low dose (e.g., 0.5-0.7 mg/mL).[1][2] Normal platelets should aggregate at the high concentration but not the low concentration. Enhanced aggregation at the low dose can be indicative of certain pathologies like Type 2B von Willebrand disease (vWD) or platelet-type vWD.[1][2]
Q3: How long after blood collection should the Ristocetin-induced aggregation assay be performed?
A3: It is recommended to perform platelet aggregation studies within 2 to 4 hours of blood collection.[3] Delays beyond this timeframe can lead to a decrease in maximal aggregation, particularly with agonists like ADP and arachidonic acid. Storage temperature also plays a crucial role, with room temperature (22°C) being preferable to 4°C, which can cause platelet activation and loss of discoid shape.[4]
Q4: Does the platelet count in platelet-rich plasma (PRP) need to be adjusted?
A4: While historically recommended, some studies suggest that adjusting the platelet count in PRP may not be necessary for healthy subjects and that the mixing procedure itself could inhibit aggregation.[5] However, it is important to note that platelet counts below 150 x 10⁹/L or above 600 x 10⁹/L may affect the results.[5] For thrombocytopenic patients, RIPA testing can be difficult to assess, and mixing studies may be useful.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No aggregation or significantly reduced aggregation with high-dose Ristocetin. | 1. Defect in vWF or GPIb-IX-V complex: This could be due to conditions like von Willebrand disease (Type 1, 2A, 2M, 3) or Bernard-Soulier syndrome.[1][2] 2. Improper sample handling: Prolonged storage or incorrect storage temperature can lead to a reduction in aggregation.[7] 3. Reagent issue: The Ristocetin reagent may have expired or been improperly reconstituted. | 1. Perform mixing studies: Mixing patient plasma with normal platelets, and patient platelets with normal plasma can help differentiate between a plasma factor deficiency (like vWD) and a platelet defect (like Bernard-Soulier syndrome).[2] 2. Review pre-analytical procedures: Ensure that blood samples are processed within the recommended timeframe and stored at the correct temperature. 3. Check reagent quality: Use a fresh vial of Ristocetin and ensure it is reconstituted according to the manufacturer's instructions. |
| Aggregation observed with low-dose Ristocetin. | 1. Type 2B vWD or Platelet-Type vWD: These conditions are characterized by a heightened sensitivity to Ristocetin.[1][2] 2. Reagent concentration error: The "low-dose" Ristocetin may have been prepared at a higher concentration than intended. | 1. Perform further diagnostic testing: This may include genetic testing for mutations in the vWF or GPIbα genes. Mixing studies can also help differentiate between Type 2B vWD and Platelet-Type vWD.[1] 2. Verify reagent preparation: Double-check the calculations and dilutions used to prepare the low-dose Ristocetin. |
| High variability between replicate measurements. | 1. Inadequate mixing: The agonist may not have been properly mixed with the PRP. 2. Instrument malfunction: The aggregometer may require calibration or maintenance. 3. Pre-analytical variables: Inconsistent sample handling between replicates. | 1. Ensure proper mixing technique: Add the agonist directly to the PRP and ensure the stir bar is functioning correctly. 2. Perform instrument checks: Run quality control samples and follow the manufacturer's recommendations for maintenance. 3. Standardize all pre-analytical steps: From blood collection to PRP preparation, ensure consistency for all samples. |
| Unexpected results with control samples. | 1. Lot-to-lot variability of Ristocetin: Different batches of Ristocetin can have varying potency.[8] 2. Control donor variables: The health status or recent medication use of the "normal" control donor could affect platelet function. | 1. Test new lots of Ristocetin: Always validate a new lot of Ristocetin against a previously validated lot using normal control samples.[8] 2. Screen control donors: Ensure that control donors have not taken any medications known to affect platelet function (e.g., aspirin) for at least 10 days prior to donation. |
Quantitative Data on Pre-analytical Variables
Table 1: Impact of Centrifugation Speed on Platelet Yield and Ristocetin-Induced Aggregation
| Centrifugation Speed (g) | Centrifugation Time (min) | Mean Platelet Yield (%) | Mean Ristocetin-Induced Aggregation (%) |
| 2160 | 4 | 52 | 72.2 |
| 2050 | 4 | 69 | 84.4 |
Source: Adapted from a study on the effects of centrifugation speed on platelet aggregation activity.[9][10] The study concluded that a lower centrifugation speed resulted in a higher platelet yield and increased platelet aggregation in response to several agonists, including Ristocetin.[9][10]
Table 2: Effect of Storage Temperature on Ristocetin-Induced Platelet Aggregation
| Storage Temperature | Effect on Ristocetin-Induced Aggregation |
| 37°C | Gradual decrease in aggregation response over 5 hours.[4] |
| Room Temperature (22°C) | Slower decrease in aggregation compared to 37°C.[4] Storage at 22°C did not significantly affect Ristocetin-induced aggregation compared to storage at 37°C.[11] |
| 4°C | Associated with platelet activation and loss of discoid shape, which can impact aggregation results.[4] |
Experimental Protocols
Detailed Methodology for Ristocetin-Induced Platelet Aggregation by Light Transmission Aggregometry
1. Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
2. Specimen Collection and Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.[12]
-
Gently invert the tube 3-5 times to ensure proper mixing.
-
To prepare Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[3]
-
Carefully transfer the upper PRP layer to a clean plastic tube.
-
To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at >1700 g for 10 minutes.[3] PPP is used to set the 100% aggregation baseline.
3. Reagent Preparation:
-
Reconstitute lyophilized Ristocetin with distilled water or saline according to the manufacturer's instructions to create a stock solution.
-
Prepare working solutions of high-dose (e.g., 1.5 mg/mL) and low-dose (e.g., 0.5 mg/mL) Ristocetin by diluting the stock solution with saline.
4. Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
5. Assay Procedure:
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer for a short incubation period (e.g., 2 minutes) to allow the temperature to equilibrate to 37°C.
-
Move the cuvette to the assay well.
-
Add a small volume of the Ristocetin working solution (e.g., 50 µL) to the PRP to initiate the aggregation.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
Repeat the procedure for both high and low concentrations of Ristocetin.
6. Interpretation of Results:
-
The results are typically expressed as the maximum percentage of aggregation.
-
Compare the aggregation patterns with those of a normal control.
-
Reduced aggregation with high-dose Ristocetin may indicate certain types of vWD or Bernard-Soulier syndrome.
-
Enhanced aggregation with low-dose Ristocetin is characteristic of Type 2B vWD or Platelet-Type vWD.[1][2]
Visualizations
References
- 1. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 2. grokipedia.com [grokipedia.com]
- 3. www1.wfh.org [www1.wfh.org]
- 4. Storage of platelets for tests of platelet function: effects of temperature on platelet aggregation, platelet morphology and liberation of beta-thromboglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
- 6. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of ristocetin-induced platelet aggregation (RIPA) during storage despite plasma renewal: evidence for hemostatic importance of GPIbα shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fritsmafactor.com [fritsmafactor.com]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of test temperature and storage temperature on platelet aggregation: a whole blood in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
Technical Support Center: Ristocetin-Induced Platelet Aggregation Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ristocetin-induced platelet aggregation assays.
Frequently Asked Questions (FAQs)
Question: Why is there no aggregation with Ristocetin A sulfate in my assay?
Answer:
A common point of confusion is the nomenclature of the Ristocetin reagent. The commercially available and active form of Ristocetin used for platelet aggregation assays is indeed This compound [1][2][3]. Therefore, the presence of "sulfate" in the reagent name is not the reason for a lack of aggregation. This compound is the standard reagent for inducing von Willebrand factor (vWF)-dependent platelet agglutination[2][4].
If you are observing no aggregation, the issue likely lies with other aspects of your experimental protocol, reagents, or samples. This guide will walk you through a systematic troubleshooting process to identify the potential cause of the assay failure.
Troubleshooting Guide: No Aggregation Observed
When your Ristocetin-induced platelet aggregation assay fails to produce the expected aggregation curve, consider the following potential causes and solutions.
1. Reagent and Sample Issues
| Potential Cause | Troubleshooting Steps | Expected Outcome if Resolved |
| Incorrect Ristocetin Concentration | Verify the final concentration of this compound in your assay. The typical working concentration is between 1.2 to 1.5 mg/mL for normal platelet-rich plasma (PRP)[5]. Lower concentrations (0.5-0.7 mg/mL) are used to diagnose specific conditions like Type 2B von Willebrand Disease (vWD)[5]. | Aggregation should be observed within the expected range for the Ristocetin concentration used. |
| Degraded Ristocetin | Ristocetin solutions have limited stability. Prepare fresh solutions as recommended by the manufacturer. Store lyophilized reagent and reconstituted solutions at the recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage)[6][7][8]. | Freshly prepared, properly stored Ristocetin should induce aggregation. |
| Problem with Platelet-Rich Plasma (PRP) | Ensure PRP is prepared correctly. Centrifugation steps should be optimized to yield a platelet count within the desired range (typically 200-400 x 10^9/L). Use plastic or siliconized glass tubes to prevent platelet activation during collection and processing[8]. The sample should be maintained at room temperature and tested within 3-4 hours of collection[8]. | Properly prepared PRP will have a sufficient number of viable and responsive platelets. |
| Low von Willebrand Factor (vWF) in Plasma | The assay is dependent on the presence of functional vWF in the plasma[9]. If using plasma from a patient with suspected von Willebrand Disease (vWD) (Types 1, 2A, 2M, or 3), a lack of aggregation is an expected result[10]. To confirm this, run a normal control plasma sample in parallel. | The normal control plasma should show robust aggregation, confirming the assay is working correctly. |
| Platelet Defects | The patient's platelets may have a defect in the GPIb-IX-V complex, the receptor for vWF. This is characteristic of Bernard-Soulier syndrome and will result in no aggregation with Ristocetin[10]. | A normal control PRP will show aggregation, indicating the issue is specific to the patient's platelets. |
2. Procedural and Equipment Issues
| Potential Cause | Troubleshooting Steps | Expected Outcome if Resolved |
| Incorrect Incubation Time and Temperature | Ensure the PRP is pre-warmed to 37°C for the recommended time before adding Ristocetin. This is typically 2-5 minutes[8]. | Proper incubation ensures optimal platelet function. |
| Inadequate Stirring | A magnetic stir bar must be used in the cuvette, and the stirring speed should be set according to the instrument's manual (usually 800-1200 rpm). Inadequate stirring will prevent platelets from coming into contact to aggregate. | Consistent and appropriate stirring will facilitate platelet aggregation. |
| Instrument Malfunction or Incorrect Setup | Calibrate the aggregometer with platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation before starting the assay. Ensure the light source and photodetector are functioning correctly. | A properly calibrated and functioning instrument will accurately measure changes in light transmittance as platelets aggregate. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1[8].
-
Gently invert the tube several times to mix. Avoid vigorous shaking to prevent platelet activation.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off[8].
-
Carefully aspirate the upper layer of plasma (PRP) using a plastic pipette and transfer it to a clean plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components[8].
-
Aspirate the supernatant (PPP) and transfer to a separate plastic tube.
-
Allow PRP to rest at room temperature for at least 30 minutes before testing.
Protocol 2: Ristocetin-Induced Platelet Aggregation Assay
-
Turn on the aggregometer and allow it to warm up.
-
Set the instrument to 37°C.
-
Pipette the required volume of PPP into a cuvette and place it in the appropriate well to set the 100% aggregation baseline.
-
Pipette the required volume of PRP into a cuvette with a magnetic stir bar. Place it in the sample well to set the 0% aggregation baseline.
-
Incubate the PRP sample at 37°C for 2-5 minutes with stirring.
-
Add the appropriate volume of this compound solution to the PRP to achieve the desired final concentration (e.g., 1.2-1.5 mg/mL).
-
Record the aggregation for 5-10 minutes.
Visualizing the Pathway and Troubleshooting Logic
Ristocetin-Induced Platelet Aggregation Pathway
Caption: The signaling pathway of Ristocetin-induced platelet aggregation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Ristocetin aggregation assays.
References
- 1. Ristocetin A (sulfate) - Cayman Chemical [bioscience.co.uk]
- 2. usbio.net [usbio.net]
- 3. mpbio.com [mpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. coachrom.com [coachrom.com]
- 6. helena.com [helena.com]
- 7. helena.com [helena.com]
- 8. haemochrom.de [haemochrom.de]
- 9. Ristocetin - Wikipedia [en.wikipedia.org]
- 10. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
Technical Support Center: Ristocetin-Induced Platelet Aggregation (RIPA) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing spontaneous platelet aggregation in Ristocetin-induced platelet aggregation (RIPA) assays.
Frequently Asked Questions (FAQs)
Q1: What is spontaneous platelet aggregation (SPA) in the context of Ristocetin assays?
Spontaneous platelet aggregation (SPA) refers to the aggregation of platelets in a prepared sample, such as platelet-rich plasma (PRP), without the addition of an agonist like Ristocetin. In a properly functioning assay with a normal sample, platelets should remain in suspension until the agonist is introduced. The observation of SPA can be a significant confounding factor, leading to erroneous results.
Q2: What are the primary causes of spontaneous platelet aggregation?
SPA can stem from two main sources:
-
Pathophysiological Conditions: Certain inherited bleeding disorders are characterized by SPA. The most notable are Type 2B von Willebrand Disease (VWD) and pseudo-von Willebrand Disease (Platelet-Type VWD).[1][2][3] In these conditions, mutations lead to an increased affinity between von Willebrand Factor (vWF) and the platelet glycoprotein Ib (GPIb) receptor, causing platelets to aggregate spontaneously.[3][4]
-
Pre-analytical and Procedural Issues: More commonly in a laboratory setting, SPA is an in-vitro artifact resulting from improper sample handling and preparation. This can include traumatic blood collection, incorrect choice or concentration of anticoagulant, inappropriate storage temperature and time, and mechanical stress during plasma preparation.[5][6][7]
Q3: How can I differentiate between true pathological SPA and a pre-analytical artifact?
Differentiating between these can be challenging without clinical information. However, a key laboratory step is to run a baseline aggregation trace before adding Ristocetin.[6] To do this, place the platelet-rich plasma (PRP) in the aggregometer and stir for several minutes (e.g., up to 15 minutes) while monitoring for any increase in light transmission.[6] If aggregation occurs, it indicates SPA. If SPA is consistently observed in samples from a particular donor across multiple carefully controlled collections, it may suggest an underlying clinical condition. Conversely, if SPA occurs sporadically and across different donors, pre-analytical issues are the more likely cause.
Q4: What is the role of von Willebrand Factor (vWF) in spontaneous platelet aggregation?
In Type 2B VWD, mutations in the vWF protein cause it to change conformation, exposing its binding site for the platelet GPIb receptor.[3] This leads to the spontaneous binding of vWF to platelets in circulation, which can cause the formation of platelet aggregates and lead to thrombocytopenia.[1][8] Ristocetin's mechanism of action is to induce a similar conformational change in normal vWF, allowing it to bind to GPIb.[9] Therefore, in Type 2B VWD, platelets are hyper-responsive to low concentrations of Ristocetin and may aggregate even before its addition.[2][10]
Troubleshooting Guide: Preventing Spontaneous Platelet Aggregation
This guide provides step-by-step recommendations to minimize the risk of encountering SPA due to procedural issues.
Issue 1: Spontaneous aggregation is observed on the baseline reading before adding Ristocetin.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Improper Blood Collection | Ensure clean venipuncture with minimal trauma and stasis. Use a 19- to 21-gauge needle. Avoid using a tourniquet for an extended period. | Traumatic collection can activate platelets at the puncture site, releasing agonists like ADP and thrombin, which prime platelets for aggregation.[11] |
| Incorrect Anticoagulant/Ratio | Use 3.2% (0.109 M) sodium citrate. Ensure a 9:1 blood-to-anticoagulant ratio. Invert tubes gently 5-6 times to mix.[5][11][12] | Incorrect citrate concentration can affect calcium levels, influencing platelet reactivity. Inadequate mixing can lead to microclot formation. |
| Inappropriate Sample Handling | Use plastic or siliconized glass tubes for all steps.[5][11] Avoid vigorous shaking or vortexing of the blood sample. | Platelets can be activated by contact with non-coated glass surfaces and by excessive mechanical agitation.[7] |
| Delayed Sample Processing | Process and test samples within 3-4 hours of collection.[5][13] | Prolonged storage, even at room temperature, can lead to platelet activation and "storage lesion," which includes spontaneous aggregation.[7][14] |
| Incorrect Storage Temperature | Keep whole blood samples at room temperature (18-24°C). Do not refrigerate or heat.[6][7] | Cooling of platelets can cause irreversible activation upon rewarming to 37°C for the assay. |
| Suboptimal PRP Preparation | Centrifuge blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[5][6] Avoid hard spins and braking during centrifugation. | Excessive g-force or rapid deceleration can cause platelet activation and release of granular contents. |
| Patient-Related Factors | Inquire about medications (e.g., aspirin, NSAIDs) and recent high-fat meals.[6][15] | Certain drugs can affect platelet function. Lipemic plasma can interfere with light transmission, mimicking aggregation.[6] |
Issue 2: Platelet aggregation is observed immediately upon addition of the stir bar, before Ristocetin.
This is a strong indicator of highly activated platelets, likely due to one or more of the pre-analytical issues listed in the table above. A systematic review of the entire process from blood collection to PRP preparation is warranted.
Experimental Protocols
Protocol 1: Standard Ristocetin-Induced Platelet Aggregation (RIPA)
This protocol is for light transmission aggregometry (LTA).
-
Sample Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube (9:1 ratio).[12]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at 150-200 x g for 10-15 minutes at room temperature.[5]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes).[5]
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using autologous PPP if necessary, though some studies suggest omitting this step for simplification.[5][13]
-
Allow PRP to rest for at least 30 minutes at room temperature before testing.[5][16]
-
-
Aggregometer Setup:
-
Set the instrument to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[5]
-
-
Assay Procedure:
-
Pipette the required volume of PRP (e.g., 360 µL) into a cuvette with a magnetic stir bar.[12]
-
Place the cuvette in the heating block and allow it to warm to 37°C for at least 2 minutes.[5]
-
Start the recording to establish a stable baseline for at least 1-2 minutes, visually inspecting for spontaneous aggregation.
-
Add the Ristocetin solution (e.g., 40 µL of a 10x stock) to achieve the desired final concentration (typically 1.2-1.5 mg/mL for standard dose and ~0.5 mg/mL for low dose).[2][12]
-
Record the aggregation for 5-10 minutes and measure the maximum percentage of aggregation.
-
Data Presentation
Table 1: Influence of Pre-Analytical Variables on Platelet Aggregation
| Variable | Standard Condition | Deviation | Potential Effect on RIPA |
| Time to Analysis | < 4 hours | > 4 hours | Spontaneous aggregation; Decreased response to agonists.[13][17] |
| Storage Temperature | Room Temperature (18-24°C) | Refrigeration (2-8°C) | Platelet activation upon rewarming, potential for SPA.[6] |
| Centrifugation for PRP | 150-200 x g for 10-15 min | > 250 g or braking | Platelet activation, leading to SPA or a blunted response. |
| Anticoagulant Ratio | 9:1 (Blood:Citrate) | Incorrect ratio | Altered calcium levels affecting platelet reactivity. |
| Materials | Plastic / Siliconized Glass | Standard Glass | Platelet activation due to surface contact.[11] |
Visualizations
Diagram 1: Workflow for Preventing Spontaneous Platelet Aggregation
Caption: A logical workflow demonstrating key steps to prevent artifactual spontaneous platelet aggregation.
Diagram 2: Signaling Pathway in Ristocetin Assay vs. Type 2B VWD
Caption: Comparison of vWF-GPIb interaction in a standard Ristocetin assay versus spontaneous binding in Type 2B VWD.
References
- 1. Von Willebrand's disease with spontaneous platelet aggregation induced by an abnormal plasma von Willebrand factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 3. Thrombocytopathy and type 2B von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. haemochrom.de [haemochrom.de]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Type 2B von Willebrand Disease Associated With the Release of Platelet Agglutinates From Megakaryocytes in the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 11. Ristocetin Induced Platelet Aggregation (RIPA) - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 12. coachrom.com [coachrom.com]
- 13. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of ristocetin-induced platelet aggregation (RIPA) during storage despite plasma renewal: evidence for hemostatic importance of GPIbα shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. helena.com [helena.com]
- 17. researchgate.net [researchgate.net]
Addressing variability in commercial Ristocetin A sulfate reagents
Welcome to the technical support center for Ristocetin A sulfate reagents. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability associated with the use of these reagents in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is an antibiotic that is used as a critical reagent in hemostasis research and clinical diagnostics.[1][2] Its primary application is to induce the binding of von Willebrand factor (vWF) to the platelet glycoprotein Ib (GPIb) receptor, which in turn causes platelet agglutination.[3][4] This induced agglutination is fundamental to assays that assess vWF activity and diagnose platelet function disorders, such as von Willebrand Disease (vWD) and Bernard-Soulier syndrome.[5][6][7]
Q2: What is the difference between the Ristocetin Cofactor (VWF:RCo) assay and Ristocetin-Induced Platelet Aggregation (RIPA)?
The VWF:RCo assay and RIPA are both functional tests that use Ristocetin, but they assess different components of the vWF-platelet interaction.[4]
-
VWF:RCo Assay: This assay measures the functional activity of a patient's vWF.[8] It uses patient platelet-poor plasma, a standardized preparation of formalin-fixed or lyophilized platelets, and Ristocetin.[4][9] The rate of agglutination is proportional to the vWF activity in the patient's plasma.[10]
-
RIPA: This assay assesses the entire vWF-platelet axis in a patient's sample.[11] It uses the patient's own platelet-rich plasma and adds Ristocetin in graded concentrations.[4] This test can help identify not only vWD but also specific subtypes like Type 2B, and other platelet disorders like Bernard-Soulier syndrome, by observing the platelet aggregation response at different Ristocetin concentrations.[4][11]
Q3: What are the common sources of variability in commercial this compound reagents?
Variability in commercial this compound reagents can arise from several factors:
-
Lot-to-lot variability: Inconsistent concentrations of Ristocetin A, the active component, between different manufacturing batches can lead to variable assay results.[6][10] Some manufacturers specify that their lyophilized product contains over 90% Ristocetin A.[3][7][12]
-
Purity and Composition: The presence of impurities or different forms of Ristocetin can affect its potency and, consequently, platelet aggregation.
-
Stabilizers and Excipients: The type and amount of stabilizers added to the lyophilized powder can differ between manufacturers and may influence reagent stability and performance.[1][13][14]
-
Reconstitution and Handling: Improper reconstitution of the lyophilized reagent can lead to incorrect final concentrations and affect assay outcomes.[13]
Q4: How should this compound reagents be stored and handled?
Proper storage and handling are crucial for maintaining the stability and performance of this compound reagents.
-
Lyophilized Form: The lyophilized powder should be stored at 2-8°C and is generally stable until the expiration date on the vial.[1][13]
-
Reconstituted Solution: Once reconstituted with distilled or deionized water, the stability of the Ristocetin solution varies by manufacturer. It is typically stable for about 8 hours at room temperature (20-25°C), for a couple of weeks at 2-8°C, or for up to a month when stored at -20°C.[1][13] Always refer to the manufacturer's package insert for specific storage instructions.[1][13][15]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results between experiments.
-
Potential Cause 1: Lot-to-lot variability of this compound.
-
Solution:
-
When switching to a new lot of Ristocetin, perform a validation study by running controls and a panel of normal and abnormal samples in parallel with the old lot.
-
If a significant shift in results is observed, adjust the standard curve or reference range for the new lot.
-
Consider purchasing larger quantities of a single lot to minimize lot changes over the course of a study.
-
-
-
Potential Cause 2: Improper reconstitution or storage of the reagent.
-
Solution:
-
Ensure the lyophilized powder is completely dissolved by allowing it to stand for the recommended time (e.g., 10 minutes) and mixing gently.[13]
-
Use a calibrated pipette for reconstitution to ensure the correct final concentration.[6]
-
Adhere strictly to the manufacturer's storage guidelines for the reconstituted reagent to prevent degradation.[1][13]
-
-
-
Potential Cause 3: Variability in ancillary reagents (e.g., platelets).
-
Solution:
-
If using lyophilized platelets, ensure they are from a consistent source and lot.
-
When preparing fresh platelets, follow a standardized protocol for washing and counting to ensure a consistent platelet concentration.
-
-
Issue 2: Lower than expected von Willebrand Factor activity in known normal samples.
-
Potential Cause 1: Presence of a common VWF genetic variant.
-
Explanation: Certain polymorphisms in the vWF gene, such as p.P1467S and D1472H, can reduce the in vitro binding of Ristocetin to vWF without causing a bleeding phenotype in the patient.[10][16][17][18] This can lead to an artifactually low VWF:RCo result.[19]
-
Solution:
-
If a patient with no significant bleeding history shows a low VWF:RCo but a normal VWF antigen level, consider the possibility of a VWF polymorphism.[18]
-
Confirm the finding with an alternative vWF activity assay that is not dependent on Ristocetin, such as the VWF:GPIbM or VWF:GPIbR assay.[8][16] These assays use a gain-of-function mutant of GPIb or a different method to induce vWF binding, bypassing the Ristocetin-binding site.[10]
-
-
-
Potential Cause 2: Suboptimal Ristocetin concentration.
-
Solution:
-
Verify the reconstituted concentration of your Ristocetin reagent.
-
Perform a dose-response curve with a normal plasma pool to ensure that the final concentration of Ristocetin used in the assay is on the linear portion of the curve.
-
-
Issue 3: Spontaneous platelet aggregation or high background signal.
-
Potential Cause 1: Contaminated reagents or glassware.
-
Solution:
-
Use high-purity water for reagent reconstitution.
-
Ensure all glassware and pipette tips are clean and free of contaminants that could activate platelets.
-
-
-
Potential Cause 2: Poor quality platelet preparation.
Quantitative Data Summary
Table 1: Typical Reagent Concentrations and Storage Conditions
| Parameter | Value | Source |
| Reconstituted Ristocetin Concentration | 10 mg/mL or 1.2-1.5 mg/mL final assay concentration | [6][13] |
| Lyophilized Reagent Storage | 2-8°C | [1][13] |
| Reconstituted Reagent Stability (2-8°C) | 8 hours to 2 weeks | [1][13] |
| Reconstituted Reagent Stability (-20°C) | Up to 30 days | [13][15] |
Table 2: Performance Characteristics of VWF Assays
| Assay | Typical Intra-laboratory CV | Key Limitations |
| VWF:RCo | High | High CV, poor sensitivity at low VWF levels (<20 IU/dL), susceptible to VWF polymorphisms |
| VWF:GPIbM | Lower than VWF:RCo | Newer assay, limited platform availability |
| VWF:GPIbR | Lower than VWF:RCo | Newer assay, may still use Ristocetin |
CV = Coefficient of Variation
Detailed Experimental Protocols
Protocol 1: Ristocetin Cofactor (VWF:RCo) Assay using an Aggregometer
-
Reagent Preparation:
-
Reconstitute lyophilized platelets with Tris-Buffered Saline as per the manufacturer's instructions. Allow to stand for 20 minutes, then mix well.[13]
-
Reconstitute this compound to a final concentration of 10 mg/mL with deionized water. Swirl gently and let stand for 10 minutes.[13]
-
Prepare a standard curve using a reference plasma with known vWF activity (e.g., 100%, 50%, 25%, 12.5%).
-
-
Sample Preparation:
-
Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
In an aggregometer cuvette, add the reconstituted platelets and the patient or reference plasma.
-
Place the cuvette in the aggregometer and allow the mixture to incubate for a set time (e.g., 2 minutes).
-
Add the reconstituted Ristocetin to the cuvette to initiate the reaction.
-
Record the rate of platelet agglutination as the change in light transmittance.
-
-
Data Analysis:
-
Plot the agglutination rates of the reference plasma dilutions against their corresponding vWF activity to generate a standard curve.
-
Determine the vWF activity of the patient samples by interpolating their agglutination rates on the standard curve.
-
Protocol 2: Ristocetin-Induced Platelet Aggregation (RIPA)
-
Reagent Preparation:
-
Prepare serial dilutions of this compound (e.g., 1.5 mg/mL, 1.2 mg/mL, 0.5 mg/mL).
-
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Centrifuge at a lower speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).
-
-
Assay Procedure:
-
Set up the aggregometer with a PRP sample to establish the baseline (0% aggregation) and a PPP sample for the 100% aggregation reference.
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add one of the Ristocetin dilutions to the PRP and record the aggregation trace for several minutes.
-
Repeat the process for each Ristocetin concentration.
-
-
Interpretation of Results:
Mandatory Visualizations
References
- 1. haemochrom.de [haemochrom.de]
- 2. biodatacorp.com [biodatacorp.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 5. biodatacorp.com [biodatacorp.com]
- 6. coachrom.com [coachrom.com]
- 7. alphalabs.co.uk [alphalabs.co.uk]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. helena.com [helena.com]
- 10. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 11. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alphalabs.co.uk [alphalabs.co.uk]
- 13. helena.com [helena.com]
- 14. nodia.com [nodia.com]
- 15. chronolog.com [chronolog.com]
- 16. researchgate.net [researchgate.net]
- 17. Limitations of the Ristocetin Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ristocetin dependent cofactor activity in von Willebrand disease diagnosis: Limitations of relying on a single measure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Limitations of the ristocetin cofactor assay in measurement of von Willebrand factor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of sample storage on Ristocetin A sulfate assay stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ristocetin A sulfate assay, focusing on the critical aspect of sample storage and its impact on assay stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the this compound Assay?
A1: The this compound Assay is a laboratory test used to measure the functional activity of von Willebrand Factor (vWF) in plasma.[1] This is achieved by using the antibiotic Ristocetin to induce the binding of vWF to platelets, leading to platelet agglutination.[2] The rate of this agglutination is proportional to the activity of vWF in the sample, which is crucial for diagnosing and classifying von Willebrand Disease (vWD).[1][3]
Q2: What type of sample is required for this assay?
A2: The standard specimen is platelet-poor plasma collected in a 3.2% sodium citrate (light blue-top) tube.[3][4] It is critical to ensure the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.[4][5]
Q3: How should blood samples be handled immediately after collection?
A3: Immediately after collection, the blood sample should be gently inverted at least six times to ensure thorough mixing with the citrate anticoagulant.[4] Avoid vigorous shaking to prevent hemolysis. Grossly hemolyzed or clotted specimens are unsuitable for testing and should be rejected.[4][6]
Q4: Can I refrigerate the whole blood sample before processing it to plasma?
A4: No, whole blood intended for Ristocetin cofactor testing should not be stored at refrigerator temperatures (2-4°C).[3] Cold temperatures can cause the binding of vWF to platelets, leading to a significant, time-dependent decrease in vWF activity in the subsequently prepared plasma, which could lead to a misdiagnosis.[3][7]
Q5: What are the acceptable short-term storage conditions for plasma before testing?
A5: Platelet-poor plasma can be stored at room temperature (18-25°C) for a limited time. Studies and guidelines suggest stability for up to 4 to 8 hours.[3][5][6] For any delay beyond this, the plasma should be frozen.[3]
Q6: What is the impact of long-term storage on plasma sample stability?
A6: For long-term storage, platelet-poor plasma must be frozen. Freezing helps to preserve the integrity of vWF. While specific stability times vary slightly between sources, a general consensus is that samples are stable for weeks to months at -20°C or colder, with -70°C being preferable for extended periods.[1][3][6][8]
Q7: How many freeze-thaw cycles are permissible for a plasma sample?
A7: While not extensively detailed in the search results, it is a general best practice in coagulation testing to avoid repeated freeze-thaw cycles. Each cycle can potentially lead to protein degradation and a loss of factor activity. For optimal results, it is recommended to aliquot plasma samples into single-use volumes before freezing if multiple tests are anticipated.
Q8: What are the storage and stability recommendations for the this compound reagent itself?
A8: Lyophilized (powdered) this compound is stable when stored at 2-8°C until the manufacturer's expiration date.[8][9][10] Once reconstituted, its stability varies. Depending on the manufacturer, it may be stable for 24 hours at room temperature, for about 7 days at 2-8°C, or for up to 30 days when frozen at -20°C.[8][9] Always refer to the manufacturer's specific instructions. Long-term storage of the stock reagent is recommended at -20°C.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower-than-expected vWF activity | Improper Sample Storage: Whole blood was refrigerated before plasma separation.[3][7] | Recollect the sample. Ensure whole blood is maintained at ambient temperature and processed within 4 hours.[5] |
| Delayed Plasma Processing: Whole blood was stored at room temperature for an extended period (>4 hours). | Recollect the sample and process to platelet-poor plasma promptly. | |
| Improper Plasma Storage: Plasma was stored at room temperature for too long (>8 hours) or improperly frozen.[3][5] | Recollect the sample. If immediate testing is not possible, freeze the plasma at -20°C or below.[6] | |
| Repeated Freeze-Thaw Cycles: The plasma sample was thawed and refrozen multiple times. | Recollect the sample. Aliquot plasma into single-use vials before the initial freeze. | |
| High variability between replicate measurements | Inadequate Mixing: Sample was not mixed properly after collection or after thawing. | Ensure gentle but thorough mixing of the blood tube after collection.[4] Mix thawed plasma samples by gentle inversion before analysis. |
| Reagent Instability: Reconstituted Ristocetin reagent was stored improperly or for too long.[8][9] | Prepare fresh Ristocetin reagent according to the manufacturer's instructions. Check the expiration date of the lyophilized powder. | |
| No platelet agglutination observed | Incorrect Reagent Preparation: Ristocetin was reconstituted incorrectly (e.g., wrong diluent or concentration). | Review the manufacturer's protocol for reagent reconstitution.[8][10] |
| Sample Integrity Issue: The patient may have a severe vWD, or the sample was severely compromised during collection or storage. | Review patient history. Verify sample collection and handling procedures. Consider recollecting the sample. | |
| Instrument Malfunction: The aggregometer or other detection system is not functioning correctly. | Perform instrument calibration and run quality control samples (normal and deficient plasma).[8] |
Data on Sample Stability
The stability of samples for the this compound assay is critically dependent on the storage conditions from the moment of collection. Below is a summary of stability data based on current literature and guidelines.
Table 1: Stability of Blood and Plasma for Ristocetin Cofactor Assay
| Specimen Type | Storage Temperature | Duration | Effect on vWF Ristocetin Cofactor Activity | Citation(s) |
| Whole Blood | Ambient (Room Temp) | Up to 4 hours | Stable | [5] |
| Whole Blood | Ambient (Room Temp) | Up to 7 days | No statistically significant change reported in one study | [12] |
| Whole Blood | Refrigerated (2-4°C) | 6 hours | Drastic, time-dependent decrease (mean reduction to 35% of baseline) | [3][7] |
| Platelet-Poor Plasma | Ambient (18-25°C) | Up to 6-8 hours | Stable | [3][5] |
| Platelet-Poor Plasma | Frozen (-20°C) | Up to 1 month | Stable | [3] |
| Platelet-Poor Plasma | Frozen (-20°C) | Up to 2 weeks | Stable | [5][8] |
| Platelet-Poor Plasma | Frozen (-70°C) | Up to 6-12 months | Stable (Preferred for long-term storage) | [1][8] |
Table 2: Stability of Reconstituted this compound Reagent
| Storage Temperature | Duration | Stability | Citation(s) |
| Room Temperature (18-25°C) | 24 hours | Stable (manufacturer dependent) | [9] |
| Refrigerated (2-8°C) | 7-8 days | Stable (manufacturer dependent) | [9][10][13] |
| Frozen (-20°C) | Up to 30 days | Stable (manufacturer dependent) | [8][10][13] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Patient Preparation: Instruct the patient to avoid heparin therapy for two days prior to the test.[4]
-
Collection: Draw blood via a clean venipuncture into a 3.2% sodium citrate (light blue-top) tube. If using a butterfly collection set, use a discard tube first to ensure the correct fill volume.[4][5] The collection tube must be filled to completion to ensure the proper 9:1 blood-to-anticoagulant ratio.[4]
-
Mixing: Immediately after collection, gently invert the tube at least 6 times to mix the blood with the anticoagulant.[4]
-
Transport and Initial Storage: Maintain the whole blood sample at ambient room temperature (18-25°C). Do not refrigerate.[3]
-
Centrifugation (Step 1): Within 4 hours of collection, centrifuge the sample at 2000-2500 g for 15 minutes to prepare platelet-poor plasma (PPP).[3][5]
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a clean plastic tube, avoiding disturbance of the platelet layer.[5][8]
-
Centrifugation (Step 2 - Optional but Recommended): For complete removal of platelets, a second centrifugation step is often recommended. Re-spin the collected plasma at 2000-2500g for another 15 minutes.[5]
-
Final Plasma Collection: Carefully aspirate the plasma, leaving a small amount at the bottom to avoid any residual platelets, and transfer it to a final, clearly labeled plastic tube.[5]
-
Storage:
Visualizations
Caption: Workflow for this compound Assay Sample Handling.
Caption: Troubleshooting Decision Tree for Low vWF Activity Results.
References
- 1. Von Willebrand Panel | OHSU [ohsu.edu]
- 2. Ristocetin - Wikipedia [en.wikipedia.org]
- 3. Ristocetin Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. labcorp.com [labcorp.com]
- 5. Test Details [utmb.edu]
- 6. von Willebrand Factor Activity (Ristocetin Cofactor) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. Cold storage of citrated whole blood induces drastic time-dependent losses in factor VIII and von Willebrand factor: potential for misdiagnosis of haemophilia and von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chronolog.com [chronolog.com]
- 9. coachrom.com [coachrom.com]
- 10. helena.com [helena.com]
- 11. usbio.net [usbio.net]
- 12. Laboratory assessment of von Willebrand factor: differential influence of prolonged ambient temperature specimen storage on assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One moment, please... [helena.com]
Technical Support Center: Ristocetin-Induced Platelet Aggregation (RIPA) Assays
Welcome to the technical support center for Ristocetin-Induced Platelet Aggregation (RIPA) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of various drugs with RIPA experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ristocetin-Induced Platelet Aggregation (RIPA) and what is its primary application?
A1: Ristocetin-Induced Platelet Aggregation (RIPA) is an in vitro laboratory assay used to evaluate platelet function. It specifically assesses the interaction between von Willebrand factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex.[1][2] The antibiotic ristocetin is added to a sample of platelet-rich plasma (PRP), which induces a conformational change in vWF, allowing it to bind to the GPIb-IX-V receptor on platelets and cause them to agglutinate.[1] This test is crucial for diagnosing and subtyping von Willebrand disease (vWD) and for identifying other platelet function disorders like Bernard-Soulier syndrome.[2]
Q2: Why is my RIPA result showing decreased or no aggregation?
A2: Decreased or absent RIPA can be due to several factors:
-
Inherited Platelet Disorders: Conditions like von Willebrand disease (Types 1, 2A, 2M, 3) or Bernard-Soulier syndrome can lead to impaired RIPA.[2]
-
Drug Interference: A variety of medications can inhibit platelet aggregation, including some antibiotics, anti-inflammatory drugs, and others.
-
Experimental Error: Issues with sample preparation (e.g., low platelet count, premature platelet activation), reagent quality, or instrument settings can all lead to inaccurate results.
-
Acquired von Willebrand Syndrome: Certain medical conditions can lead to an acquired deficiency or dysfunction of vWF, resulting in abnormal RIPA.
Q3: Which common drugs are known to interfere with RIPA?
A3: Several classes of drugs have been reported to interfere with platelet function and may affect RIPA results. These include:
-
Glycopeptide Antibiotics: Vancomycin is a notable inhibitor of RIPA due to its structural similarity to ristocetin, leading to competitive inhibition.[3][4]
-
Antimalarials: Hydroxychloroquine has been shown to reduce platelet aggregation, likely by affecting platelet activation signaling pathways.[5][6]
-
Beta-Lactam Antibiotics: High concentrations of penicillins (e.g., penicillin G, carbenicillin) and some cephalosporins can inhibit platelet function, although this is generally observed at levels not typically reached in the body.[7][8][9]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Drugs like ibuprofen can inhibit platelet aggregation, primarily by affecting cyclooxygenase (COX) pathways.[10] While their direct effect on RIPA is less characterized, they can impact overall platelet function.
Q4: How can I differentiate between drug-induced interference and a congenital platelet disorder like von Willebrand disease?
A4: Differentiating between these can be challenging but a systematic approach can provide clarity:
-
Patient Medication History: A thorough review of the patient's current and recent medications is the first and most crucial step. If a known interfering drug has been administered, this is a likely cause.
-
Temporal Relationship: If the abnormal RIPA result coincides with the administration of a new drug and resolves after the drug is discontinued, this strongly suggests drug-induced interference.
-
Mixing Studies: In a laboratory setting, mixing studies can help pinpoint the issue. If mixing patient platelet-rich plasma (PRP) with normal plasma corrects the abnormal RIPA, it suggests a deficiency in a plasma component like vWF (indicative of vWD).[11] Conversely, if the defect persists, it may point to a platelet-specific issue or a drug bound to the platelets.
-
Specialized Testing: Further tests such as vWF antigen and activity assays, vWF multimer analysis, and genetic testing can definitively diagnose specific types of vWD.[12]
Troubleshooting Guide for Unexpected RIPA Results
This guide provides a structured approach to troubleshooting common issues encountered during RIPA experiments.
| Observed Problem | Potential Cause | Recommended Action |
| No or significantly reduced aggregation with high-dose ristocetin | Patient-related: von Willebrand disease (Type 1, 2A, 2M, 3), Bernard-Soulier syndrome, Acquired von Willebrand syndrome. | - Review patient's clinical history for bleeding disorders.- Perform vWF antigen and activity assays.- Consider flow cytometry for GPIb expression (to rule out Bernard-Soulier syndrome). |
| Drug-related: Presence of an inhibiting drug (e.g., vancomycin). | - Carefully review patient's medication list.- If possible and clinically safe, repeat the test after a washout period of the suspected drug. | |
| Technical Issue: Low platelet count in PRP, improper sample handling (e.g., temperature), expired or improperly prepared reagents. | - Verify platelet count in PRP.- Review sample collection and processing protocols.- Prepare fresh reagents and repeat the assay. | |
| Enhanced aggregation with low-dose ristocetin | Patient-related: Type 2B von Willebrand disease or Platelet-type von Willebrand disease. | - Perform RIPA mixing studies to differentiate between a plasma defect (Type 2B vWD) and a platelet defect (Platelet-type vWD).- Proceed with genetic testing for mutations in the VWF or GP1BA gene.[12] |
| Poor reproducibility between replicates | Technical Issue: Inconsistent pipetting, variation in incubation times, or improper mixing of PRP. | - Ensure proper calibration of pipettes.- Standardize all steps of the protocol, including incubation times and mixing techniques.- Gently invert PRP tube before each aliquot is taken. |
| Results are inconsistent with other platelet function tests | Assay Specificity: RIPA specifically tests the vWF-GPIb axis. Other tests evaluate different activation pathways (e.g., ADP, collagen). | - This may not be an error. An abnormal RIPA with normal results for other agonists points towards a defect specific to the vWF-GPIb interaction. |
Quantitative Data on Drug Interference
While specific IC50 values for many drugs on Ristocetin-induced platelet aggregation are not widely published, the following table summarizes available quantitative and qualitative data.
| Drug Class | Specific Drug | Mechanism of Interference | Reported Effect on Platelet Aggregation |
| Glycopeptide Antibiotics | Vancomycin | Competitive inhibition due to structural similarity with ristocetin.[3][4] | Inhibition of RIPA observed with pre-incubation of 0.5-1.25 mg/mL vancomycin.[3] |
| Antimalarials | Hydroxychloroquine | Downregulation of platelet activation pathways and signaling.[5] | In patients with SLE, use of hydroxychloroquine was associated with significantly lower platelet aggregation in response to multiple agonists.[5] A dose-dependent inhibition of platelet activation has been observed.[13] |
| Beta-Lactam Antibiotics | Penicillin G, Carbenicillin | Impairs the interaction of agonists with platelet surface receptors.[7] | Inhibition of ristocetin-induced agglutination of formalin-fixed platelets has been demonstrated, typically at high concentrations.[7] |
| Cephalosporins (e.g., Cephalothin) | May interfere with agonist binding to platelet receptors. | Can inhibit platelet aggregation, but generally only at high concentrations not typically achieved in vivo.[8] | |
| NSAIDs | Ibuprofen | Inhibition of cyclooxygenase (COX) enzymes, affecting thromboxane A2 synthesis.[10] | Known to inhibit platelet aggregation induced by agonists like arachidonic acid and collagen. Its direct quantitative effect on RIPA is less defined but contributes to overall platelet dysfunction. |
Experimental Protocols
Ristocetin-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for performing a RIPA test using LTA.
1. Materials and Reagents:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
3.2% Sodium Citrate blood collection tubes
-
Reagent grade water
-
Ristocetin (lyophilized)
-
Saline solution
2. Specimen Collection and Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio). Avoid trauma to the vein and discard the first few mL of blood.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature without the brake.
-
Carefully transfer the upper layer of PRP to a clean plastic tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). PPP will be used to set the 100% aggregation baseline.
-
Allow the PRP to rest for at least 30 minutes at room temperature before testing.
3. Reagent Preparation:
-
Reconstitute lyophilized Ristocetin with reagent grade water to a stock concentration (e.g., 10 mg/mL or as per manufacturer's instructions).
-
Prepare working solutions of Ristocetin at various concentrations (e.g., for final assay concentrations of 1.2-1.5 mg/mL for high-dose and 0.5-0.7 mg/mL for low-dose).
4. Assay Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
Pipette a specific volume of PRP (e.g., 450 µL) into a new cuvette with a stir bar and place it in the sample well. Allow it to warm for a few minutes.
-
Start the recording and add a small volume of the Ristocetin working solution (e.g., 50 µL) to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.
-
The result is typically expressed as the maximum percentage of aggregation.
5. Interpretation:
-
Normal High-Dose RIPA: A robust aggregation response (typically >70%) is expected.
-
Abnormal High-Dose RIPA: Reduced or absent aggregation may indicate vWD (except Type 2B) or Bernard-Soulier syndrome.
-
Low-Dose RIPA: No aggregation is expected in normal samples. Enhanced aggregation suggests Type 2B vWD or Platelet-type vWD.
Visualizations
Signaling Pathway of Ristocetin-Induced Platelet Aggregation
Troubleshooting Workflow for Abnormal RIPA Results
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 3. Inhibition of ristocetin-induced platelet agglutination by vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of ristocetin-induced platelet agglutination. Effects of structural modification of ristocetin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine is associated with lower platelet activity and improved vascular health in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine as an Immunomodulatory and Antithrombotic Treatment in Antiphospholipid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbenicillin and Penicillin G Inhibit Platelet Function In Vitro by Impairing the Interaction of Agonists with the Platelet Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of cephalosporin antibiotics on blood coagulation and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impaired hemostasis caused by beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Multifaceted Effects of Non-Steroidal and Non-Opioid Anti-Inflammatory and Analgesic Drugs on Platelets: Current Knowledge, Limitations, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnosis and Management of Inherited Platelet Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
Calibration and standardization of the Ristocetin cofactor assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and standardization of the Ristocetin Cofactor Assay (VWF:RCo). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ristocetin Cofactor Assay?
The Ristocetin Cofactor Assay (VWF:RCo) is a functional assay that measures the ability of von Willebrand Factor (VWF) in a plasma sample to agglutinate platelets in the presence of the antibiotic ristocetin.[1][2][3] Ristocetin induces a conformational change in VWF, allowing it to bind to the glycoprotein Ib (GPIb) receptor on platelets, leading to platelet agglutination.[4][5][6] The rate of agglutination is proportional to the functional activity of the VWF in the sample.[1]
Q2: What are the common methods for performing the VWF:RCo assay?
Several methods exist for measuring VWF:RCo activity, including:
-
Platelet Agglutination Method: This traditional method uses light transmission aggregometry to measure the change in light transmission as platelets agglutinate.[1][7][8]
-
Automated Latex Immunoassay: This method utilizes latex particles coated with a recombinant GPIb fragment. VWF in the sample, in the presence of ristocetin, causes agglutination of these particles, which is measured by a decrease in light transmission.[1][9]
-
ELISA-based Assays: These assays measure the binding of VWF to immobilized platelet GPIb or a recombinant GPIb fragment in the presence of ristocetin.[1]
-
Flow Cytometry: This method uses fluorochrome-labeled platelets to measure the formation of platelet microaggregates induced by VWF and ristocetin.[1]
Q3: Why am I seeing high variability (high Coefficient of Variation - CV) in my VWF:RCo results?
High intra- and inter-laboratory variability is a known limitation of the VWF:RCo assay.[1][10] Several factors can contribute to this:
-
Reagent Variability: The source and lot-to-lot variability of ristocetin and platelets (whether fresh, formalin-fixed, or lyophilized) can significantly impact results.[1][7]
-
Technical Skill: The assay, particularly the manual agglutination method, is technically demanding and requires experienced personnel.
-
Instrument Performance: Proper maintenance and calibration of aggregometers or automated analyzers are crucial.[7]
-
Sample Quality: Improper specimen collection, processing, or storage can affect VWF activity.[2][3]
Q4: My patient sample shows low VWF:RCo activity but normal VWF antigen (VWF:Ag) levels. What could be the cause?
A discrepancy between VWF:RCo and VWF:Ag (a low VWF:RCo/VWF:Ag ratio) suggests the presence of dysfunctional VWF and is characteristic of Type 2 von Willebrand Disease (VWD).[3][10][11] Specifically, it can be seen in VWD types 2A, 2B, and 2M.[10][11] However, certain genetic variations (polymorphisms) in the VWF gene, such as D1472H and P1467S, can interfere with ristocetin binding in the assay, leading to an artificially low VWF:RCo result without causing a bleeding disorder.[1][11][12][13][14]
Q5: Can medications or other substances interfere with the VWF:RCo assay?
Yes, certain medications like aspirin and nonsteroidal anti-inflammatory drugs (NSAIDs) can affect platelet function and potentially interfere with the test results.[15] It is important to consider the patient's medication history when interpreting the results.
Troubleshooting Guides
Issue 1: Poor or Non-linear Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Improper preparation of standards | - Ensure the reference plasma is reconstituted correctly according to the manufacturer's instructions.[2] - Use a calibrated pipette for serial dilutions. - For lyophilized standards, using VWF-deficient plasma as a diluent is recommended to avoid matrix effects.[16] |
| Reagent issues | - Check the expiration dates of all reagents (ristocetin, platelets, buffers). - Ensure proper reconstitution and storage of reagents as per the manufacturer's protocol.[2][17] - Inadequate suspension of lyophilized platelets can lead to erroneous results; ensure they are well-mixed.[2] |
| Instrument malfunction | - Verify that the aggregometer or analyzer is properly calibrated and maintained. - Ensure the correct instrument settings (e.g., stirring speed) are used.[18] |
| Incorrect assay procedure | - Review the experimental protocol to ensure all steps were followed correctly, including incubation times and temperatures.[17] |
Issue 2: Unexpectedly Low VWF:RCo Activity in a Sample
| Potential Cause | Troubleshooting Steps |
| Presence of interfering substances | - Review the patient's clinical history for medications that may affect platelet function.[15] |
| Sample collection and handling errors | - Confirm that the blood sample was collected in the correct anticoagulant (3.2% sodium citrate) and with the proper blood-to-anticoagulant ratio.[2] - Platelet-poor plasma should be prepared by appropriate centrifugation.[3] - Avoid cold storage of whole blood, as it can cause cryoprecipitation of VWF.[3] - If testing is delayed, plasma should be frozen at -20°C or colder.[2] |
| VWF gene polymorphism | - Consider the possibility of a VWF polymorphism that affects ristocetin binding, especially if the patient has no bleeding symptoms.[11][12][13] Alternative functional assays that do not rely on ristocetin may be considered.[12][13] |
| Technical error | - Repeat the assay, paying close attention to pipetting, dilutions, and instrument operation. |
Issue 3: Unexpectedly High VWF:RCo Activity
| Potential Cause | Troubleshooting Steps |
| Acute phase reaction in the patient | - VWF is an acute-phase reactant, and levels can be transiently elevated due to stress, inflammation, pregnancy, or recent surgery.[3] Correlate with the patient's clinical status. |
| High plasma VWF levels | - Some individuals may have constitutively high VWF levels. |
| Technical error | - Check for calculation errors. - Ensure that the correct dilution factor was used for samples with high activity that required further dilution.[2] |
Experimental Protocols
Protocol 1: Manual Platelet Agglutination Method for VWF:RCo
1. Reagent Preparation:
-
Reconstitute lyophilized platelets with Tris-Buffered Saline (TBS) as per the manufacturer's instructions. Allow them to stand and then mix gently to ensure a uniform suspension.[2][17]
-
Reconstitute the ristocetin vial with deionized water to the desired stock concentration (e.g., 10 mg/mL).[2]
-
Reconstitute the reference plasma standard and control plasmas with deionized water.[2]
2. Preparation of Standard Curve:
-
Prepare serial dilutions of the reference plasma standard (e.g., 1:2, 1:4, 1:8, 1:16) using VWF-deficient plasma or an appropriate buffer.[1] This will create standards with known VWF:RCo activity (e.g., 50%, 25%, 12.5%, 6.25%).
3. Assay Procedure (using a light transmission aggregometer):
-
Pre-warm the aggregometer cuvettes.
-
For each sample (standard, control, or patient plasma), add the platelet suspension to a cuvette containing a stir bar.
-
Place the cuvette in the aggregometer and establish a baseline.
-
Add the diluted plasma sample to the cuvette and incubate.
-
Add a fixed concentration of ristocetin to initiate the agglutination reaction.
-
The aggregometer will record the change in light transmission over time. The slope of the aggregation curve is measured.
4. Data Analysis:
-
Plot the slope of aggregation for the reference plasma dilutions against their corresponding VWF:RCo activity percentages on a log-log scale to generate a standard curve.[17]
-
Determine the VWF:RCo activity of the patient and control samples by interpolating their aggregation slopes from the standard curve.[7][17]
-
Multiply the result by the dilution factor to obtain the final activity.[2]
Quantitative Data Summary
Table 1: Typical Reagent Concentrations and Volumes
| Reagent | Typical Concentration | Typical Volume per Test |
| Lyophilized Platelets | Varies by manufacturer | 250 - 400 µL |
| Ristocetin | Final concentration 1.0 - 1.5 mg/mL | 50 µL |
| Plasma Sample (diluted) | Varies | 50 µL |
Note: These are example values and may vary depending on the specific kit and instrument used. Always refer to the manufacturer's instructions.
Table 2: Interpretation of VWF:RCo Results
| VWF:RCo Activity | VWF:Ag Level | VWF:RCo / VWF:Ag Ratio | Possible Interpretation |
| Normal (typically 50-150 IU/dL)[11] | Normal | > 0.7[3] | Normal VWF function |
| Low | Low | > 0.7[3] | Type 1 VWD (quantitative deficiency) |
| Very Low (<5 IU/dL) | Very Low (<5 IU/dL) | N/A | Type 3 VWD (severe deficiency) |
| Low | Normal or Low | < 0.7[3][11] | Type 2 VWD (qualitative defect) |
Visualizations
Caption: Experimental workflow for the VWF:RCo assay.
Caption: Troubleshooting logic for low VWF:RCo results.
References
- 1. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 2. helena.com [helena.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 6. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 7. diapharma.com [diapharma.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. von Willebrand factor ristocetin co-factor activity (VWF:RCo) | Synnovis [synnovis.co.uk]
- 10. Perils, Problems, and Progress in Laboratory Diagnosis of Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Limitations of the Ristocetin Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Limitations of the ristocetin cofactor assay in measurement of von Willebrand factor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biodatacorp.com [biodatacorp.com]
- 16. Calibration of lyophilized standards for ristocetin cofactor activity of von Willebrand Factor (vWF) requires vWF-deficient plasma as diluent for dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chronolog.com [chronolog.com]
- 18. sysmex.co.jp [sysmex.co.jp]
Minimizing lot-to-lot variation of Ristocetin A sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing lot-to-lot variation of Ristocetin A sulfate to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a glycopeptide antibiotic originally derived from the bacterium Amycolatopsis lurida[1][2]. While it is no longer used clinically as an antibiotic due to side effects like thrombocytopenia, it is a critical diagnostic tool in hematology[1][2]. Its primary application is in in vitro assays to evaluate platelet function and diagnose bleeding disorders, most notably von Willebrand Disease (vWD) and Bernard-Soulier syndrome[1][2].
Q2: How does this compound induce platelet aggregation?
Ristocetin induces platelet aggregation through a mechanism involving von Willebrand Factor (vWF). It binds to vWF, causing a conformational change that exposes the binding site for the glycoprotein Ib (GpIb) receptor on the surface of platelets[2][3][4]. This binding of the vWF-Ristocetin complex to platelet GpIb initiates platelet agglutination and subsequent aggregation[2]. This process is central to the Ristocetin-induced platelet aggregation (RIPA) assay and the Ristocetin cofactor (VWF:RCo) activity assay[3][5].
Q3: What are the common causes of lot-to-lot variation in this compound?
Lot-to-lot variation in this compound can be a significant source of analytical error[6]. The primary causes include:
-
Purity and Composition: The potency of Ristocetin can vary between lots due to differences in the purity of Ristocetin A and the presence of other components like Ristocetin B[7].
-
Sulfate Content: The degree of sulfation can impact the molecule's charge and its interaction with vWF and platelets[8][9].
-
Moisture Content: Variations in water content can affect the actual concentration of the active compound when preparing solutions by weight[8].
-
Manufacturing Process: Subtle changes in the fermentation, purification, and lyophilization processes can lead to differences in the final product's activity.
Q4: How can I mitigate the impact of lot-to-lot variation in my experiments?
To minimize the impact of lot-to-lot variation, a combination of qualification, standardization, and consistent experimental execution is crucial. Key strategies include:
-
New Lot Qualification: Always qualify a new lot of this compound before using it in critical experiments. This involves running parallel assays with the new lot and the previously validated lot, using a consistent normal plasma pool.
-
Standard Curve Generation: For quantitative assays like the VWF:RCo, generate a new standard curve with each new lot and ideally with each experimental run[10].
-
Use of Controls: Always include normal and abnormal controls in your experiments to monitor assay performance and detect shifts due to reagent variation[11].
-
Consistent Reagent Preparation: Adhere strictly to the manufacturer's instructions for reconstitution and storage. Allow the reconstituted reagent to stabilize as recommended before use[11][12].
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Reduced or Absent Aggregation with Normal Controls | 1. Ristocetin Reagent Issue: - New lot has lower potency. - Improper reconstitution or degradation. | 1. Verify Reagent: - Re-run the assay with a previously validated lot of Ristocetin, if available. - Prepare a fresh reconstitution of the current lot, ensuring adherence to the protocol[10][12]. - Check the expiration date and storage conditions of the lyophilized powder and reconstituted solution. |
| 2. Plasma/Platelet Issue: - Poor quality control plasma. - Improper sample handling (e.g., cold storage of whole blood)[13]. | 2. Check Plasma/Platelets: - Use a fresh, properly stored normal plasma pool. - Ensure blood collection and plasma preparation protocols are followed correctly[11][12]. | |
| Increased Aggregation with Normal Controls (Hyper-aggregation) | 1. Ristocetin Reagent Issue: - New lot has higher potency. - Error in concentration calculation during reconstitution. | 1. Verify Reagent Concentration: - Double-check all calculations and dilutions for the Ristocetin working solution. - Qualify the new lot against a previous lot to determine its relative potency. Adjust concentration if necessary. |
| 2. Assay Conditions: - Incorrect incubation times or temperature. | 2. Standardize Assay Conditions: - Ensure the aggregometer is properly calibrated and maintained. - Verify incubation times and temperature as per the established protocol[12]. | |
| High Variability Between Replicates | 1. Incomplete Reagent Dissolution: - Ristocetin not fully dissolved after reconstitution. | 1. Ensure Complete Dissolution: - Swirl gently and allow the reconstituted Ristocetin to stand for the recommended time (e.g., 10-30 minutes) to ensure complete dissolution[10][12]. Do not shake vigorously[10]. |
| 2. Inconsistent Mixing: - Inconsistent addition of Ristocetin to the plasma. | 2. Standardize Addition Technique: - Add the Ristocetin solution directly into the plasma in the cuvette, not down the side wall[12]. - Use a calibrated pipette and consistent technique for all samples. | |
| 3. Platelet Preparation: - Variable platelet counts in platelet-rich plasma (PRP). | 3. Standardize Platelet Count: - Adjust the platelet count of the PRP to a standardized range (e.g., 200-300x10⁹/L) using platelet-poor plasma (PPP)[12]. |
Data Presentation
Table 1: Example Certificate of Analysis Parameters for this compound
This table summarizes typical quality control parameters found on a Certificate of Analysis (CoA) for different lots of this compound. Comparing the CoA of a new lot to a previous one can help anticipate potential variations.
| Parameter | Lot A | Lot B | Typical Specification |
| Appearance | Off-white powder | Off-white powder | Off-white to pale yellow powder[7][9] |
| Purity (HPLC) | 75% | 72% | ≥70%[7] |
| Potency (µg/mg) | 950 µg/mg | 925 µg/mg | Report Result[8] |
| Sulfate Content | 3.9% | 4.1% | 2.1% - 4.5%[8][9] |
| Loss on Drying | 4.2% | 4.5% | < 5.0%[8] |
| Platelet Aggregation | Positive | Positive | Positive[8] |
Table 2: Lot-to-Lot Qualification Data Example
This table illustrates a sample dataset from a new lot qualification experiment, comparing the performance of a new lot of this compound against a previously validated lot using a normal plasma pool.
| Parameter | Previous Lot (A) | New Lot (B) | Acceptance Criteria |
| RIPA (1.2 mg/mL, % Aggregation) | 85% | 82% | Within ±10% of Previous Lot |
| RIPA (0.5 mg/mL, % Aggregation) | 15% | 18% | Within ±5% of Previous Lot |
| VWF:RCo (% Activity of Normal Pool) | 98% | 95% | Within ±10% of Previous Lot |
Experimental Protocols
Detailed Methodology for New Lot Qualification of this compound
This protocol outlines the steps to qualify a new lot of this compound for use in a Ristocetin-induced platelet aggregation (RIPA) assay.
1. Objective: To verify that the performance of a new lot of this compound is comparable to a previously validated lot.
2. Materials:
- New lot of this compound
- Previously validated lot of this compound
- Normal human platelet-rich plasma (PRP), adjusted to 250 x 10⁹ platelets/L
- Normal human platelet-poor plasma (PPP)
- Sterile, deionized water for reconstitution[12]
- Calibrated light transmission aggregometer
- Calibrated pipettes
- Aggregation cuvettes and stir bars
3. Reagent Preparation:
- Reconstitute both the new and old lots of this compound according to the manufacturer's instructions to create stock solutions (e.g., 10 mg/mL)[10].
- Allow both solutions to stabilize at room temperature for 30 minutes[10][11].
- From the stock solutions, prepare working solutions at two concentrations (e.g., 1.2 mg/mL and 0.5 mg/mL) using an appropriate buffer (e.g., Tris-buffered saline)[3][14].
4. Assay Procedure (Light Transmission Aggregometry):
- Set the 0% and 100% aggregation baselines on the aggregometer using the PRP and PPP from the same normal donor, respectively[12].
- Pipette the required volume of PRP into an aggregation cuvette containing a stir bar.
- Pre-warm the cuvette at 37°C for the time specified by your validated protocol (e.g., 120 seconds)[12].
- Add the required volume of the Ristocetin working solution (e.g., 1.2 mg/mL from the old lot) to the cuvette to initiate aggregation.
- Record the aggregation trace for 5-10 minutes[11].
- Repeat the procedure in triplicate for each concentration of both the old and new lots of Ristocetin.
5. Data Analysis and Acceptance Criteria:
- Calculate the mean and standard deviation of the maximum aggregation percentage for each condition.
- The mean maximum aggregation for the new lot should be within a predefined acceptance range (e.g., ±10%) of the mean for the old lot.
- If the results for the new lot fall outside the acceptance criteria, consider adjusting the concentration of the working solution and repeating the qualification.
Mandatory Visualizations
Caption: Mechanism of Ristocetin-induced platelet aggregation.
References
- 1. Ristocetin - Wikipedia [en.wikipedia.org]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 4. droracle.ai [droracle.ai]
- 5. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. mpbio.com [mpbio.com]
- 9. mpbio.com [mpbio.com]
- 10. chronolog.com [chronolog.com]
- 11. coachrom.com [coachrom.com]
- 12. haemochrom.de [haemochrom.de]
- 13. Ristocetin Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Validation & Comparative
A Comparative Guide to Platelet Agonists: Ristocetin A Sulfate, ADP, and Collagen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ristocetin A sulfate with other common platelet agonists, namely Adenosine Diphosphate (ADP) and collagen. The information presented is supported by experimental data to aid in the selection of appropriate agonists for platelet function testing and related research.
Introduction to Platelet Agonists
Platelet aggregation is a critical process in hemostasis and thrombosis, and in vitro studies of this process are fundamental to hematology research and the development of antiplatelet therapies. Various agonists are used to induce platelet aggregation in laboratory settings, each acting through distinct mechanisms and signaling pathways. This guide focuses on three widely used agonists: this compound, ADP, and collagen, highlighting their unique characteristics and applications.
Mechanism of Action and Signaling Pathways
The induction of platelet aggregation by this compound, ADP, and collagen is initiated by their interaction with specific platelet surface receptors, triggering downstream signaling cascades.
This compound: Unlike physiological agonists, this compound induces platelet agglutination by promoting the binding of von Willebrand Factor (vWF) to the glycoprotein Ib-IX-V (GPIb-IX-V) complex on the platelet surface.[1][2] This interaction is crucial for initiating platelet adhesion to the subendothelium under conditions of high shear stress. The subsequent signaling involves the activation of phospholipase C (PLC) and an increase in intracellular calcium.[3]
Adenosine Diphosphate (ADP): ADP activates platelets by binding to two distinct P2Y purinergic receptors: P2Y1 and P2Y12.[4] The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initial, weak aggregation through PLC activation and calcium mobilization.[4] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which amplifies and sustains the aggregation response.[4]
Collagen: As a major component of the subendothelial matrix, collagen is a potent physiological activator of platelets.[2][5] It interacts with two primary receptors on the platelet surface: glycoprotein VI (GPVI) and integrin α2β1.[2][5] GPVI is the primary signaling receptor, leading to the activation of a tyrosine kinase-based signaling cascade involving Syk and subsequent activation of PLCγ2.[5] Integrin α2β1 mediates firm adhesion of platelets to collagen.
Quantitative Comparison of Platelet Agonist Performance
The potency and efficacy of platelet agonists can be quantified by determining their EC50 (half-maximal effective concentration) and the maximal aggregation percentage they induce. The following table summarizes typical values obtained from Light Transmission Aggregometry (LTA) studies. It is important to note that these values can vary depending on the specific experimental conditions, such as platelet donor variability, PRP preparation, and instrument settings.
| Agonist | Typical Concentration Range | Reported Maximal Aggregation (%) | Notes |
| This compound | 1.0 - 1.5 mg/mL[6] | Normal agglutination response is typically high, but quantitative values are highly dependent on vWF levels.[7] | Induces vWF-dependent agglutination, not true aggregation. Used to diagnose von Willebrand disease and Bernard-Soulier syndrome.[7][8] |
| ADP | 2 - 10 µM[9] | 47.2 - 115.78% | Often induces a biphasic aggregation curve at lower concentrations.[6] |
| Collagen | 2 - 5 µg/mL | 53.5 - 114% | Characterized by a lag phase before the onset of aggregation.[6] |
Experimental Protocols
Accurate and reproducible assessment of platelet function requires standardized experimental protocols. Light Transmission Aggregometry (LTA) is considered the gold standard for studying platelet aggregation. Lumi-aggregometry is an extension of LTA that simultaneously measures ATP secretion from dense granules, providing further insights into platelet activation.
Light Transmission Aggregometry (LTA) Protocol
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Process the blood within 4 hours of collection.
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).
-
Adjust the platelet count of the PRP to a standardized value (e.g., 200-300 x 10^9/L) using PPP if necessary.
2. Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Calibrate the aggregometer by setting 0% light transmission with PRP and 100% with PPP.
-
Add the desired concentration of the platelet agonist (this compound, ADP, or collagen) to the PRP.
-
Record the change in light transmission for a set period (typically 5-10 minutes) to obtain the aggregation curve.
-
The maximal aggregation percentage is determined from the curve.
Lumi-Aggregometry Protocol for ATP Secretion
1. Sample Preparation:
-
Prepare PRP as described in the LTA protocol.
2. Measurement of ATP Release:
-
Add a luciferin-luciferase reagent to the pre-warmed PRP sample in the lumi-aggregometer cuvette.
-
Add the platelet agonist to initiate aggregation and ATP secretion.
-
The released ATP reacts with the luciferin-luciferase reagent to produce light, which is detected by a photomultiplier tube.
-
The amount of ATP secreted is quantified by comparing the luminescence signal to that of a known ATP standard.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways initiated by this compound, ADP, and collagen.
Caption: this compound Signaling Pathway.
Caption: ADP Signaling Pathway.
Caption: Collagen Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing platelet agonists using LTA or lumi-aggregometry.
Caption: Platelet Aggregation Experimental Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Helena Biosciences :: Why Perform Platelet Aggregation [helena-biosciences.com]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet-collagen interaction: inhibition by ristocetin and enhancement by von Willebrand factor-platelet binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 8. researchgate.net [researchgate.net]
- 9. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a New In-house Ristocetin-Induced Aggregation Assay: A Comparative Guide
This guide provides a comprehensive comparison of a newly validated in-house Ristocetin-induced platelet aggregation (RIPA) assay with commercially available alternatives. It is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this in-house method. The guide includes detailed experimental protocols, performance data, and visual representations of the underlying signaling pathway and experimental workflows.
Introduction to Ristocetin-Induced Platelet Aggregation
Ristocetin-induced platelet aggregation is a crucial laboratory test for evaluating platelet function, particularly in the diagnosis of von Willebrand disease (vWD) and Bernard-Soulier syndrome.[1][2] The antibiotic Ristocetin induces the binding of von Willebrand factor (vWF) to the glycoprotein Ib-IX-V (GPIb-IX-V) complex on the platelet surface, leading to platelet agglutination.[3][4] This assay is typically performed using light transmission aggregometry (LTA), which measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.[5][6]
The development and validation of an in-house RIPA assay can offer advantages in terms of cost-effectiveness and customization. This guide details the validation of such an assay and compares its performance against established commercial kits.
Signaling Pathway and Experimental Workflow
To understand the assay's mechanism and the validation process, the following diagrams illustrate the key molecular interactions and the experimental steps involved.
References
- 1. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 6. coachrom.com [coachrom.com]
Comparative Analysis of Ristocetin A Sulfate Cross-Reactivity with Non-Human Primate Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Ristocetin A sulfate with platelets from common non-human primate (NHP) models, including cynomolgus monkeys, rhesus macaques, and baboons, in relation to human platelets. The information presented is intended to assist researchers in the selection of appropriate animal models for preclinical studies involving platelet function and hemostasis.
Introduction
This compound is a crucial diagnostic agent used in platelet function testing, particularly for evaluating the von Willebrand factor (vWF) and glycoprotein Ib-IX-V (GPIb-IX-V) complex interaction. This interaction is fundamental for initial platelet adhesion to the subendothelium at sites of vascular injury. Given the significant role of non-human primates in preclinical drug development, understanding the cross-reactivity of this compound with their platelets is essential for the accurate interpretation of hematological data.
Mechanism of Action: Ristocetin-Induced Platelet Aggregation
Ristocetin induces platelet aggregation in vitro by binding to plasma vWF, causing a conformational change in the vWF molecule. This altered conformation allows vWF to bind to the GPIbα subunit of the GPIb-IX-V receptor complex on the platelet surface, initiating a signaling cascade that leads to platelet activation and aggregation.
Below is a diagram illustrating the signaling pathway of Ristocetin-induced platelet aggregation.
Comparative Cross-Reactivity Data
Studies have shown both similarities and differences in the reactivity of non-human primate platelets to this compound compared to human platelets. While some research indicates comparable aggregation responses at specific concentrations, other findings suggest species-specific variations in sensitivity.
| Species | This compound Concentration | Platelet Aggregation Response | Reference |
| Human | 0.5 mg/mL | Dose-dependent aggregation | [1][2] |
| 1.0 mg/mL | Dose-dependent aggregation | [1][2] | |
| Cynomolgus Monkey | 0.5 mg/mL | No significant difference from human | [2] |
| 1.0 mg/mL | No significant difference from human | [2] | |
| Rhesus Macaque | Low doses | Failed to respond where human platelets aggregated | [3] |
| Higher doses | Aggregation observed | [3] | |
| Baboon | 0.5 mg/mL | No significant difference from human | [2] |
| 1.0 mg/mL | No significant difference from human | [2] |
Note: The seemingly contradictory findings for different macaque species (cynomolgus vs. rhesus) highlight the importance of species and even subspecies selection in preclinical studies. The study on rhesus macaques suggests a lower sensitivity to Ristocetin, which may be attributed to subtle differences in the amino acid sequence of the GPIbα receptor. The nucleotide and protein sequences of rhesus monkey GPIbα share 93.27% and 89.20% homology with human GPIbα, respectively[3].
Experimental Protocols
Accurate assessment of Ristocetin-induced platelet aggregation requires standardized laboratory procedures. Below are detailed methodologies for both whole blood and platelet-rich plasma (PRP) aggregometry.
Experimental Workflow: Platelet Aggregometry
Protocol 1: Whole Blood Aggregometry
This method measures platelet aggregation in a more physiologically relevant environment.
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant. Gently invert the tubes several times to ensure proper mixing.
-
Sample Preparation: Allow the blood to stabilize at room temperature for at least 30 minutes but no more than 4 hours before analysis.
-
Instrumentation: Use a whole blood aggregometer (e.g., Chrono-log Model 700).
-
Assay Procedure:
-
Pipette 500 µL of saline and 500 µL of whole blood into the test cuvette.
-
Add a stir bar and place the cuvette in the heating block (37°C).
-
Calibrate the instrument to establish a baseline.
-
Add varying concentrations of this compound (e.g., 0.5 mg/mL, 1.0 mg/mL, and a dose-range for EC50 determination) to initiate aggregation.
-
Record the change in electrical impedance for at least 10 minutes. The impedance increases as platelets aggregate onto the electrodes.
-
Protocol 2: Platelet-Rich Plasma (PRP) Aggregometry
This is the traditional method for studying platelet aggregation.
-
Blood Collection: Collect whole blood as described for whole blood aggregometry.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a separate plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Instrumentation: Use a light transmission aggregometer.
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the instrument's heating block (37°C).
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add varying concentrations of this compound to the PRP.
-
Record the change in light transmittance for at least 10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Conclusion and Recommendations
The cross-reactivity of this compound with non-human primate platelets shows some species-specific variations. While cynomolgus monkeys and baboons appear to exhibit similar aggregation responses to humans at standard Ristocetin concentrations, rhesus macaques may be less sensitive.
For researchers and drug development professionals, these findings underscore the following key considerations:
-
Species Selection: The choice of NHP model should be carefully considered based on the specific endpoints of the study. For general screening, cynomolgus monkeys and baboons may be suitable surrogates for human platelet response to Ristocetin. However, if the study involves compounds that may modulate the vWF-GPIb axis, a more detailed characterization of the dose-response to Ristocetin in the chosen species is warranted.
-
Dose-Response Studies: It is advisable to perform full dose-response curves for this compound to determine the EC50 values in the selected NHP model and compare them to human data. This will provide a more comprehensive understanding of potential species differences.
-
Standardized Protocols: Adherence to standardized and well-documented experimental protocols is crucial for generating reliable and reproducible data.
By carefully considering these factors, researchers can enhance the translational value of their preclinical findings and make more informed decisions in the drug development process.
References
- 1. PLATELET AGGREGATION IN HUMANS AND NONHUMAN PRIMATES: RELEVANCE TO XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet aggregation in humans and nonhuman primates: relevance to xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning and characterization of rhesus monkey platelet glycoprotein Ibα, a major ligand-binding subunit of GPIb-IX-V complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating von Willebrand Disease Subtypes: A Comparative Guide to VWF:RCo and VWF:Ag Correlation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between von Willebrand Disease (vWD) subtypes is critical for accurate diagnosis and the development of targeted therapies. A key diagnostic tool in this endeavor is the correlation between von Willebrand factor (VWF) ristocetin cofactor activity (VWF:RCo) and VWF antigen (VWF:Ag). This guide provides a comprehensive comparison of this correlation across different vWD subtypes, supported by experimental data and detailed methodologies.
The ratio of VWF:RCo to VWF:Ag is a crucial parameter for distinguishing between quantitative and qualitative defects of VWF, the protein essential for normal blood clotting.[1] While VWF:Ag assays measure the total amount of VWF protein present in the plasma, VWF:RCo assays assess its functional ability to bind to platelets.[2][3] A disproportionately low VWF:RCo level compared to the VWF:Ag level often indicates a qualitative defect in the VWF protein, characteristic of Type 2 vWD.[4]
Quantitative Data Summary
The following table summarizes the expected correlation between VWF:RCo and VWF:Ag in various vWD subtypes, providing a clear comparison for diagnostic purposes.
| vWD Subtype | VWF:Ag Level | VWF:RCo Level | VWF:RCo/VWF:Ag Ratio | Typical Bleeding Severity |
| Type 1 | Decreased | Decreased proportionally | >0.7[4] | Mild to Moderate |
| Type 2A | Normal or Decreased | Disproportionately Decreased | <0.7[1][5] | Moderate to Severe |
| Type 2B | Normal or Decreased | Disproportionately Decreased | <0.7[1][5] | Moderate to Severe |
| Type 2M | Normal or Decreased | Disproportionately Decreased | <0.7[2][4] | Moderate to Severe |
| Type 2N | Normal | Normal or slightly decreased | Usually >0.7[1] | Mild to Moderate |
| Type 3 | Severely Decreased or Absent | Severely Decreased or Absent | Not applicable (<5%)[1] | Severe |
Diagnostic Workflow for vWD Subtyping
The initial diagnosis of vWD involves a combination of assessing the patient's bleeding history and performing laboratory tests to measure VWF levels and function.[6][7] The VWF:RCo/VWF:Ag ratio is a pivotal second-line test to differentiate between the major subtypes.[4]
Caption: Diagnostic workflow for von Willebrand Disease subtyping.
Correlation of VWF:RCo and VWF:Ag in vWD Subtypes
The relationship between VWF activity (VWF:RCo) and the quantity of VWF protein (VWF:Ag) is fundamental to classifying vWD. This diagram illustrates the expected correlation for each major subtype.
References
- 1. Ristocetin Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Laboratory Testing for von Willebrand Factor Antigen (VWF:Ag) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. von Willebrand Factor [vWF]: Introduction [practical-haemostasis.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Diagnosis of von Willebrand disease subtypes: implications for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Von Willebrand Factor Function Assays: Alternatives to the Ristocetin Cofactor Method
For researchers, scientists, and drug development professionals, the accurate assessment of von Willebrand Factor (vWF) function is critical for the diagnosis and management of von Willebrand Disease (VWD) and for the development of novel therapeutics. While the Ristocetin Cofactor (VWF:RCo) assay has long been the gold standard, its inherent variability and limitations have spurred the development of a new generation of assays with improved performance characteristics. This guide provides a detailed comparison of these alternative methods, supported by experimental data and protocols, to aid in the selection of the most appropriate assay for specific research and clinical needs.
The traditional VWF:RCo assay measures the ability of vWF to agglutinate platelets in the presence of the antibiotic ristocetin.[1][2] However, this method is known for its high imprecision and a lower limit of detection that can be inadequate for sensitively classifying VWD.[3][4] In response to these challenges, several alternative assays have been developed and are now widely used. These newer methods offer advantages in terms of automation, precision, and the elimination of the need for ristocetin, a non-physiological agonist.[1][5]
This guide will delve into the principles, protocols, and comparative performance of the following key vWF functional assays:
-
Ristocetin Cofactor Assay (VWF:RCo)
-
Glycoprotein Ib Ristocetin-based Assays (VWF:GPIbR)
-
Glycoprotein Ib Gain-of-Function Mutant Assays (VWF:GPIbM)
-
Antibody-based Assays (VWF:Ab)
-
Collagen-Binding Assays (VWF:CB)
-
Flow Cytometry-based Assays
Comparative Performance of vWF Functional Assays
The choice of a vWF functional assay can significantly impact the classification of VWD.[6][7] While all assays generally show excellent correlation, discrepant results can lead to different classifications in a notable percentage of patients.[6][7] The following tables summarize the quantitative data from various studies, comparing the performance of these assays.
| Assay Type | Principle | Typical Intra-assay CV (%) | Typical Inter-assay CV (%) | Lower Limit of Quantification (LLOQ) (IU/dL) | Correlation with VWF:RCo (Pearson's r) |
| VWF:RCo (Automated) | Ristocetin-induced vWF binding to platelets or latex particles coated with GPIb.[5][8] | < 10%[9] | < 15%[9] | 10-20[3] | N/A |
| VWF:GPIbR | Ristocetin-induced vWF binding to recombinant GPIb fragments.[6] | 2.0 - 7.0[10] | 2.0 - 15.0[9] | < 5[10] | > 0.9[6] |
| VWF:GPIbM | Spontaneous vWF binding to gain-of-function mutant GPIb fragments.[3][6] | < 5%[3] | < 7%[10] | ~2-4[10][11] | > 0.9[3][10] |
| VWF:Ab | Monoclonal antibody binding to the GPIb-binding epitope of vWF.[6][12] | < 3%[13] | < 3%[13] | ~3[11] | > 0.9[6][14] |
| VWF:CB (ELISA) | vWF binding to immobilized collagen.[15][16] | 6.3 - 11.1%[17] | High reproducibility reported[15] | 0.2%[17] | Varies depending on VWD type |
| Flow Cytometry | Ristocetin-induced vWF-mediated platelet aggregation measured by flow cytometry.[18] | 4.2%[18] | 7.5%[18] | Not explicitly stated, but high sensitivity reported[19] | r² = 0.69[18] |
Table 1: Comparison of Analytical Performance Characteristics of vWF Functional Assays. CV: Coefficient of Variation.
| Assay Type | Advantages | Disadvantages |
| VWF:RCo (Automated) | Gold standard with extensive historical data.[1] | High imprecision, especially at low vWF levels; subject to interference by certain VWF polymorphisms (e.g., p.Asp1472His).[4][6][20] |
| VWF:GPIbR | More sensitive and precise than VWF:RCo; unaffected by the p.Asp1472His polymorphism.[6][7] | Still relies on the non-physiological activator ristocetin. |
| VWF:GPIbM | High precision and sensitivity; does not require ristocetin, better reflecting physiological binding.[3][4][6] Unaffected by polymorphisms that interfere with ristocetin-based assays.[21] | May misclassify some VWD subtypes (2A, 2B, 3).[6][7] ELISA-based versions may be insensitive to type 2B VWD with loss of HMW multimers.[22] |
| VWF:Ab | High precision and good correlation with VWF:RCo; performs well in accurate VWD classification.[6][23] | Not a true functional assay as it measures an epitope, not binding activity.[6] May report higher activity for certain mutations (e.g., p.V1665E).[22] |
| VWF:CB (ELISA) | Measures a more physiological function of vWF (binding to collagen); sensitive to the loss of high molecular weight (HMW) multimers.[15][16] | Can be less sensitive and specific for type 2 VWD compared to GPIb-binding assays.[24] |
| Flow Cytometry | High sensitivity and precision; can be performed in labs with flow cytometers but not aggregometers.[18][19] | Requires specialized equipment and expertise not common in all hemostasis labs.[21] |
Table 2: Advantages and Disadvantages of Different vWF Functional Assays.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the generalized protocols and workflows for the key vWF functional assays.
Ristocetin Cofactor Assay (VWF:RCo) - Automated Method
The automated VWF:RCo assay is typically performed on a coagulation analyzer. The principle involves the agglutination of latex particles coated with platelet glycoprotein Ib (GPIb) in the presence of ristocetin and the patient's plasma.
Experimental Workflow:
Methodology:
-
Patient plasma, latex particles coated with recombinant GPIb, and a ristocetin solution are pipetted into a reaction cuvette by an automated analyzer.[5]
-
The mixture is incubated at 37°C.
-
The analyzer monitors the change in light transmittance or turbidity over time, which is proportional to the rate of agglutination.[12]
-
A standard curve is generated using plasma calibrators with known VWF:RCo activity.
-
The VWF:RCo activity of the patient sample is interpolated from the standard curve.[25]
Glycoprotein Ib Gain-of-Function Mutant Assay (VWF:GPIbM)
This assay utilizes a recombinant GPIb fragment containing gain-of-function mutations, which allows it to bind to vWF in the absence of ristocetin.[3][4]
Experimental Workflow:
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Limitations of the Ristocetin Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of an automated von Willebrand factor glycoprotein IbM activity assay compared with 3 alternative von Willebrand factor activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory aspects of von Willebrand disease: test repertoire and options for activity assays and genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated assays for von Willebrand factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically relevant differences between assays for von Willebrand factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Comparison of several von Willebrand factor (VWF) activity assays for monitoring patients undergoing treatment with VWF/FVIII concentrates: improved performance with a new modified automated method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved performance characteristics of the von Willebrand factor ristocetin cofactor activity assay using a novel automated assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precisionbiospecimens.com [precisionbiospecimens.com]
- 11. cdn0.scrvt.com [cdn0.scrvt.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the von Willebrand factor antigen (vWF-Ag) assay using an immuno-turbidimetric method (STA Liatest vWF) automated on the MDA 180 coagulometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Von Willebrand factor (VWF) activity VWF:Ac with VWF ristocetin cofactor activity VWF:RCo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study on collagen-binding enzyme-linked immunosorbent assay and ristocetin cofactor activity assays for detection of functional activity of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VWF:CBA [practical-haemostasis.com]
- 17. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 18. A new flow cytometric method for measurement of von Willebrand factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 21. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of von Willebrand factor platelet-binding activity assays: ELISA overreads type 2B with loss of HMW multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. captodayonline.com [captodayonline.com]
- 24. ashpublications.org [ashpublications.org]
- 25. An Automated pre-Dilution Setup for Von Willebrand Factor Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating von Willebrand Factor Activity: A Comparative Guide to Ristocetin A Sulfate-Based and Alternative Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of von Willebrand Factor (VWF) activity is critical for the diagnosis and management of von Willebrand disease (VWD) and for monitoring therapeutic interventions. The traditional gold standard, the Ristocetin Cofactor Activity (VWF:RCo) assay, has long been used to assess the interaction of VWF with platelets. However, concerns regarding its reproducibility and precision have spurred the development of newer, automated assays. This guide provides an objective comparison of Ristocetin A sulfate-based tests with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay.
The functional activity of VWF, particularly its ability to bind to platelet glycoprotein Ib (GPIb), is a cornerstone in the diagnosis of VWD. The VWF:RCo assay evaluates this function by using the antibiotic ristocetin to induce the binding of VWF to platelets, leading to platelet agglutination. While foundational, this method is known for its high variability and low sensitivity, especially at low VWF concentrations.[1][2] Recent guidelines from prominent organizations, including the American Society of Hematology (ASH) and the International Society on Thrombosis and Haemostasis (ISTH), advocate for transitioning to more reliable and automated functional assays.[3]
Performance Comparison of VWF Activity Assays
The landscape of VWF activity testing has evolved significantly, with several alternative assays now available that offer improved performance characteristics over the traditional VWF:RCo. These newer methods include assays that still utilize ristocetin but with recombinant GPIb fragments (VWF:GPIbR), assays that use a gain-of-function GPIb mutant that binds VWF without ristocetin (VWF:GPIbM), and antibody-based assays (VWF:Ab).[4][5]
| Assay Type | Principle | Reported Intra-Assay CV (%) | Reported Inter-Assay CV (%) | Key Advantages | Key Disadvantages |
| VWF:RCo | Ristocetin-induced platelet agglutination | 1.4 - 6.3[6] | 14.6 - 44.8[7] | Historical gold standard with extensive clinical data. | Poor reproducibility, low sensitivity at low VWF levels, interference from certain VWF polymorphisms.[1][2][8] |
| VWF:GPIbR | Ristocetin-induced binding to recombinant GPIb | - | - | Improved sensitivity over VWF:RCo, automated platforms available. | Still susceptible to interference from ristocetin-binding VWF polymorphisms.[5][7] |
| VWF:GPIbM | Spontaneous binding to gain-of-function GPIb | 2 - 7[9][10] | 8.0 - 34.8[7] | High precision, not affected by ristocetin-related VWF polymorphisms, good for automation.[5][11] | May misclassify certain VWD subtypes.[5] |
| VWF:Ab | Monoclonal antibody binding to VWF GPIb epitope | - | 8.0 - 34.8[7] | Good performance in VWD classification, automated.[5] | Not a direct measure of VWF function.[5] |
| VWF:CBA | VWF binding to collagen | - | <14[12] | Reflects a more physiological function of VWF, higher reproducibility than VWF:RCo.[13] | Results can be influenced by the type of collagen used. |
CV: Coefficient of Variation. Data compiled from multiple sources.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for understanding the nuances of each assay and for their proper implementation in a laboratory setting.
VWF:RCo Assay (Platelet Agglutination Method)
The traditional VWF:RCo assay measures the rate of platelet agglutination in the presence of patient plasma, ristocetin, and a platelet source (either fresh or formalin-fixed).
-
Sample Preparation: Patient's platelet-poor plasma is prepared from citrated whole blood.
-
Reagent Preparation: A standardized suspension of platelets and a solution of this compound are prepared.
-
Assay Procedure:
-
Patient plasma (or a dilution thereof) is mixed with the platelet suspension in an aggregometer cuvette.
-
A baseline light transmission is established.
-
Ristocetin is added to initiate agglutination.
-
The change in light transmission is recorded over time as platelets agglutinate.
-
-
Data Analysis: A standard curve is generated using dilutions of a reference plasma with known VWF:RCo activity. The activity in the patient sample is interpolated from this curve.
VWF:GPIbM Assay (Automated Chemiluminescent Immunoassay)
This assay utilizes a gain-of-function mutant of the GPIbα receptor, which binds to VWF without the need for ristocetin.
-
Principle: Patient VWF binds to recombinant gain-of-function GPIbα fragments coated on magnetic particles. A secondary antibody conjugated to an enzyme is then added, and a chemiluminescent substrate is used for detection.
-
Automated Procedure:
-
The automated analyzer mixes the patient plasma with the reagent-coated magnetic particles.
-
After an incubation period, unbound substances are washed away.
-
The enzyme-conjugated secondary antibody is added, followed by another incubation and wash step.
-
The chemiluminescent substrate is added, and the resulting light emission is measured by the instrument.
-
-
Calibration: The assay is calibrated using a standard plasma with a known concentration of VWF activity.
Visualizing the Mechanisms and Workflows
To further clarify the principles behind these assays, the following diagrams illustrate the key interactions and experimental steps.
Conclusion: A Move Towards Higher Precision
The evidence strongly suggests that while this compound-based assays have been instrumental in the historical diagnosis of VWD, newer automated methods, particularly the VWF:GPIbM assays, offer superior precision and reproducibility.[5][9][10] The reduced variability of these modern assays can lead to more accurate diagnosis and classification of VWD, ultimately improving patient care.[6][11] However, it is important for laboratories to be aware of the potential for discrepant results between different assay principles, especially in certain VWD subtypes.[4][5] As the field continues to evolve, the adoption of these more robust and reliable assays is a critical step forward in the clinical assessment of von Willebrand Factor activity.
References
- 1. Comparison of von Willebrand factor (VWF) activity levels determined by HemosIL AcuStar assay and HemosIL LIA assay with ristocetin cofactor assay by aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Comparison of von Willebrand factor platelet-binding activity assays: ELISA overreads type 2B with loss of HMW multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. An Automated pre-Dilution Setup for Von Willebrand Factor Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www1.wfh.org [www1.wfh.org]
- 8. Von Willebrand factor collagen binding activity in the diagnosis of von Willebrand disease: an alternative to ristocetin co-factor activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisionbiospecimens.com [precisionbiospecimens.com]
- 10. Performance evaluation and multicentre study of a von Willebrand factor activity assay based on GPIb binding in the absence of ristocetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ristocetin dependent cofactor activity in von Willebrand disease diagnosis: Limitations of relying on a single measure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reliable and reproducible ELISA method to measure ristocetin cofactor activity of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study on collagen-binding enzyme-linked immunosorbent assay and ristocetin cofactor activity assays for detection of functional activity of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Accuracy of Functional Assays for Heparin-Induced Thrombocytopenia
For researchers, scientists, and professionals in drug development, the accurate diagnosis of heparin-induced thrombocytopenia (HIT) is critical due to its potential for life-threatening thrombotic complications. This guide provides an objective comparison of the diagnostic performance of key assays for HIT, with a focus on functional assays that measure platelet activation, such as the Serotonin Release Assay (SRA) and the Heparin-Induced Platelet Aggregation (HIPA) test. These are compared with the widely used enzyme-linked immunosorbent assays (ELISA).
Heparin-induced thrombocytopenia is a prothrombotic, immune-mediated adverse reaction to heparin.[1][2] The pathogenesis involves the formation of complexes between platelet factor 4 (PF4) and heparin, which trigger an antibody response.[1] These antibodies, in turn, can activate platelets, leading to thrombocytopenia and a high risk of thrombosis.[1]
Experimental Protocols
Accurate diagnosis of HIT relies on a combination of clinical assessment, using scoring systems like the 4Ts score, and laboratory testing.[2][3] Laboratory tests are broadly categorized into immunoassays and functional assays.
Enzyme-Linked Immunosorbent Assay (ELISA): The anti-PF4/heparin ELISA is a common initial test.[2][4][5]
-
Principle: This assay detects antibodies that bind to the PF4/heparin complex.[4]
-
Methodology: The patient's serum is added to microplate wells coated with PF4/heparin complexes. If HIT antibodies are present, they bind to these complexes. A secondary, enzyme-labeled antibody against human IgG is then added, followed by a substrate that produces a color change, which is measured by an optical density (OD) reading.[2] A positive result is typically defined by an OD value above a certain threshold (e.g., ≥0.400).[6] Some protocols include a confirmatory step where high concentrations of heparin are added; a significant reduction in the OD reading suggests the specificity of the antibodies for the PF4/heparin complex.[2]
Serotonin Release Assay (SRA): The SRA is considered the gold standard for confirming the diagnosis of HIT.[3][6]
-
Principle: This functional assay measures the ability of a patient's serum to activate platelets in the presence of heparin.
-
Methodology: Donor platelets are incubated with radiolabeled serotonin (¹⁴C-serotonin), which they take up and store in their dense granules. The patient's serum is then added to these labeled platelets along with both a low concentration (e.g., 0.1-0.5 IU/mL) and a high concentration (e.g., 100 IU/mL) of heparin in separate tests.[4][6] If platelet-activating HIT antibodies are present, they will cause the platelets to release their granular contents, including the radiolabeled serotonin, in the presence of low-dose heparin. This release is inhibited by high concentrations of heparin. A positive result is typically defined as >20% serotonin release at the low heparin concentration, with this release being inhibited by at least 50% at the high heparin concentration.[4]
Heparin-Induced Platelet Aggregation (HIPA): The HIPA test is another functional assay used to detect platelet-activating antibodies.
-
Principle: This assay visually determines platelet aggregation in response to the patient's serum and heparin.
-
Methodology: Washed platelets from healthy donors are mixed with the patient's serum and varying concentrations of heparin. The mixture is stirred, and platelet aggregation is observed over a period of time. A positive result is indicated by platelet aggregation at low heparin concentrations, which is absent at high heparin concentrations.[3] The use of at least two different platelet donors is often recommended to ensure the reliability of the results.[7]
Data Presentation
The diagnostic accuracy of these assays is summarized in the table below. It is important to note that while ELISAs are highly sensitive, their specificity is lower because they detect non-pathogenic antibodies in addition to the platelet-activating ones.[7] Functional assays like the SRA, on the other hand, have higher specificity for clinically significant HIT.[3]
| Assay | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| ELISA (anti-PF4/heparin) | ~99%[4] | 30-70%[4] | Low (increases with higher OD values)[6] | ~99%[6] |
| Serotonin Release Assay (SRA) | 88-100%[4] | 89-100%[4] | High | High |
| Heparin-Induced Platelet Aggregation (HIPA) | 35-85%[2] | High | High | Moderate |
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the pathogenic mechanism of HIT, a typical diagnostic workflow, and the logical comparison of the assays.
Figure 1: Pathophysiological mechanism of Heparin-Induced Thrombocytopenia.
Figure 2: Diagnostic algorithm for Heparin-Induced Thrombocytopenia.
Figure 3: Comparison of HIT diagnostic assays.
References
- 1. Comparing Screening Techniques for the Identification of HIT Antibodies [heftpathology.com]
- 2. Heparin Induced Thrombocytopaenia [HIT] and Anti-PF4 Assays [practical-haemostasis.com]
- 3. diapharma.com [diapharma.com]
- 4. Anti PF4 and Serotonin Release Assay SRA for Diagnosing Heparin induced Thrombocytopenia Thrombosis HIT HITT | Quest Diagnostics [questdiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of Heparin Induced Thrombocytopenia (HIT) Using a Combination of 4Ts Score and Screening Immune Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heparin-induced Thrombocytopenia Diagnosis: A Retrospective Study Comparing Heparin-induced Platelet Activation Test to 14 C-serotonin Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Ristocetin Cofactor Assay Results
For researchers, scientists, and drug development professionals engaged in the study of hemostasis, particularly von Willebrand Disease (VWD), accurate and reproducible measurement of von Willebrand Factor (VWF) activity is paramount. The Ristocetin Cofactor (VWF:RCo) assay has long been the gold standard for this purpose. However, significant inter-laboratory variability has been a persistent challenge, leading to the development of newer, automated methods. This guide provides a comprehensive comparison of the different VWF:RCo assay methodologies, supported by experimental data, to aid in the selection and standardization of these critical tests.
Understanding the Landscape of VWF Activity Assays
The primary function of VWF is to facilitate platelet adhesion to injured blood vessels. The VWF:RCo assay measures this function by inducing the binding of VWF to the platelet glycoprotein Ib (GPIb) receptor in the presence of the antibiotic ristocetin.[1] While conceptually straightforward, the traditional platelet agglutination-based VWF:RCo assay is known for its imprecision and high coefficient of variation (CV), particularly at low VWF levels.[2] This has spurred the development of automated assays with improved performance characteristics.
The main types of assays currently used to measure VWF activity include:
-
VWF:RCo (Ristocetin Cofactor Activity): The traditional method, typically performed using platelet aggregometry.[2]
-
VWF:GPIbR (Ristocetin-triggered GPIb Binding): Automated assays that use a recombinant GPIb fragment and ristocetin.
-
VWF:GPIbM (Gain-of-function mutant GPIb Binding): Automated assays that utilize a mutant GPIb fragment that binds VWF without the need for ristocetin.[2]
-
VWF:Ab (Antibody-based): Automated assays that use a monoclonal antibody targeting the functional epitope of VWF.[2]
Comparative Performance of VWF Activity Assays
The choice of assay can significantly impact the diagnosis and classification of VWD.[3] Inter-laboratory proficiency testing programs, such as those conducted by the North American Specialized Coagulation Laboratory Association (NASCLA), provide valuable insights into the real-world performance of these assays.
| Assay Type | Average Inter-Laboratory CV% | Key Advantages | Key Disadvantages |
| VWF:RCo (Aggregometry) | 28%[4] | Traditional "gold standard" | High imprecision, especially at low VWF levels; labor-intensive.[2] |
| VWF:GPIbR (Automated) | Lower than VWF:RCo | Improved precision and sensitivity compared to VWF:RCo.[2] | Can be affected by certain VWF polymorphisms. |
| VWF:GPIbM (Automated) | Generally low | High precision and sensitivity; not affected by common VWF polymorphisms that interfere with ristocetin-based assays.[2] | Newer assay, may not be as widely available. |
| VWF:Ab (Automated) | Generally low | Good precision and automation.[2] | May not fully reflect the physiological function of VWF. |
Table 1: Comparison of Inter-laboratory Precision of VWF Activity Assays. The coefficient of variation (CV%) is a measure of the relative variability of the assay. A lower CV% indicates higher precision.
| Assay | Sensitivity for Type 2 VWD | Specificity for Type 2 VWD |
| VWF:RCo (Aggregometry) | 95% | 97% |
| VWF:Lx (Latex Agglutination) | 81% | 100% |
| VWF:Co-I and -III (Collagen Binding) | <90% | <90% |
Table 2: Diagnostic Performance of Different VWF Activity Assays for Type 2 von Willebrand Disease. Data from a study comparing five different VWF activity assays.[5]
The Mechanism of Ristocetin-Induced VWF-Platelet Binding
The VWF:RCo assay is based on the principle that the antibiotic ristocetin induces a conformational change in VWF, allowing it to bind to the GPIb receptor on platelets, leading to platelet agglutination.[6] This interaction mimics the physiological process of platelet adhesion to the subendothelium under high shear stress.
Caption: Mechanism of the Ristocetin Cofactor Assay.
Experimental Workflow Overview
The general workflow for a VWF:RCo assay involves preparing patient plasma, a standard curve with a reference plasma, and control samples. These are then incubated with a source of platelets (or a synthetic substitute) and ristocetin. The resulting platelet agglutination is measured, and the patient's VWF activity is determined by comparing it to the standard curve.
Caption: General Experimental Workflow for a Ristocetin Cofactor Assay.
Detailed Experimental Protocols
Below are detailed protocols for three common VWF:RCo assay methodologies. These are provided as examples and should be adapted based on the specific reagents and instrumentation used in the laboratory.
Platelet Agglutination-Based VWF:RCo Assay Protocol
This protocol is based on the principle of light transmission aggregometry.
Materials:
-
Patient citrated plasma, Reference plasma (for standard curve), and Control plasmas
-
Lyophilized or formalin-fixed platelets
-
Ristocetin solution (e.g., 10 mg/mL)
-
Tris-Buffered Saline (TBS)
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized platelets with the appropriate volume of TBS as per the manufacturer's instructions.[3] Allow to stand and mix well.
-
Reconstitute ristocetin to the desired concentration with deionized water.[3]
-
Prepare a standard curve by making serial dilutions of the reference plasma in TBS (e.g., 1:2, 1:4, 1:8).
-
-
Assay Performance:
-
Pre-warm the aggregometer to 37°C.
-
For each sample, add the reconstituted platelet suspension to an aggregometer cuvette containing a stir bar.[7]
-
Add the patient plasma, standard dilution, or control plasma to the cuvette.
-
Place the cuvette in the aggregometer and allow it to incubate for a specified time (e.g., 2 minutes).[7]
-
Initiate the reading and add the ristocetin solution to the cuvette.[7]
-
The aggregometer will record the change in light transmission as the platelets agglutinate.
-
-
Data Analysis:
-
Determine the slope of the aggregation curve for each sample.
-
Plot the slope of the standard dilutions against their known VWF:RCo activity to generate a standard curve.
-
Determine the VWF:RCo activity of the patient and control samples by interpolating their slopes on the standard curve.[8]
-
Automated Immunoturbidimetric VWF:RCo Assay Protocol
This protocol is for use with automated coagulation analyzers.
Materials:
-
Automated coagulation analyzer
-
Manufacturer-specific VWF:RCo reagent kit (containing latex particles coated with an anti-VWF antibody, reaction buffer, and calibrators)[9]
-
Patient citrated plasma, Calibrator plasmas, and Control plasmas
Procedure:
-
Instrument Setup:
-
Load the VWF:RCo reagent cartridges, calibrators, controls, and patient samples onto the automated analyzer.
-
Perform instrument calibration as per the manufacturer's instructions.
-
-
Assay Run:
-
The analyzer will automatically pipette the patient plasma, calibrator, or control into a reaction cuvette.
-
The latex reagent is added, and the mixture is incubated.
-
The analyzer measures the change in turbidity as the latex particles agglutinate in the presence of VWF. The degree of agglutination is proportional to the VWF activity in the sample.[9]
-
-
Data Analysis:
-
The instrument's software automatically calculates the VWF:RCo activity of the patient and control samples based on the pre-programmed calibration curve.
-
Chemiluminescent Immunoassay (CLIA) for VWF:RCo
This protocol utilizes a chemiluminescent detection method for enhanced sensitivity.
Materials:
-
Chemiluminescence immunoassay analyzer
-
Manufacturer-specific VWF:RCo CLIA kit (containing magnetic particles coated with a recombinant GPIbα fragment, assay buffer with ristocetin, and an isoluminol-labeled anti-VWF antibody)[10]
-
Patient citrated plasma, Calibrator plasmas, and Control plasmas
Procedure:
-
Assay Principle:
-
The patient's plasma is incubated with magnetic particles coated with a recombinant fragment of the platelet GPIb receptor in the presence of ristocetin.[11]
-
VWF in the sample binds to the GPIb fragment on the magnetic particles.
-
After a wash step, an isoluminol-labeled anti-VWF antibody is added, which binds to the captured VWF.[11]
-
A trigger solution is added to initiate a chemiluminescent reaction.
-
-
Instrument Operation:
-
The assay is fully automated. The user loads the samples, reagents, and consumables onto the analyzer.
-
The instrument performs all incubation, washing, and detection steps.
-
-
Data Analysis:
-
The light emitted from the chemiluminescent reaction is measured by the analyzer and is directly proportional to the VWF:RCo activity in the sample.[5] The results are calculated automatically based on a stored calibration curve.
-
Conclusion
The landscape of VWF activity testing is evolving, with a clear trend towards automated methods that offer improved precision and sensitivity over the traditional VWF:RCo assay. While the classic platelet agglutination method remains a valuable tool, its high variability necessitates careful standardization and interpretation of results. Automated immunoturbidimetric and chemiluminescent assays provide more robust and reproducible alternatives for routine clinical and research use. The selection of an appropriate assay should be based on a thorough understanding of its performance characteristics, the specific clinical or research question being addressed, and the resources available in the laboratory. By embracing standardized protocols and participating in external quality assessment schemes, laboratories can contribute to reducing inter-laboratory variability and improving the diagnosis and management of patients with von Willebrand Disease.
References
- 1. machaondiagnostics.com [machaondiagnostics.com]
- 2. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helena.com [helena.com]
- 4. coachrom.com [coachrom.com]
- 5. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 6. sysmex-ap.com [sysmex-ap.com]
- 7. chronolog.com [chronolog.com]
- 8. abpcorp.com [abpcorp.com]
- 9. coachrom.com [coachrom.com]
- 10. researchgate.net [researchgate.net]
- 11. www1.wfh.org [www1.wfh.org]
Safety Operating Guide
Safe Disposal of Ristocetin A Sulfate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ristocetin A sulfate, a glycopeptide antibiotic used in diagnostic assays for von Willebrand disease and other bleeding disorders.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It has been assigned a health, fire, and reactivity rating of 0 under the National Fire Protection Association (NFPA) 704 standard, indicating minimal hazard. However, it is designated as water hazard class 1 (slightly hazardous for water), and large quantities should be prevented from entering groundwater, water courses, or sewage systems.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Many physical and chemical properties have not been determined, as noted in the safety data sheet.
| Property | Value |
| Physical State | Solid[1] |
| Molecular Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄[4][5] |
| Molecular Weight | ~2166.0 g/mol [1] |
| Purity | >95%[5] |
| pH | Not applicable |
| Flash Point | Not applicable |
| Decomposition Temperature | Not determined |
| Vapor Pressure | Not applicable |
| Density | Not determined |
| Water Solubility | Not determined |
| LD50 (intravenous, mouse) | 660 mg/kg[2] |
Disposal Procedures
The recommended disposal procedures for this compound depend on the quantity and local regulations.
For Small Quantities:
Smaller quantities of this compound can typically be disposed of with household waste. However, it is crucial to consult and comply with all applicable local, state, and federal regulations, as disposal guidelines can vary.
For Large Quantities and Uncleaned Packaging:
For larger amounts or uncleaned packaging, disposal must be conducted in accordance with official regulations. This generally involves treating the material as chemical waste.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating disposal, review your institution's and local authorities' guidelines for chemical waste disposal.
-
Waste Collection:
-
Solid Waste: Collect waste this compound powder in a clearly labeled, sealed container.
-
Solutions: Aqueous solutions should not be disposed of down the drain if they contain large quantities of the substance. Collect in a designated, sealed waste container.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated chemical waste container.
-
-
Waste Disposal Vendor: Transfer the collected waste to your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures that all safety and regulatory considerations are met.
Caption: Logical workflow for this compound disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
